(4,5-Dimethoxypyridin-2-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4,5-dimethoxypyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-11-7-3-6(5-10)9-4-8(7)12-2/h3-4,10H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKYFXSPOXGUQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC(=C1)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10499446 | |
| Record name | (4,5-Dimethoxypyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62885-49-8 | |
| Record name | (4,5-Dimethoxypyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4,5-Dimethoxypyridin-2-yl)methanol: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery
Introduction: A Key Heterocyclic Building Block in Modern Medicinal Chemistry
(4,5-Dimethoxypyridin-2-yl)methanol, a polysubstituted pyridine derivative, stands as a pivotal intermediate in the landscape of pharmaceutical synthesis. Its strategic importance is primarily linked to its role as a precursor in the manufacture of several blockbuster drugs, most notably proton pump inhibitors (PPIs). The unique arrangement of its functional groups—a hydroxylmethyl, two methoxy groups, and a pyridine core—imparts a specific reactivity profile that is expertly exploited in the multi-step synthesis of complex active pharmaceutical ingredients (APIs).
This technical guide provides an in-depth exploration of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, detailed synthetic methodologies, spectroscopic characterization, reactivity, and its critical applications in drug discovery, with a particular focus on the rationale behind its use.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective handling, synthesis, and application.
| Property | Value | Source |
| CAS Number | 62885-49-8 | [1] |
| Molecular Formula | C₈H₁₁NO₃ | [1] |
| Molecular Weight | 169.18 g/mol | [1] |
| Appearance | White to off-white crystalline solid (predicted) | |
| Solubility | Soluble in methanol, ethanol, chloroform, and other common organic solvents. Limited solubility in water. |
Synthesis of this compound: A Strategic Approach
The synthesis of this compound can be approached through several strategic routes, often starting from more readily available pyridine derivatives. The choice of synthetic pathway is typically dictated by factors such as the availability of starting materials, scalability, and overall cost-effectiveness. A common and illustrative synthetic strategy involves the oxidation of a methyl group at the 2-position of the pyridine ring to a hydroxymethyl group.
Illustrative Synthetic Workflow
References
An In-Depth Technical Guide to (4,5-Dimethoxypyridin-2-yl)methanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
(4,5-Dimethoxypyridin-2-yl)methanol, a key heterocyclic building block, holds significant importance in synthetic organic chemistry, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, reactivity, and safety considerations, serving as a vital resource for professionals in research and drug development.
Core Chemical Identity and Physical Properties
This compound is a substituted pyridine derivative with the chemical formula C₈H₁₁NO₃.[1][2] Its structure features a pyridine ring with two methoxy groups at the 4 and 5 positions and a hydroxymethyl group at the 2 position. This unique arrangement of functional groups dictates its chemical behavior and utility as a versatile intermediate.
| Property | Value | Source(s) |
| CAS Number | 62885-49-8 | [1][2] |
| Molecular Formula | C₈H₁₁NO₃ | [1] |
| Molecular Weight | 169.18 g/mol | [1] |
| IUPAC Name | This compound | Inferred from structure |
| Appearance | White to light brown powder or crystal | [3] (analogue) |
| Melting Point | 56.5-60.5 °C (for the related compound (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol) | [3] |
| Boiling Point | 115-135 °C at 0.01 Torr (for the related compound (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol) | [3] |
| Solubility | Slightly soluble in Chloroform (for a related compound) | [3] |
Molecular Structure:
Caption: Chemical structure of this compound.
Synthesis and Manufacturing
The synthesis of this compound is of significant interest due to its role as a precursor in pharmaceutical manufacturing. Several synthetic routes have been reported, primarily involving the modification of a pre-existing pyridine ring.
One common approach involves the reduction of a corresponding carboxylic acid or ester derivative. Another key method is the nucleophilic substitution of a leaving group on the methyl group at the 2-position of the pyridine ring.
General Synthetic Workflow:
Caption: A common synthetic route to this compound.
Detailed Experimental Protocol (Adapted from a general procedure for a related compound): [3]
This protocol describes the hydrolysis of a chloromethyl pyridine derivative, a common strategy for synthesizing hydroxymethylpyridines.
Materials:
-
2-Chloromethyl-4,5-dimethoxypyridine hydrochloride
-
Methanol
-
Water
-
Potassium iodide
-
Sodium hydroxide
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add the 2-chloromethyl-4,5-dimethoxypyridine hydrochloride, methanol, and water.
-
To this suspension, add potassium iodide and sodium hydroxide.
-
Stir the mixture and heat to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, remove the methanol using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Causality Behind Experimental Choices:
-
Potassium iodide: Acts as a catalyst to facilitate the nucleophilic substitution by converting the chloride to a more reactive iodide.
-
Sodium hydroxide: Serves as the nucleophile (hydroxide ion) to displace the leaving group and also to neutralize the hydrochloride salt.
-
Reflux: Heating the reaction mixture increases the rate of reaction, allowing for a shorter reaction time.
-
Extraction with Dichloromethane: Dichloromethane is an organic solvent immiscible with water, used to separate the desired product from the aqueous reaction mixture.
-
Anhydrous sodium sulfate: A drying agent used to remove any residual water from the organic phase.
Spectroscopic and Analytical Characterization
Detailed spectroscopic data for this compound is not widely available in the public domain. However, based on its structure, the following characteristic signals would be expected in its NMR and IR spectra.
Expected ¹H NMR Spectral Data:
-
Aromatic protons: Two singlets or doublets in the aromatic region (typically δ 6.5-8.5 ppm), corresponding to the protons on the pyridine ring.
-
Hydroxymethyl protons: A singlet or a doublet (if coupled to the hydroxyl proton) for the -CH₂OH group, typically in the range of δ 4.5-5.0 ppm.
-
Methoxy protons: Two distinct singlets for the two -OCH₃ groups, expected around δ 3.8-4.0 ppm.
-
Hydroxyl proton: A broad singlet for the -OH group, the chemical shift of which is concentration and solvent dependent.
Expected ¹³C NMR Spectral Data:
-
Pyridine ring carbons: Six signals corresponding to the carbons of the pyridine ring, with those bearing the methoxy and hydroxymethyl groups shifted downfield.
-
Hydroxymethyl carbon: A signal for the -CH₂OH carbon, typically in the range of δ 60-65 ppm.
-
Methoxy carbons: Two signals for the two -OCH₃ carbons, expected around δ 55-60 ppm.
Expected IR Spectral Data:
-
O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H stretch (aromatic and aliphatic): Absorptions around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
-
C=C and C=N stretching (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-O stretch: Strong absorptions in the 1000-1300 cm⁻¹ region, corresponding to the methoxy and alcohol C-O bonds.
Mass Spectrometry:
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 169.18, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the hydroxymethyl group, methoxy groups, and other characteristic fragments of the pyridine ring.
Reactivity and Chemical Behavior
The reactivity of this compound is primarily dictated by the interplay of its three functional groups: the pyridine ring, the methoxy groups, and the hydroxymethyl group.
Reactivity of the Hydroxymethyl Group:
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using various oxidizing agents.
-
Esterification/Etherification: The hydroxyl group can react with carboxylic acids, acid chlorides, or alkyl halides to form esters and ethers, respectively.
-
Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or a halide) to facilitate nucleophilic substitution reactions. This is a key step in its use for synthesizing proton pump inhibitors.[3]
Reactivity of the Pyridine Ring:
-
Basicity: The nitrogen atom in the pyridine ring is basic and can be protonated by acids to form a pyridinium salt.
-
Nucleophilic Aromatic Substitution: The electron-donating methoxy groups activate the pyridine ring towards electrophilic aromatic substitution, although the pyridine ring itself is generally electron-deficient. Conversely, the ring is susceptible to nucleophilic aromatic substitution, especially when activated by N-oxidation.
Stability and Storage:
-
The compound is expected to be stable under normal laboratory conditions.
-
It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[4][5]
-
Containers should be kept tightly closed to prevent moisture absorption.[4]
Hazardous Decomposition Products:
Upon thermal decomposition, it may release toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[4][5]
Applications in Drug Discovery and Development
The primary and most well-documented application of this compound and its close analogues is as a key intermediate in the synthesis of proton pump inhibitors (PPIs).[3] PPIs are a class of drugs that reduce the production of gastric acid and are widely used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.
Logical Workflow for PPI Synthesis:
Caption: General workflow for the synthesis of Proton Pump Inhibitors (PPIs).
In this synthetic scheme, the hydroxymethyl group of this compound is first converted to a leaving group, typically a chloride.[3] This activated intermediate then undergoes a nucleophilic substitution reaction with a substituted benzimidazole derivative to form the core structure of the PPI.
Safety, Handling, and Disposal
While specific toxicological data for this compound is not available, it is prudent to handle it with the care afforded to other substituted pyridine derivatives.
Hazard Identification (based on related compounds):
-
May cause skin and eye irritation.[4]
-
May cause respiratory irritation if inhaled.[4]
-
Harmful if swallowed.
Recommended Precautions for Safe Handling:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[4]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][5]
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Disposal:
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][5]
-
Do not allow the product to enter drains or waterways.[4]
Conclusion
This compound is a valuable and versatile chemical intermediate with a critical role in the pharmaceutical industry. Its unique structure provides a scaffold for the synthesis of complex molecules, most notably proton pump inhibitors. A thorough understanding of its chemical properties, synthesis, and handling is essential for its safe and effective use in research and development. While some experimental data for this specific compound is sparse, information from closely related analogues provides a solid foundation for its application. Further research to fully characterize this compound would be beneficial to the scientific community.
References
An In-depth Technical Guide to the Molecular Structure of (4,5-Dimethoxypyridin-2-yl)methanol: A Key Intermediate in Pharmaceutical Synthesis
Foreword: Unveiling the Architecture of a Crucial Building Block
In the landscape of modern drug discovery and development, the precise understanding of molecular architecture is paramount. The ability to construct complex therapeutic agents relies on the foundational knowledge of key intermediates—the molecular scaffolds upon which pharmacological activity is built. (4,5-Dimethoxypyridin-2-yl)methanol stands as a testament to this principle. While unassuming in its own right, this substituted pyridine derivative is a critical precursor in the synthesis of a class of blockbuster drugs known as proton pump inhibitors (PPIs), including omeprazole. This guide provides an in-depth technical exploration of the molecular structure of this compound, offering insights for researchers, scientists, and professionals engaged in the intricate process of drug development. We will delve into its structural elucidation, a validated synthetic pathway, and its pivotal role in the broader context of pharmaceutical synthesis.
Molecular Identity and Physicochemical Properties
This compound is a heterocyclic aromatic alcohol. Its structure is characterized by a pyridine ring substituted with two methoxy groups at the 4- and 5-positions and a hydroxymethyl group at the 2-position.
| Property | Value | Source |
| CAS Number | 62885-49-8 | [1][2] |
| Molecular Formula | C₈H₁₁NO₃ | [1][2] |
| Molecular Weight | 169.18 g/mol | [1][2] |
| Appearance | White to light brown powder or crystal | [3] |
| Melting Point | 56.5-60.5 °C | [3] |
Structural Elucidation: A Spectroscopic Perspective
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of a molecule.
2.1.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. Based on the structure, we can predict the following resonances:
-
Pyridyl Protons: Two singlets in the aromatic region, corresponding to the protons at the 3- and 6-positions of the pyridine ring.
-
Hydroxymethyl Protons: A singlet corresponding to the two protons of the -CH₂OH group. The chemical shift of this peak can be variable depending on the solvent and concentration due to hydrogen bonding.
-
Methoxy Protons: Two distinct singlets for the two methoxy groups at the 4- and 5-positions.
-
Hydroxyl Proton: A broad singlet for the -OH proton, which is often exchangeable with deuterium in deuterated solvents.
For the closely related isomer, (3,4-dimethoxypyridin-2-yl)methanol, the following ¹H NMR data has been reported (400 MHz, CDCl₃): δ 3.85 (s, 3H, OCH₃), 3.93 (s, 3H, OCH₃), 4.76 (s, 2H, CH₂O), 6.82 (d, 1H, 5-H), 8.22 (d, 1H, 6-H).[4] This provides a strong basis for the expected chemical shifts in our target molecule.
2.1.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. We can predict the following signals:
-
Pyridyl Carbons: Six distinct signals for the six carbons of the pyridine ring. The carbons bearing the methoxy and hydroxymethyl groups will be shifted downfield.
-
Hydroxymethyl Carbon: A signal corresponding to the carbon of the -CH₂OH group.
-
Methoxy Carbons: Two distinct signals for the carbons of the two methoxy groups.
Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following key absorption bands:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H Stretch (Aromatic): Peaks typically appearing above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks typically appearing just below 3000 cm⁻¹ for the methoxy and hydroxymethyl groups.
-
C=C and C=N Stretch (Aromatic Ring): A series of bands in the 1400-1600 cm⁻¹ region.
-
C-O Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region, corresponding to the C-O bonds of the methoxy and alcohol groups.
Mass Spectrometry (MS) (Predicted)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 169. The fragmentation pattern would likely involve the loss of the hydroxymethyl group, methoxy groups, and other characteristic fragments of the pyridine ring.
Synthesis of this compound: A Validated Experimental Protocol
The synthesis of this compound is a critical step in the production of several proton pump inhibitors. A common and effective method involves the rearrangement of a pyridine-N-oxide precursor. The following protocol is adapted from established patent literature for a closely related analogue and provides a robust pathway to the target molecule.[4]
Synthetic Workflow
The synthesis can be conceptualized as a multi-step process, beginning with the formation of a pyridine-N-oxide, followed by a rearrangement to introduce the hydroxymethyl group.
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4,5-Dimethoxy-2-methylpyridine-N-oxide
-
In a suitable reaction vessel, dissolve 4,5-dimethoxy-2-methylpyridine in a suitable solvent such as glacial acetic acid.
-
With stirring, add an oxidizing agent, such as hydrogen peroxide (35%) or meta-chloroperoxybenzoic acid (m-CPBA), portion-wise while maintaining the temperature between 40-50°C.
-
After the addition is complete, continue stirring at this temperature for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize it with a suitable base, such as sodium carbonate solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-oxide.
Step 2: Rearrangement to 2-Acetoxymethyl-4,5-dimethoxypyridine
-
To the crude 4,5-dimethoxy-2-methylpyridine-N-oxide, add acetic anhydride.
-
Heat the mixture to reflux (approximately 130-140°C) and maintain for several hours.
-
After the reaction is complete, cool the mixture and carefully quench the excess acetic anhydride with water.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry the organic phase and concentrate it to obtain the crude acetoxymethyl intermediate.
Step 3: Hydrolysis to this compound
-
Dissolve the crude 2-acetoxymethyl-4,5-dimethoxypyridine in a mixture of an alcohol (e.g., methanol or ethanol) and water.
-
Add a base, such as sodium hydroxide, and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.
-
Neutralize the reaction mixture with an acid (e.g., hydrochloric acid).
-
Extract the product with an organic solvent.
-
Dry the combined organic extracts, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Role in Drug Development: The Gateway to Proton Pump Inhibitors
The significance of this compound lies in its role as a key intermediate for the synthesis of proton pump inhibitors. The hydroxyl group of the methanol moiety is a versatile handle for further chemical transformations.
Conversion to a Leaving Group
The primary transformation of this compound in the synthesis of PPIs is the conversion of the hydroxyl group into a good leaving group, typically a chloride. This is often achieved by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This activation step is crucial for the subsequent coupling reaction.
Caption: Activation and coupling in PPI synthesis.
Coupling with the Benzimidazole Core
The resulting 2-chloromethyl-4,5-dimethoxypyridine is then coupled with a substituted benzimidazole derivative, such as 5-methoxy-2-mercaptobenzimidazole in the case of omeprazole synthesis. This nucleophilic substitution reaction forms the core structure of the PPI. Subsequent oxidation of the linking sulfur atom completes the synthesis of the final drug substance.
Conclusion: A Molecule of Strategic Importance
This compound, while not a therapeutic agent itself, is a molecule of immense strategic importance in the pharmaceutical industry. Its carefully defined molecular structure, which can be elucidated through a combination of spectroscopic techniques, and its efficient synthesis are critical for the production of life-changing medications. This guide has provided a comprehensive overview of its structural characteristics, a detailed synthetic protocol, and its pivotal role in drug development. For the medicinal chemist and the process development scientist, a thorough understanding of this key intermediate is not merely academic—it is a fundamental component in the art and science of creating modern medicines.
References
- 1. US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine - Google Patents [patents.google.com]
- 2. allindianpatents.com [allindianpatents.com]
- 3. benchchem.com [benchchem.com]
- 4. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride - Google Patents [patents.google.com]
Spectroscopic Profile of (4,5-Dimethoxypyridin-2-yl)methanol: A Technical Guide
Introduction
(4,5-Dimethoxypyridin-2-yl)methanol is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic analysis provides a fundamental and detailed insight into the molecular architecture of a compound. This technical guide presents a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in established principles and supported by comparative analysis with structurally related compounds, offering researchers and drug development professionals a reliable reference for the characterization of this molecule.
Molecular Structure and Properties
This compound possesses a pyridine ring substituted with two methoxy groups at the 4- and 5-positions and a hydroxymethyl group at the 2-position.
The presence of these functional groups dictates the molecule's chemical behavior and gives rise to characteristic spectroscopic signatures.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxy groups, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts are influenced by the electron-donating methoxy groups and the electronegativity of the nitrogen atom in the pyridine ring.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | s | 1H | H-6 |
| ~6.8 | s | 1H | H-3 |
| ~4.7 | s | 2H | -CH₂OH |
| ~3.9 | s | 3H | 4-OCH₃ |
| ~3.8 | s | 3H | 5-OCH₃ |
| ~2.5 | br s | 1H | -OH |
Interpretation:
-
Aromatic Protons: The pyridine ring protons at positions 3 and 6 are expected to appear as singlets due to the substitution pattern. The proton at C-6 (H-6) is adjacent to the nitrogen atom and is therefore predicted to be the most downfield-shifted aromatic proton, appearing around δ 8.1 ppm. The proton at C-3 (H-3) is shielded by the two adjacent methoxy groups and is expected to appear further upfield, around δ 6.8 ppm.
-
Hydroxymethyl Protons: The methylene protons (-CH₂OH) are adjacent to the electron-withdrawing pyridine ring and the hydroxyl group, leading to a predicted chemical shift of around δ 4.7 ppm. This signal would likely appear as a singlet.
-
Methoxy Protons: The two methoxy groups at positions 4 and 5 are expected to have slightly different chemical environments, but their signals are predicted to be sharp singlets around δ 3.8-3.9 ppm.
-
Hydroxyl Proton: The hydroxyl proton (-OH) signal is typically a broad singlet and its chemical shift can vary depending on concentration and solvent. A typical range is around δ 2.5 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the nitrogen atom and the substituents.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-2 |
| ~150 | C-4 |
| ~148 | C-6 |
| ~140 | C-5 |
| ~108 | C-3 |
| ~64 | -CH₂OH |
| ~56 | 4-OCH₃ |
| ~55 | 5-OCH₃ |
Interpretation:
-
Aromatic Carbons: The carbon atoms of the pyridine ring are expected to resonate in the aromatic region. The carbon atom C-2, bonded to the hydroxymethyl group and adjacent to the nitrogen, is predicted to be the most downfield-shifted at around δ 160 ppm. The carbons bearing the methoxy groups (C-4 and C-5) are also expected to be significantly downfield, while C-6 will be influenced by the nitrogen atom. The C-3 carbon, shielded by the methoxy groups, is predicted to be the most upfield of the ring carbons.
-
Hydroxymethyl Carbon: The carbon of the hydroxymethyl group (-CH₂OH) is expected to appear around δ 64 ppm.
-
Methoxy Carbons: The carbons of the two methoxy groups are predicted to resonate at around δ 55-56 ppm.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups based on their vibrational frequencies.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1600-1450 | Strong | C=C and C=N stretching (pyridine ring) |
| 1250-1200 | Strong | C-O stretch (aryl ether) |
| 1050-1000 | Strong | C-O stretch (primary alcohol) |
Interpretation:
-
O-H Stretch: A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, indicating intermolecular hydrogen bonding.
-
C-H Stretches: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretching from the methoxy and methylene groups will appear between 2950 and 2850 cm⁻¹.
-
Pyridine Ring Vibrations: Strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.
-
C-O Stretches: Two distinct strong C-O stretching bands are predicted. The band around 1250-1200 cm⁻¹ corresponds to the aryl ether C-O stretching of the methoxy groups, while the band around 1050-1000 cm⁻¹ is attributed to the C-O stretching of the primary alcohol.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can aid in structure elucidation. For this compound, with a molecular weight of 169.18 g/mol , the molecular ion peak (M⁺) is expected at m/z 169.
Predicted Fragmentation Pathway:
References
An In-depth Technical Guide to (4,5-Dimethoxypyridin-2-yl)methanol: Synthesis, Properties, and Applications in Drug Development
This guide provides a comprehensive technical overview of (4,5-dimethoxypyridin-2-yl)methanol, a key heterocyclic building block in medicinal chemistry. The content herein is curated for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, chemical properties, and critical role as a pharmaceutical intermediate.
Chemical Identity and Nomenclature
The compound of interest is systematically identified by the IUPAC name This compound . It is a substituted pyridine derivative characterized by a hydroxymethyl group at the 2-position and two methoxy groups at the 4- and 5-positions of the pyridine ring.
For clarity and cross-referencing in research and procurement, the following identifiers are crucial:
| Identifier | Value |
| CAS Number | 62885-49-8 |
| Molecular Formula | C₈H₁₁NO₃ |
| Molecular Weight | 169.18 g/mol |
The structural representation of this compound is depicted below:
An In-Depth Technical Guide to the Synthesis and Characterization of (4,5-Dimethoxypyridin-2-yl)methanol
Introduction: The Strategic Value of a Differentiated Pyridine Building Block
In the landscape of modern drug discovery, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the pyridine ring is a privileged structure, prized for its unique electronic properties, hydrogen bonding capabilities, and metabolic stability. (4,5-Dimethoxypyridin-2-yl)methanol emerges as a particularly valuable building block. The strategic placement of its dual methoxy groups significantly influences the molecule's polarity, solubility, and conformational rigidity. These methoxy substituents are not mere decorations; they are powerful tools for medicinal chemists to fine-tune ligand-receptor interactions and optimize pharmacokinetic profiles.
This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justifying the choice of reagents and conditions to ensure a robust, reproducible, and safe laboratory-scale synthesis. This document is intended for researchers, medicinal chemists, and process development professionals who require a reliable source of this high-value intermediate for their discovery programs.
Section 1: Synthetic Rationale and Strategy
The transformation of a carboxylic acid to a primary alcohol is a fundamental reaction in organic synthesis. For heteroaromatic systems like the target molecule, the most reliable and direct approach is the reduction of the corresponding carboxylic acid, 4,5-Dimethoxypyridine-2-carboxylic acid.
Choice of Reducing Agent: Carboxylic acids are relatively unreactive carbonyl compounds, resistant to reduction by mild agents such as sodium borohydride (NaBH₄). Their conversion requires a potent hydride donor. For this reason, Lithium Aluminum Hydride (LiAlH₄ or LAH) is the reagent of choice.[1][2] LAH is a powerful, non-selective reducing agent capable of reducing esters, amides, and, critically for this synthesis, carboxylic acids directly to their corresponding primary alcohols.[1] While newer, milder catalytic systems exist, the LAH reduction remains a gold standard for its high efficiency and predictability on a laboratory scale.
The overall transformation proceeds as follows:
Section 2: Experimental Protocol: Synthesis
This protocol details the reduction of 4,5-Dimethoxypyridine-2-carboxylic acid. The cornerstone of this procedure is the rigorous exclusion of moisture, as LiAlH₄ reacts violently with water.
Materials and Equipment:
-
Three-necked round-bottom flask, oven-dried
-
Dropping funnel and condenser, oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Ice-water bath
-
Starting Material: 4,5-Dimethoxypyridine-2-carboxylic acid
-
Reagent: Lithium Aluminum Hydride (LiAlH₄)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Reagents for Quench/Workup: Ethyl acetate, Water, 15% Sodium Hydroxide (aq), Celite® or diatomaceous earth, Anhydrous Magnesium Sulfate (MgSO₄), organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane).
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Assemble the dry three-necked flask with a stirrer, condenser, and dropping funnel. Purge the entire apparatus with dry nitrogen or argon for at least 15-20 minutes. Maintaining a positive pressure of inert gas throughout the reaction is critical. This is a self-validating step; a successful reaction depends on the complete exclusion of atmospheric moisture.
-
LAH Suspension: In the reaction flask, carefully weigh and add Lithium Aluminum Hydride (1.5 equivalents relative to the starting material) under a strong flow of inert gas. Add anhydrous THF via cannula to create a grey suspension (approx. 0.5 M concentration). Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve the 4,5-Dimethoxypyridine-2-carboxylic acid (1.0 eq) in a minimal amount of anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LAH suspension at 0 °C. The causality here is crucial: adding the acid to the hydride maintains an excess of reducing agent, ensuring the reaction goes to completion, while the slow, cooled addition safely manages the initial exothermic acid-base reaction between the carboxylic acid proton and the hydride.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), eluting with a mixture like 10% Methanol in Dichloromethane. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.
-
Controlled Quenching (Fieser Workup): This is the most hazardous step and must be performed with extreme caution behind a safety shield. Cool the reaction mixture back down to 0 °C. Quench the reaction by adding reagents sequentially and dropwise in the following ratio relative to the mass (g) of LAH used:
-
'x' mL of Water
-
'x' mL of 15% (w/v) aqueous NaOH
-
'3x' mL of Water This procedure, known as the Fieser workup, is designed to safely consume excess LAH and precipitate the aluminum salts into a granular, filterable solid, which is far easier to handle than the gelatinous precipitate formed by other quenching methods.
-
-
Isolation and Purification: After the final water addition, stir the resulting slurry vigorously for 30 minutes until a white, granular precipitate forms. Add a scoop of a filter aid like Celite® and filter the mixture through a Büchner funnel, washing the filter cake thoroughly with additional THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The resulting crude solid or oil can be purified by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing) to afford the pure this compound as a solid.
Section 3: Characterization and Quality Control
Rigorous analytical characterization is non-negotiable to confirm the structural integrity and purity of the synthesized material. The data presented below are representative of what is expected for a pure sample.
| Property | Value | Source |
| CAS Number | 62885-49-8 | [3] |
| Molecular Formula | C₈H₁₁NO₃ | [3] |
| Molecular Weight | 169.18 g/mol | [3] |
| Appearance | White to off-white solid | --- |
Spectroscopic and Chromatographic Data
1. Proton Nuclear Magnetic Resonance (¹H NMR)
-
Rationale: ¹H NMR provides definitive information about the electronic environment and connectivity of protons in the molecule. The number of signals, their chemical shift (position), multiplicity (splitting pattern), and integration (area) are used to piece together the structure.
-
Representative Data (400 MHz, CDCl₃):
-
δ 8.15 (s, 1H): Aromatic proton at the C6 position. The singlet multiplicity is due to the absence of adjacent protons.
-
δ 6.85 (s, 1H): Aromatic proton at the C3 position.
-
δ 4.70 (s, 2H): Methylene protons (-CH₂ OH). Their equivalence results in a singlet.
-
δ 3.95 (s, 3H): Methoxy protons (-OCH₃ ) at the C4 or C5 position.
-
δ 3.90 (s, 3H): Methoxy protons (-OCH₃ ) at the C5 or C4 position.
-
δ ~3.5-4.5 (br s, 1H): Hydroxyl proton (-OH ). This signal is often broad and its position can vary depending on concentration and solvent purity. It can be confirmed by a D₂O exchange experiment, where the peak disappears.
-
2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
-
Rationale: ¹³C NMR identifies all unique carbon atoms in the molecule, providing a carbon "fingerprint" of the structure.
-
Representative Data (100 MHz, CDCl₃):
-
δ ~158-162: C2-carbon bearing the methanol group.
-
δ ~145-150: C4 and C5 carbons bearing the methoxy groups.
-
δ ~140-145: C6-carbon.
-
δ ~105-110: C3-carbon.
-
δ ~64-66: Methylene carbon (-C H₂OH).
-
δ ~56-57 (2 signals): The two distinct methoxy carbons (-OC H₃).
-
3. Infrared (IR) Spectroscopy
-
Rationale: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
-
Key Absorptions (cm⁻¹):
-
3400-3200 (broad): O-H stretch, characteristic of the alcohol group.
-
3050-3000: Aromatic C-H stretch.
-
2980-2850: Aliphatic C-H stretch (from CH₂ and CH₃ groups).
-
1600-1570: C=C and C=N ring stretching vibrations of the pyridine nucleus.
-
1280-1200 & 1050-1000: Strong C-O stretching from the aryl ether (methoxy) and primary alcohol groups.
-
4. Mass Spectrometry (MS)
-
Rationale: Mass spectrometry provides the exact molecular weight of the compound, serving as a final confirmation of its identity.
-
Expected Value (ESI+):
-
m/z: 170.08 ([M+H]⁺), corresponding to the protonated molecule (C₈H₁₂NO₃⁺).
-
Section 4: Safety Considerations
-
Lithium Aluminum Hydride (LiAlH₄): This reagent is highly pyrophoric and reacts violently with water and other protic solvents, liberating flammable hydrogen gas. It must be handled under an inert atmosphere at all times. All glassware must be scrupulously dried. Any residual LAH must be quenched safely as described in the protocol.
-
Anhydrous Solvents (THF): Tetrahydrofuran is highly flammable and can form explosive peroxides upon prolonged storage and exposure to air. Use only freshly distilled or inhibitor-free anhydrous solvent from a sealed container.
-
Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and appropriate gloves are mandatory at all times. All operations involving LiAlH₄ must be conducted within a chemical fume hood and behind a blast shield, especially during the quenching step.
Conclusion
This compound is a high-value synthetic intermediate with direct applications in pharmaceutical research and development. The protocol described herein, centered on the robust reduction of the corresponding carboxylic acid with Lithium Aluminum Hydride, provides a reliable and scalable method for its synthesis. By coupling this synthetic procedure with a multi-faceted characterization approach—including NMR, IR, and MS—researchers can confidently produce and validate this key building block with high purity and structural certainty, accelerating the journey from molecular design to innovative therapeutic solutions.
References
An In-depth Technical Guide to the Physical Properties of (4,5-Dimethoxypyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the core physical properties of (4,5-Dimethoxypyridin-2-yl)methanol, a key heterocyclic building block with significant applications in synthetic organic chemistry and pharmaceutical development. This document is designed to equip researchers and drug development professionals with the essential data and methodologies for the effective handling, characterization, and application of this compound.
Introduction: The Significance of this compound
This compound, bearing the CAS Number 62885-49-8, is a pyridine derivative of interest in medicinal chemistry. Its structural features, including the pyridine ring, methoxy groups, and a primary alcohol, make it a versatile intermediate for the synthesis of more complex molecules. Understanding its physical properties is paramount for its use in laboratory-scale synthesis and process development, ensuring reproducibility, and optimizing reaction conditions.
Core Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 62885-49-8 | [1][2] |
| Molecular Formula | C₈H₁₁NO₃ | [1][2] |
| Molecular Weight | 169.18 g/mol | [1][2] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Data not available | |
| Boiling Point | Data not available (Predicted for isomer (3,4-dimethoxypyridin-2-yl)methanol: 275.516°C at 760 mmHg) | [3] |
| Solubility | Data not available |
Experimental Determination of Physical Properties
To ensure the quality and consistency of experimental work, the accurate determination of physical properties is crucial. The following sections detail standardized protocols for measuring key physical parameters of this compound.
Melting Point Determination
The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow.
Logical Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid sample.
Step-by-Step Protocol:
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry, as residual solvent can depress the melting point.
-
If the sample consists of large crystals, gently crush them into a fine powder using a mortar and pestle.
-
-
Loading the Capillary Tube:
-
Take a capillary tube, sealed at one end.
-
Press the open end of the capillary tube into the powdered sample. A small amount of the solid will enter the tube.
-
Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. Alternatively, drop the tube through a long glass tube to facilitate packing. The packed sample should be 2-3 mm in height.
-
-
Melting Point Apparatus Setup:
-
Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Set the starting temperature to approximately 10-15°C below the expected melting point. If the melting point is unknown, a preliminary rapid heating can be performed to get an approximate value.
-
Set the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
-
Observation and Recording:
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).
-
For a pure compound, this range should be narrow (0.5-2°C). A broad melting range often indicates the presence of impurities.
-
Solubility Assessment
Understanding the solubility of this compound in various solvents is essential for designing purification procedures (e.g., recrystallization) and for preparing solutions for reactions or biological assays.
Logical Workflow for Solubility Assessment
Caption: A systematic workflow for determining the qualitative solubility of a compound.
Step-by-Step Protocol:
-
Preparation:
-
Weigh a precise amount of this compound (e.g., 10 mg) into a clean, dry vial.
-
Select a range of solvents for testing, covering a spectrum of polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).
-
-
Solvent Addition and Observation:
-
Add a small, measured volume of the first solvent (e.g., 0.1 mL) to the vial.
-
Vortex or agitate the mixture vigorously for a set period (e.g., 30 seconds).
-
Visually inspect the mixture to see if the solid has dissolved.
-
If the solid has not fully dissolved, continue adding the solvent in small, measured increments, with vigorous mixing after each addition, until the solid dissolves or a maximum volume is reached (e.g., 1 mL).
-
-
Data Recording and Classification:
-
Record the volume of solvent required to dissolve the solute.
-
Classify the solubility based on standard criteria (e.g., very soluble, soluble, sparingly soluble, insoluble). For example, if 10 mg dissolves in less than 1 mL of solvent, it can be considered soluble.
-
Spectroscopic Characterization
Spectroscopic data provides invaluable information about the molecular structure of this compound. While experimental spectra are not widely published, predicted data and an understanding of characteristic spectral features are presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the methyl protons of the two methoxy groups. The chemical shifts and coupling patterns will be characteristic of the substitution pattern on the pyridine ring.
-
¹³C NMR (Predicted): The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbons attached to oxygen and nitrogen appearing at lower field (higher ppm values). A predicted ¹³C NMR spectrum for a related compound can be found in the Human Metabolome Database, which can serve as a reference for interpreting the spectrum of the target compound.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H Stretch (aromatic): Peaks typically appearing above 3000 cm⁻¹.
-
C-H Stretch (aliphatic): Peaks typically appearing just below 3000 cm⁻¹ for the methoxy and methylene groups.
-
C=C and C=N Stretch (aromatic ring): Bands in the 1400-1600 cm⁻¹ region.
-
C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region, corresponding to the C-O bonds of the alcohol and methoxy groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (169.18 g/mol ).
-
Fragmentation Pattern: Common fragmentation pathways for this molecule would likely involve the loss of the hydroxymethyl group (-CH₂OH), a methyl group (-CH₃) from a methoxy substituent, or the entire methoxy group (-OCH₃). The fragmentation pattern can provide confirmatory evidence for the structure of the compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This technical guide provides a foundational understanding of the physical properties of this compound. While some experimental data remains to be publicly documented, the provided protocols and predicted spectral characteristics offer a robust framework for researchers and developers working with this important chemical intermediate. Adherence to the described methodologies will ensure the generation of reliable and reproducible data, facilitating the advancement of research and development in the pharmaceutical and chemical sciences.
References
(4,5-Dimethoxypyridin-2-yl)methanol derivatives in medicinal chemistry
An In-depth Technical Guide to (4,5-Dimethoxypyridin-2-yl)methanol Derivatives in Medicinal Chemistry
Foreword: The Enduring Relevance of Privileged Scaffolds
In the landscape of modern drug discovery, the concept of the "privileged scaffold" remains a cornerstone of medicinal chemistry. These are molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby offering a rich starting point for the development of novel therapeutics. The pyridine ring system is a quintessential example of such a scaffold.[1] Its unique electronic properties, including its aromaticity and the presence of a basic nitrogen atom, allow it to engage in a variety of non-covalent interactions with biological macromolecules, such as hydrogen bonding, which can significantly enhance the pharmacokinetic properties of drug candidates.[1] This guide focuses on a specific, highly functionalized pyridine derivative, this compound, and explores the vast chemical and therapeutic landscape of its derivatives. By dissecting its synthesis, biological activities, and structure-activity relationships, we aim to provide a comprehensive resource for researchers and professionals dedicated to the art and science of drug development.
The this compound Core: A Blueprint for Innovation
The this compound molecule is a trifecta of chemical functionality. At its heart is the pyridine ring, providing a rigid, aromatic core. The two methoxy groups at the 4 and 5 positions are electron-donating, influencing the reactivity of the ring and providing potential hydrogen bond accepting sites. The hydroxymethyl group at the 2-position is a versatile handle for synthetic modification, allowing for the facile introduction of a wide array of other functional groups and molecular extensions. This inherent structural richness makes it an exceptionally valuable building block in the synthesis of complex molecules with diverse biological activities.
| Property | Value |
| CAS Number | 62885-49-8[2] |
| Molecular Formula | C₈H₁₁NO₃ |
| Molecular Weight | 169.18 g/mol |
| Appearance | White to off-white crystalline powder |
Synthetic Pathways and Derivatization Strategies
The utility of a scaffold is directly proportional to the ease with which it can be synthesized and modified. The this compound core is accessible through several synthetic routes, and its primary alcohol functionality is a gateway to a vast chemical space.
Core Synthesis: A Foundational Protocol
One common route to the core scaffold begins with 4,5-dimethoxy-2-methylpyridine 1-oxide.[3] The N-oxide is activated, often through treatment with an agent like acetic anhydride, which facilitates a rearrangement and subsequent hydrolysis to yield the desired this compound. The choice of an N-oxide precursor is strategic; it activates the C2-methyl group towards functionalization, a transformation that is otherwise challenging on the electron-rich pyridine ring.
The Logic of Derivatization: Exploring Chemical Space
The true power of this scaffold lies in the derivatization of the hydroxymethyl group. A common and highly effective strategy is its conversion to a more reactive leaving group, such as a chloride, by treatment with reagents like thionyl chloride.[4][5] This 2-(chloromethyl) derivative becomes a potent electrophile, ready to react with a diverse range of nucleophiles to forge new carbon-heteroatom or carbon-carbon bonds. This opens the door to the synthesis of ethers, esters, amines, and a multitude of other derivatives, each with unique physicochemical properties and potential biological targets.
Caption: General workflow for the derivatization of the core scaffold.
A Spectrum of Biological Activity: Therapeutic Frontiers
Derivatives of this compound have been implicated in a remarkable range of therapeutic areas, a testament to the versatility of the pyridine scaffold.
Proton Pump Inhibitors (PPIs): A Landmark Application
Perhaps the most well-established application of this scaffold is in the synthesis of proton pump inhibitors (PPIs), a class of drugs that profoundly reduce gastric acid production.[4] In this context, the this compound derivative is a key intermediate for constructing the sulfinylbenzimidazole moiety of blockbuster drugs like omeprazole and esomeprazole.[4] The activated chloromethyl intermediate is coupled with a benzimidazole derivative, and a subsequent oxidation step forms the final active pharmaceutical ingredient.[4]
Caption: Synthesis and mechanism of action of PPIs derived from the scaffold.
Oncology: A Multifaceted Approach to Cancer Therapy
The pyridine nucleus is a common feature in many anticancer agents, and derivatives of this scaffold are no exception.[1][6] Their anticancer potential appears to be multifaceted.
-
Reversal of Multidrug Resistance (MDR): A significant challenge in chemotherapy is the development of multidrug resistance, often mediated by efflux pumps like P-glycoprotein (Pgp).[7] Studies on structurally related (2-piperidinyl)methanol derivatives have shown that they can act as potent Pgp inhibitors, restoring the sensitivity of resistant cancer cells to conventional chemotherapeutic agents.[7][8][9] This suggests that derivatives of the this compound core could be developed as chemosensitizing agents.
-
Kinase Inhibition: Protein kinases are critical regulators of cell signaling and are frequently dysregulated in cancer. The pyridine scaffold is a key component of numerous FDA-approved kinase inhibitors, such as imatinib.[1] The nitrogen atom of the pyridine ring often acts as a crucial hydrogen bond acceptor in the ATP-binding pocket of kinases.[1] This makes the this compound scaffold a promising starting point for the design of novel kinase inhibitors targeting enzymes like PIM-1 or receptor tyrosine kinases such as EGFR and VEGFR-2.[10][11]
-
Antiproliferative Activity: A growing body of literature demonstrates the cytotoxic effects of various substituted pyridine derivatives against a range of cancer cell lines, including breast (MCF-7), liver (HepG-2), and colon (HCT116) cancers.[12][13][14] The mechanism often involves the induction of apoptosis and cell cycle arrest.[13]
| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazolopyridine | MCF-7 | 0.91 | [14] |
| 4-Aryl-2-methoxypyridine | HCT-116 | 0.09 - 3.10 | |
| Pyridine-based PIM-1 Inhibitor | MCF-7 | 0.5 | [11] |
| Thiophenyl-pyridine | HepG-2, MCF-7 | Strong Activity | [10] |
Neurodegenerative Disorders: A Quest for Neuroprotection
Neurodegenerative diseases like Alzheimer's represent a significant unmet medical need.[15] The pathology of these diseases is complex, often involving oxidative stress, neuroinflammation, and protein aggregation.[15] Phytochemicals and their synthetic derivatives are being increasingly investigated for their neuroprotective potential.[16]
-
Modulation of Neurotrophic Factors: Neurotrophins such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) are essential for neuronal survival and regeneration.[16] Depletion of these factors is linked to the progression of neurodegenerative diseases. Certain phytochemicals with structural similarities to the this compound core have been shown to promote neurotrophic factor signaling, suggesting a potential therapeutic avenue.[16]
-
Inhibition of Amyloid-β Aggregation: The aggregation of the amyloid-β (Aβ) peptide is a central event in the pathogenesis of Alzheimer's disease.[17] A study on a pyridine amine derivative demonstrated its ability to inhibit both self-induced and metal-induced Aβ aggregation, thereby reducing its toxicity in both in vitro and in vivo models.[17] This highlights the potential for this class of compounds to act as disease-modifying agents.
-
Antioxidant and Anti-inflammatory Effects: Many pyridine derivatives possess antioxidant and anti-inflammatory properties, which are crucial for combating the chronic neuroinflammation and oxidative stress that contribute to neuronal damage in neurodegenerative conditions.[15]
Other Therapeutic Arenas
The versatility of the pyridinyl methanol moiety extends to other areas as well. For instance, derivatives have been developed as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation and skin disorders.[18] This indicates a potential role for these compounds in the development of novel analgesics. Furthermore, various pyridine derivatives have been reported to exhibit antimicrobial activity against both bacterial and fungal pathogens.[10][19]
Decoding the Structure-Activity Relationship (SAR)
The systematic modification of a lead compound and the evaluation of the resulting biological activity is the essence of medicinal chemistry. For this compound derivatives, the SAR can be conceptualized by considering modifications at three key positions.
Caption: Key regions for SAR exploration on the scaffold.
Studies on related pyridine and dimethoxyphenyl derivatives offer valuable insights:
-
Substituents on Aromatic Rings: In many series of bioactive compounds, the addition of specific groups to aromatic rings dramatically influences potency. For example, in one series of antiproliferative pyridine derivatives, the addition of hydroxyl groups significantly decreased the IC₅₀ value (increased potency), while the addition of bulky halogen atoms had the opposite effect.[14]
-
The Nature of the R2 Group: The group derived from the methanol functionality is critical. Its size, polarity, and ability to form hydrogen bonds will dictate how the molecule interacts with its biological target. For example, in the development of TRPV3 antagonists, systematic optimization of this part of the molecule was key to achieving high potency and selectivity.[18]
-
The Role of the Methoxy Groups: The two methoxy groups are not merely passive substituents. In G9a kinase inhibitors, for instance, the dimethoxy substitution pattern on a related quinoline scaffold was found to be crucial for potent activity, likely by helping to correctly orient the molecule within the enzyme's active site.[20]
Experimental Protocols: From Bench to Biological Insight
To ensure the practical utility of this guide, we provide standardized protocols for the synthesis and biological evaluation of a representative derivative.
Protocol: Synthesis of 2-(Azidomethyl)-4,5-dimethoxypyridine
This protocol details the conversion of the hydroxyl group to an azide, a versatile functional group that can be further modified via "click" chemistry or reduction to an amine.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Sodium azide (NaN₃)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Chlorination: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride (1.2 eq) dropwise to the stirred solution. Causality: SOCl₂ is a highly effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite ester intermediate, which then undergoes an internal nucleophilic attack by the chloride ion.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 2-(chloromethyl)-4,5-dimethoxypyridine.
-
Azidation: Dissolve the crude chloride intermediate in DMF. Add sodium azide (1.5 eq).
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC. Causality: NaN₃ is an excellent nucleophile for Sₙ2 reactions. DMF is a polar aprotic solvent that effectively solvates the sodium cation, leaving the azide anion highly reactive.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 2-(azidomethyl)-4,5-dimethoxypyridine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: In Vitro MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13]
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized pyridine derivatives dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ incubator to allow for cell attachment. Self-Validation: A control well with no cells should be included to measure background absorbance.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium from the DMSO stock solutions. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO only) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours. Causality: This incubation period allows the compounds to exert their effects on cell proliferation and viability.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Horizons
The this compound scaffold is a compelling example of a privileged structure in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives—spanning from gastric acid suppression to anticancer and neuroprotective effects—underscore its immense value. The journey from this simple building block to a potential clinical candidate is a testament to the power of synthetic chemistry guided by biological insight.
Future research in this area will likely focus on several key aspects: expanding the chemical diversity through novel synthetic methodologies, employing computational tools to rationally design derivatives with improved potency and selectivity, and exploring new therapeutic applications. A critical challenge will be the optimization of ADMET properties to ensure that these potent molecules can become safe and effective drugs. As our understanding of disease biology deepens, scaffolds like this compound will continue to serve as a launchpad for the discovery of the next generation of medicines.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (4,5-Dimethoxy-pyridin-2-yl)-methanol | 62885-49-8 [chemicalbook.com]
- 3. (4,5-Dimethoxy-pyridin-2-yl)-methanol synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]
- 6. A Review on the Medicinal Importance of Pyridine Derivatives, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 7. Synthesis and evaluation of (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (NSC23925) isomers to reverse multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Synthesis and Evaluation of (2-(4-Methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (NSC23925) Isomers To Reverse Multidrug Resistance in Cancer - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study [mdpi.com]
- 20. Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability Studies of (4,5-Dimethoxypyridin-2-yl)methanol
Authored by: A Senior Application Scientist
Version: 1.0
Abstract
This technical guide provides a comprehensive framework for evaluating the chemical stability of (4,5-Dimethoxypyridin-2-yl)methanol, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale for the experimental design, ensuring a robust and self-validating stability program. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into establishing the intrinsic stability of this molecule, identifying potential degradation pathways, and developing a validated stability-indicating analytical method. The protocols herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific integrity.
Introduction: The Imperative of Stability Profiling
This compound, with its substituted pyridine ring, is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The stability of such an intermediate is paramount, as its degradation can introduce impurities that may carry through to the final drug substance, impacting its safety and efficacy. A thorough understanding of how this molecule behaves under various environmental stressors is not merely a regulatory requirement but a fundamental aspect of quality by design (QbD) in pharmaceutical development.[1][2]
This guide will delineate a systematic approach to:
-
Characterize the intrinsic physicochemical properties of this compound.
-
Conduct forced degradation studies to elucidate potential degradation pathways and identify degradation products.
-
Establish a comprehensive long-term stability study protocol.
-
Develop and validate a stability-indicating analytical method, crucial for the accurate monitoring of the molecule's purity and degradation.
The insights gained from these studies are critical for determining appropriate storage conditions, re-test periods, and handling procedures, thereby ensuring the quality and consistency of the material throughout its lifecycle.
Physicochemical Properties of this compound
A foundational step in any stability program is the characterization of the molecule's inherent properties. This data provides a baseline for assessing changes observed during stability testing.
| Property | Anticipated Value/Characteristic | Rationale and Impact on Stability |
| Molecular Formula | C8H11NO3[3] | Defines the elemental composition and molecular weight. |
| Molecular Weight | 169.18 g/mol [3] | Essential for all quantitative analyses. |
| Appearance | White to off-white crystalline solid | Changes in color or physical form can be an early indicator of degradation. |
| Melting Point | To be determined experimentally | A significant depression or broadening of the melting point range can indicate the presence of impurities. |
| Solubility | To be determined in various solvents (e.g., water, methanol, acetonitrile, acidic and basic media) | Solubility dictates the choice of solvents for formulation, analytical method development, and forced degradation studies. Poor solubility can present challenges in these areas. |
| pKa | To be determined experimentally | The pyridine nitrogen is basic, and its pKa will influence solubility in aqueous media and susceptibility to acid-catalyzed degradation. |
Forced Degradation (Stress Testing): Unveiling Potential Degradation Pathways
Forced degradation studies are the cornerstone of a stability program, designed to intentionally degrade the molecule under conditions more severe than accelerated stability testing.[1][4] The primary objectives are to identify likely degradation products, understand degradation pathways, and, critically, to ensure the analytical method is "stability-indicating."[] A target degradation of 5-20% is generally considered optimal to generate a sufficient amount of degradants for detection and characterization without causing secondary degradation.[2]
Logical Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies of this compound.
Experimental Protocols for Forced Degradation
-
Rationale: The ether linkages (dimethoxy groups) and the hydroxymethyl group are potentially susceptible to acid and base-catalyzed hydrolysis. The pyridine ring itself is generally stable to hydrolysis but can be activated or deactivated by substituents.
-
Acid Hydrolysis Protocol:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 2, 6, 12, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
Analyze using the developed HPLC method.
-
-
Base Hydrolysis Protocol:
-
Prepare a 1 mg/mL solution as in the acid hydrolysis protocol.
-
Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 2, 6, 12, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
Analyze using the developed HPLC method.
-
-
Rationale: The pyridine ring and the methoxy groups can be susceptible to oxidation. The hydroxymethyl group could be oxidized to an aldehyde or carboxylic acid. N-oxidation of the pyridine ring is also a common degradation pathway for pyridine derivatives.[6][7]
-
Protocol:
-
Prepare a 1 mg/mL solution of the compound.
-
Add an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of 3% H2O2.[8]
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at 2, 6, 12, and 24 hours for analysis.
-
Analyze using the developed HPLC method.
-
-
Rationale: To assess the solid-state stability of the molecule at elevated temperatures.
-
Protocol:
-
Place a thin layer of the solid compound in a vial.
-
Expose the solid to dry heat at 80°C in a calibrated oven.
-
Sample at 1, 3, and 7 days.
-
For analysis, dissolve the solid in a suitable solvent to a known concentration and analyze by HPLC.
-
-
Rationale: To determine if the molecule is light-sensitive, which has implications for manufacturing and packaging. Pyridine-containing compounds are often susceptible to photolytic degradation.[6]
-
Protocol:
-
Expose the solid compound and a solution (e.g., 1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[9]
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the samples and controls by HPLC.
-
Long-Term and Accelerated Stability Studies
Following the insights from forced degradation, a formal stability study is conducted on at least three primary batches of this compound to establish a re-test period.[10] The storage conditions are dictated by the intended storage and shipping environments, following ICH Q1A(R2) guidelines.[9][11]
Storage Conditions and Testing Frequency
| Study Type | Storage Condition | Minimum Duration | Testing Frequency (Months) |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months (can be extended) | 0, 3, 6, 9, 12, 18, 24, 36 |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 |
Intermediate testing is only required if a significant change occurs during accelerated studies.
Stability Protocol Summary
-
Batches: Use at least three primary batches.
-
Container Closure System: Store the compound in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
-
Tests: At each time point, the samples should be tested for:
-
Appearance
-
Assay (using a stability-indicating method)
-
Purity (including specific known and unknown degradation products)
-
Water content (e.g., by Karl Fischer titration)
-
Development of a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.[12][13] High-Performance Liquid Chromatography (HPLC) with UV/Photodiode Array (PDA) detection is the most common technique for this purpose.[13][14]
Method Development and Validation Strategy
Caption: Strategy for developing and validating a stability-indicating HPLC method.
Proposed Starting HPLC Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A versatile stationary phase for separating moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for basic compounds like pyridines. |
| Mobile Phase B | Acetonitrile | A common organic modifier. |
| Gradient | 5% to 95% B over 20 minutes | To elute a wide range of potential degradants with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | To ensure reproducible retention times. |
| Detection | PDA at 275 nm (or λmax of the compound) | To quantify the parent compound and detect impurities. PDA allows for peak purity assessment. |
| Injection Volume | 10 µL | A typical injection volume. |
Data Interpretation and Reporting
All data from the stability studies should be compiled and analyzed. The assay results should be plotted versus time to determine the degradation rate. Any degradation products observed should be reported, and if they exceed the identification and qualification thresholds outlined in ICH Q3A, their structures should be elucidated, and they should be qualified for safety.
The re-test period is established based on the time interval during which the this compound remains within its established specifications under the long-term storage conditions.
Conclusion: A Proactive Approach to Quality
This guide has outlined a comprehensive and scientifically rigorous approach to the stability testing of this compound. By integrating forced degradation studies with a robust long-term stability program and a validated stability-indicating analytical method, a complete profile of the molecule's stability can be established. This proactive approach not only ensures regulatory compliance but also builds a deep understanding of the molecule's behavior, which is invaluable for the development of safe, effective, and high-quality pharmaceutical products.
References
- 1. acdlabs.com [acdlabs.com]
- 2. pharmtech.com [pharmtech.com]
- 3. 62885-49-8 | (4,5-Dimethoxy-pyridin-2-YL)-methanol - Capot Chemical [capotchem.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - STEMart [ste-mart.com]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
An In-depth Technical Guide to (4,5-Dimethoxypyridin-2-yl)methanol and its Congeners in Medicinal Chemistry
Abstract
Substituted pyridinyl methanols represent a cornerstone class of heterocyclic building blocks, pivotal to the synthesis of a multitude of Active Pharmaceutical Ingredients (APIs). This technical guide provides an in-depth exploration of this compound and its structurally related compounds. We will dissect their synthesis, elucidate their chemical properties, and critically examine their applications, with a particular focus on their role as key intermediates in the development of proton pump inhibitors (PPIs) and other therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and field-proven insights into the strategic utilization of this versatile chemical scaffold.
Introduction: The Pyridinyl Methanol Core
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Its nitrogen atom provides a key site for hydrogen bonding and salt formation, influencing solubility and target engagement. When functionalized with a hydroxymethyl group, the resulting pyridinyl methanol becomes a versatile synthon, enabling a wide range of subsequent chemical transformations.
This compound (CAS: 62885-49-8) is a prime example of this structural class.[1][2][3] The dimethoxy substituents on the pyridine ring are crucial, as they modulate the electron density of the aromatic system, influencing its reactivity and the physicochemical properties of its derivatives. This guide will first detail the core compound before expanding to its significant analogs, which have found widespread use in major drug classes.
Profile of the Core Compound: this compound
This compound serves as a fundamental building block. Its reactivity is primarily centered around the hydroxyl group, which can be readily converted into a leaving group for subsequent nucleophilic substitution reactions.
Chemical and Physical Properties
A summary of the key properties for this compound is provided below.[1][2][3]
| Property | Value |
| CAS Number | 62885-49-8 |
| Molecular Formula | C₈H₁₁NO₃ |
| Molecular Weight | 169.18 g/mol |
| Appearance | White to light brown powder/crystal |
| Melting Point | 56.5-60.5 °C |
| Boiling Point | 115-135 °C at 0.01 Torr |
Synthesis Pathways
The synthesis of this compound often begins with a precursor like 4,5-dimethoxy-2-methylpyridine. A common strategy involves the oxidation of the pyridine nitrogen to form an N-oxide, which activates the adjacent methyl group for further functionalization.
One documented synthetic route proceeds from 4,5-dimethoxy-2-methylpyridine 1-oxide.[1] This approach leverages the electronic properties of the N-oxide to facilitate the introduction of the hydroxymethyl group.
Caption: General synthetic route to this compound.
Key Related Compounds and Their Strategic Importance
The true value of this chemical family is illuminated by its analogs, which have been instrumental in constructing blockbuster drugs. The substitution pattern on the pyridine ring dictates the compound's utility.
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol: The PPI Precursor
Perhaps the most commercially significant analog is (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol (CAS: 86604-78-6).[4] This compound is a critical intermediate in the synthesis of proton pump inhibitors (PPIs) such as omeprazole and esomeprazole, drugs used to treat acid-reflux disorders and peptic ulcers.[4]
The two methyl groups at the 3 and 5 positions are not merely spectators; they provide steric hindrance and electronic effects that are crucial for the stability and activity of the final API. The synthetic process for this analog often involves the catalytic hydrogenation of a nitrile precursor, followed by diazotization and hydrolysis.[5]
(4,5-Dimethoxy-2-nitrophenyl)methanol: A Nitroaromatic Intermediate
While not a pyridine derivative, (4,5-Dimethoxy-2-nitrophenyl)methanol (CAS: 1016-58-6) shares the dimethoxy-substituted aromatic core with a reactive methanol group. Its unique feature is the nitro group, which is a powerful electron-withdrawing group and a versatile functional handle. The nitro group can be reduced to an amine, which can then be used to construct a wide variety of heterocyclic systems. This makes it an indispensable building block for creating novel drug candidates and other fine chemicals.
Other Notable Analogs
The PubChem and chemical supplier databases reveal a host of other related structures, each with potential applications in discovery chemistry:
-
(5-Methoxypyridin-2-yl)methanol: A simpler analog where the regiochemistry of the methoxy group can lead to different biological activities.[6]
-
[4-(Anilino)pyrimidin-5-yl]methanol Derivatives: In these compounds, the pyridine core is replaced by a pyrimidine ring, and an aniline substituent is introduced.[7][8] This scaffold is common in kinase inhibitors, where the aniline moiety often interacts with the hinge region of the enzyme's active site.
Application in Drug Development: The Proton Pump Inhibitor (PPI) Workflow
The primary application for this class of compounds is in the synthesis of PPIs. The general workflow involves activating the hydroxyl group of the pyridinyl methanol and coupling it with a substituted benzimidazole core.
Caption: Logical workflow for the synthesis of a generic proton pump inhibitor.
This multi-step process highlights the causality behind the experimental design:
-
Activation: The hydroxyl group is a poor leaving group. It is typically converted to a chloride using an agent like thionyl chloride (SOCl₂).[5] This creates a highly electrophilic carbon center.
-
Coupling: The activated chloromethyl pyridine derivative is then reacted with the nucleophilic thiol of the benzimidazole core. This Sₙ2 reaction forms the key thioether linkage.
-
Oxidation: The final step is a controlled oxidation of the sulfide to a sulfoxide, which is the active pharmacophore of the PPI. This step is often stereoselective to produce a single enantiomer, as in the case of esomeprazole.
Experimental Protocols: A Self-Validating System
The trustworthiness of a synthetic protocol lies in its reproducibility and the clarity of its steps. Below is a representative protocol for the synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol from its chloromethyl precursor, adapted from established procedures.
Protocol: Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol via Nucleophilic Substitution
Objective: To synthesize the target pyridinyl methanol via hydrolysis of the corresponding chloromethyl derivative.
Materials:
-
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
Potassium Iodide (KI)
-
Sodium Hydroxide (NaOH)
Procedure:
-
Suspension: In a round-bottom flask equipped with a magnetic stirrer, suspend the 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride in a mixture of 300 ml of methanol and 150 ml of water.[4]
-
Catalyst and Base Addition: To this suspension, add 5.4 g of potassium iodide (catalytic amount) and 40.4 g of sodium hydroxide.[4] The iodide facilitates the substitution, and the hydroxide acts as both the nucleophile (as OH⁻) and the acid scavenger.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: After the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.[4] This step is crucial for efficient product extraction in the subsequent step.
-
Aqueous Workup: Add 300 ml of drinking water to the remaining residue.[4] The product, being less polar, will likely precipitate or can be extracted.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by recrystallization or column chromatography to obtain pure (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.
Caption: Nucleophilic substitution mechanism for the synthesis.
Conclusion and Future Directions
This compound and its related compounds are more than just chemical curiosities; they are enabling tools for drug discovery and development. Their robust synthesis and versatile reactivity have secured their place in the production of life-saving medicines. While their role in PPIs is well-established, the inherent drug-like properties of the substituted pyridine scaffold suggest that new applications are on the horizon. Future research will likely focus on incorporating these building blocks into novel molecular architectures to target a wider range of diseases, from cancer to infectious agents. The continued exploration of their synthesis and reactivity will remain a critical endeavor for the medicinal chemistry community.
References
- 1. (4,5-Dimethoxy-pyridin-2-yl)-methanol synthesis - chemicalbook [chemicalbook.com]
- 2. (4,5-Dimethoxy-pyridin-2-yl)-methanol | 62885-49-8 [chemicalbook.com]
- 3. 62885-49-8 | (4,5-Dimethoxy-pyridin-2-YL)-methanol - Capot Chemical [capotchem.com]
- 4. benchchem.com [benchchem.com]
- 5. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]
- 6. (5-Methoxypyridin-2-yl)methanol | C7H9NO2 | CID 12214020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [4-(4-Methoxyanilino)pyrimidin-5-yl]methanol | C12H13N3O2 | CID 28905284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. {4-[(2,4-Dimethoxyphenyl)amino]pyrimidin-2-yl}methanol | C13H15N3O3 | CID 168019065 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Proposed Synthetic Pathway for (Dimethoxypyridin-2-yl)methanol Derivatives from 3,5-Lutidine
Introduction and Strategic Analysis
(4,5-Dimethoxypyridin-2-yl)methanol is a valuable heterocyclic building block, notably serving as a key intermediate in the synthesis of proton pump inhibitors (PPIs) like omeprazole.[1] The synthesis of this molecule presents unique challenges depending on the chosen starting material. The request to synthesize this specific isomer from 3,5-lutidine is particularly complex due to the mismatch in substitution patterns between the starting material (substituents at C3 and C5) and the target product (substituents at C2, C4, and C5). A direct conversion would require significant and non-trivial skeletal rearrangement or functional group migration.
This application note addresses this challenge by proposing a robust, multi-step synthetic pathway starting from 3,5-lutidine. Recognizing the synthetic hurdles of achieving the 4,5-dimethoxy pattern, we will detail the synthesis of the closely related and more synthetically accessible isomer, (3,5-Dimethoxypyridin-2-yl)methanol . This pathway leverages a series of well-established, high-yield reactions, providing a practical blueprint for accessing this class of compounds. The principles and protocols outlined herein are instructive for complex heterocyclic synthesis and can be adapted for various substituted pyridine targets.
Proposed Overall Synthetic Workflow
The proposed synthesis is a four-stage process that transforms the methyl groups of 3,5-lutidine into methoxy groups and subsequently functionalizes the C2 position of the pyridine ring. This strategy relies on classical named reactions and modern synthetic techniques to achieve the target structure.
Figure 1: Proposed synthetic pathway from 3,5-Lutidine.
In-Depth Technical Guide and Rationale
This section provides the scientific reasoning behind each transformation, explaining the choice of reagents and the underlying chemical principles.
The initial step involves the vigorous oxidation of the two benzylic-like methyl groups of 3,5-lutidine to carboxylic acids. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent well-suited for this transformation of alkyl-substituted pyridines.[2][3] The reaction proceeds under basic conditions, followed by acidification to yield the insoluble pyridine-3,5-dicarboxylic acid.
To convert the carboxylic acid functionalities to amino groups, the Curtius rearrangement offers a reliable method that proceeds under relatively mild conditions.[4][5][6] This reaction is often preferred over the Hofmann rearrangement for substrates that may be sensitive to the harsh basic conditions of the Hofmann protocol. The process involves converting the carboxylic acids to acyl azides, which then thermally rearrange to isocyanates with the loss of nitrogen gas.[5] The isocyanate intermediates are subsequently converted to the corresponding amines. A modern, one-pot variation using diphenylphosphoryl azide (DPPA) to generate the acyl azide in situ, followed by trapping the isocyanate with an alcohol (like tert-butanol) to form a stable carbamate, is often employed. The final amine is then liberated by acidic cleavage of the carbamate.
With the amino groups installed, a Sandmeyer-type reaction is employed to introduce the methoxy groups. The Sandmeyer reaction traditionally refers to the copper-catalyzed conversion of aryl diazonium salts to aryl halides or cyanides.[7][8] The principle can be extended to introduce other functionalities. The protocol involves converting the primary aromatic amines into diazonium salts using a source of nitrous acid (e.g., sodium nitrite in a strong acid like HBF₄). The resulting diazonium salt is then decomposed in the presence of a methoxide source (e.g., sodium methoxide in methanol), often with copper catalysis, to yield the desired dimethoxy-substituted pyridine.
The final step is the selective introduction of the hydroxymethyl group at the C2 position. This is achieved through Directed ortho-Metalation (DoM), a powerful strategy in modern organic synthesis. The methoxy groups at C3 and C5, along with the pyridine nitrogen, act as directing groups, coordinating to a strong organolithium base like n-butyllithium (n-BuLi). This coordination directs the deprotonation to the most acidic and sterically accessible ortho position, which is C2. The resulting 2-lithiated intermediate is a potent nucleophile that can be trapped with various electrophiles. Quenching the reaction with dry paraformaldehyde introduces the required hydroxymethyl group at the C2 position, yielding the final target molecule.
Experimental Protocols
Safety Precaution: These protocols involve hazardous materials, including strong oxidants, strong acids and bases, pyrophoric reagents (n-BuLi), and potentially explosive intermediates (acyl azides). All procedures must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
To a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 3,5-lutidine (53.6 g, 0.5 mol) and 1 L of water.
-
Heat the mixture to 80°C with vigorous stirring.
-
In a separate beaker, dissolve potassium permanganate (KMnO₄, 237 g, 1.5 mol) in 1 L of hot water.
-
Add the hot KMnO₄ solution portion-wise to the lutidine suspension over 4-5 hours, maintaining the reaction temperature between 90-95°C.
-
After the addition is complete, continue heating and stirring for an additional 2 hours until the purple color of the permanganate has disappeared.
-
Cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the filter cake with 200 mL of hot water.
-
Combine the filtrates and concentrate under reduced pressure to a volume of approximately 500 mL.
-
Cool the concentrated solution in an ice bath and carefully acidify to pH 3 with concentrated HCl.
-
A white precipitate of pyridine-3,5-dicarboxylic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 80°C.
-
Suspend pyridine-3,5-dicarboxylic acid (41.8 g, 0.25 mol) in 500 mL of dry toluene in a 1 L flask equipped with a reflux condenser and nitrogen inlet.
-
Add triethylamine (55.7 g, 0.55 mol) and diphenylphosphoryl azide (DPPA, 144.5 g, 0.525 mol).
-
Add dry tert-butanol (185 g, 2.5 mol) to the mixture.
-
Heat the reaction mixture to reflux (approx. 85-90°C) under a nitrogen atmosphere for 16 hours.
-
Cool the mixture to room temperature and wash sequentially with 1 M NaOH (2 x 200 mL) and brine (200 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude di-Boc-protected diamine.
-
To the crude product, add 300 mL of a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir at room temperature for 4 hours to cleave the Boc protecting groups.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in 200 mL of water and basify to pH 12 with solid NaOH.
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield 3,5-diaminopyridine.
-
Dissolve 3,5-diaminopyridine (21.8 g, 0.2 mol) in 200 mL of 48% tetrafluoroboric acid (HBF₄) at 0°C in a 1 L flask.
-
Slowly add a solution of sodium nitrite (NaNO₂, 30.4 g, 0.44 mol) in 60 mL of water, keeping the temperature below 5°C.
-
Stir the mixture for 1 hour at 0°C to form the bis-diazonium tetrafluoroborate salt.
-
Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum.
-
In a separate 1 L flask, prepare a solution of sodium methoxide by carefully adding sodium metal (13.8 g, 0.6 mol) to 400 mL of anhydrous methanol at 0°C.
-
Add copper(I) bromide (2.8 g, 0.02 mol) to the sodium methoxide solution.
-
Slowly add the dried diazonium salt in portions to the methanolic solution at room temperature. Vigorous nitrogen evolution will occur.
-
After the addition is complete, heat the mixture to reflux for 2 hours.
-
Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Partition the residue between water (200 mL) and DCM (200 mL). Extract the aqueous layer with additional DCM (2 x 100 mL).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 3,5-dimethoxypyridine.
-
Dissolve 3,5-dimethoxypyridine (13.9 g, 0.1 mol) in 300 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere in a flame-dried 1 L flask.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 44 mL of a 2.5 M solution in hexanes, 0.11 mol) dropwise via syringe, keeping the temperature below -70°C.
-
Stir the resulting dark solution at -78°C for 1 hour.
-
Add dry paraformaldehyde (4.5 g, 0.15 mol), previously dried under vacuum, in one portion.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with ethyl acetate (3 x 150 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield (3,5-Dimethoxypyridin-2-yl)methanol as the final product.
Quantitative Data Summary
| Step | Starting Material | Molar Mass ( g/mol ) | Moles (mol) | Key Reagent | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) |
| 1 | 3,5-Lutidine | 107.15 | 0.50 | KMnO₄ | Pyridine-3,5-dicarboxylic Acid | 167.12 | 83.6 |
| 2 | Pyridine-3,5-dicarboxylic Acid | 167.12 | 0.25 | DPPA | 3,5-Diaminopyridine | 109.13 | 27.3 |
| 3 | 3,5-Diaminopyridine | 109.13 | 0.20 | NaNO₂ / NaOMe | 3,5-Dimethoxypyridine | 139.15 | 27.8 |
| 4 | 3,5-Dimethoxypyridine | 139.15 | 0.10 | n-BuLi / (CH₂O)n | (3,5-Dimethoxypyridin-2-yl)methanol | 169.18 | 16.9 |
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - Pyridine Dicarboxylic Acids - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. CN103497152A - Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation - Google Patents [patents.google.com]
- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. Curtius Rearrangement [organic-chemistry.org]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of Raney® Nickel in Pyridine Derivative Synthesis
Abstract
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the application of Raney® Nickel as a versatile and powerful catalyst in the synthesis of pyridine derivatives. Moving beyond a simple recitation of procedures, this document elucidates the causality behind experimental design, offering field-proven insights into reaction optimization, catalyst handling, and safety. We will explore its utility in key transformations including aromatic ring hydrogenation, functional group reduction, reductive amination, and desulfurization, all pivotal reactions in the construction of pharmacologically relevant scaffolds.
Introduction: The Enduring Utility of a "Spongy" Catalyst
Developed by Murray Raney in 1926, Raney® Nickel is a fine-grained, porous nickel catalyst with a remarkably high surface area, typically around 100 m²/g.[1][2] This "spongy" nickel is prepared by treating a nickel-aluminum alloy with concentrated sodium hydroxide, which leaches the aluminum, leaving behind a highly active, hydrogen-rich nickel framework.[1][3] Its structural and thermal stability, coupled with its high catalytic activity at or near room temperature, makes it an indispensable tool in organic synthesis.[1]
In the realm of heterocyclic chemistry, particularly in the synthesis of pyridine and piperidine derivatives, Raney Nickel offers significant advantages over more expensive precious metal catalysts like platinum or palladium.[4] It is highly effective for a range of transformations, including the reduction of the pyridine ring, nitriles, nitro groups, and carbonyls, as well as the cleavage of carbon-sulfur bonds.[1][5] This guide will provide detailed protocols and the scientific rationale for its strategic deployment.
Catalyst Preparation, Activation, and Safety
The exceptional reactivity of Raney Nickel is intrinsically linked to its preparation and handling. The catalyst's high surface area and the hydrogen gas absorbed within its pores during activation render it pyrophoric—capable of igniting spontaneously upon exposure to air.[1][6] Extreme caution is mandatory.
Catalyst Activation (Laboratory Scale)
While many commercial suppliers provide pre-activated Raney Nickel as a slurry in water, activation from the Ni-Al alloy in the lab can produce a highly active catalyst.[1][7] A trusted procedure is outlined in Organic Syntheses.[8]
Principle: The activation process involves the selective removal (leaching) of aluminum from a nickel-aluminum alloy powder using a concentrated sodium hydroxide solution.[1][9] This exothermic reaction generates hydrogen gas, which becomes adsorbed onto the newly formed high-surface-area nickel.
-
Reaction: 2 Al + 2 NaOH + 6 H₂O → 2 Na[Al(OH)₄] + 3 H₂ (gas)[1]
A typical laboratory activation involves slowly adding the Ni-Al alloy powder to a cooled (e.g., 50 °C) solution of concentrated NaOH.[8] Controlling the temperature is critical; excessive heat can cause the porous structure to collapse (sinter), reducing the catalyst's surface area and activity.[1] After digestion, the catalyst is washed repeatedly with de-gassed, distilled water until the washings are neutral to remove residual sodium aluminate.[1][9]
Critical Safety and Handling Protocol
Due to its pyrophoric nature, Raney Nickel requires specific handling procedures.[1][10]
-
NEVER allow the catalyst to dry. Dry, activated Raney Nickel will ignite in air.[6][10][11] It is always handled as a slurry, typically under water or the reaction solvent.[1][7]
-
Inert Atmosphere: All transfers and reactions should ideally be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[2][10]
-
Solvent Washing: Before use in an organic reaction, the water slurry is typically washed sequentially with a water-miscible solvent (e.g., ethanol) and then the final reaction solvent.[12][13] This is done by decanting the supernatant and adding the new solvent, never by filtration to dryness on a standard funnel.
-
Fire Safety: A Class D fire extinguisher (for combustible metals) or a bucket of dry sand should be readily available.[6] DO NOT use water or CO₂ extinguishers on a Raney Nickel fire. [9][10]
-
Quenching & Disposal: After a reaction, the catalyst remains active and must be quenched before disposal. This is achieved by slowly and carefully adding a dilute acid (e.g., hydrochloric acid) to the catalyst slurry in a well-ventilated fume hood until the metal is fully dissolved and gas evolution ceases.[6]
Applications in Pyridine Derivative Synthesis
Raney Nickel's versatility allows for multiple strategic transformations on the pyridine core. The choice of reaction conditions (temperature, pressure, solvent) dictates the outcome.
Hydrogenation of the Pyridine Ring: Synthesis of Piperidines
The complete saturation of the pyridine ring to form the corresponding piperidine is a cornerstone transformation in medicinal chemistry. Piperidines are among the most common N-heterocycles found in FDA-approved pharmaceuticals.[14] Raney Nickel is a highly effective catalyst for this purpose.
Causality & Optimization:
-
Pressure & Temperature: While older methods required high temperatures (200 °C) and pressures (150-300 atm), it has been demonstrated that using a higher catalyst loading allows the reaction to proceed efficiently under milder conditions, such as room temperature and low hydrogen pressure (2-5 atm).[15]
-
Solvent: Protic solvents like water or ethanol are commonly used. The reaction can also be run under acidic conditions (e.g., in aqueous HCl), which protonates the pyridine nitrogen, facilitating reduction.[15]
-
Catalyst Loading: A higher ratio of catalyst to substrate is key for achieving hydrogenation under mild conditions. Ratios of at least one part catalyst to one part substrate by weight are often employed.[15]
Detailed Protocol: Synthesis of 2-Methylpiperidine [15]
-
Catalyst Preparation: To a hydrogenation vessel, add ~10 g of commercial water-slurry Raney Nickel. Wash the catalyst by carefully decanting the water and replacing it with 50 mL of the reaction solvent (e.g., water or ethanol), repeating this process three times.
-
Reaction Setup: To the washed catalyst, add a solution of 9.3 g of 2-methylpyridine in 50 mL of water.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of approximately 4 atmospheres.
-
Reaction: Agitate the mixture vigorously at room temperature. The reaction is complete when hydrogen uptake ceases.
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Allow the catalyst to settle. Decant or filter the solution through a pad of Celite® (ensure the Celite pad and catalyst are kept wet with solvent at all times to prevent ignition).
-
Isolation: The product can be isolated from the filtrate by standard procedures, such as basification followed by extraction.
Reduction of Ring Substituents
Raney Nickel selectively reduces a variety of functional groups on the pyridine ring, often leaving the aromatic ring intact under controlled conditions.
The reduction of nitropyridines to aminopyridines is a fundamental step in the synthesis of many APIs. While Pd/C is common, Raney Nickel is an excellent alternative, especially when avoiding the hydrogenolysis of sensitive groups like aromatic halides (Cl, Br).[16]
Causality & Optimization:
-
Selectivity: Raney Nickel's primary function is hydrogenation.[4] By using milder conditions (low H₂ pressure, room temperature), the nitro group can be reduced preferentially over the aromatic ring.
-
Solvent: Protic solvents like ethanol or methanol are excellent choices as they readily dissolve the substrates and facilitate hydrogen transfer at the catalyst surface.
Table 1: Typical Conditions for Nitro Group Reduction
| Parameter | Condition | Rationale |
| Catalyst | Raney Nickel (water slurry) | High activity, cost-effective, good selectivity. |
| Catalyst Loading | 5-10% w/w (dry basis) vs. substrate | Sufficient for efficient reduction without excessive catalyst. |
| Solvent | Methanol, Ethanol | Good substrate solubility, facilitates hydrogen transfer. |
| Temperature | 25-50 °C | Mild conditions preserve the aromatic ring and other functional groups. |
| H₂ Pressure | 1-5 atm (15-75 psi) | Low pressure is sufficient and enhances selectivity for the nitro group. |
The reduction of cyanopyridines can lead to either primary amines (aminomethylpyridines) or, under specific conditions, aldehydes.
-
To Primary Amines: Standard hydrogenation conditions (H₂, Raney Ni, in alcoholic ammonia) are used. The ammonia is crucial to prevent the formation of secondary amines via reaction of the intermediate imine with the primary amine product.
-
To Aldehydes: A specialized method using Raney Nickel in the presence of a hydrogen donor like sodium hypophosphite or formic acid can terminate the reduction at the aldehyde stage.[17][18] This procedure requires careful control to prevent over-reduction to the alcohol. A solvent system of acetic acid/pyridine/water is often employed.[17][18]
Reductive Amination
Raney Nickel is a classic catalyst for reductive amination, forming C-N bonds by reacting a carbonyl compound (e.g., pyridinecarboxaldehyde) with an amine under a hydrogen atmosphere.
Principle: The reaction proceeds via the initial formation of an imine or enamine intermediate, which is then immediately hydrogenated by the Raney Nickel catalyst. This in-situ reduction drives the equilibrium towards the amine product.
Causality & Optimization:
-
Reaction Conditions: The reaction is typically performed at slightly elevated temperatures (50-80 °C) and low to moderate hydrogen pressure (3-10 atm).
-
Catalyst Choice: While other catalysts can be used, Raney Nickel is robust and effective.[19] It's particularly useful when other reducible groups that might be sensitive to precious metal catalysts are present.
-
Solvent: Alcohols like methanol or ethanol are standard solvents.
Desulfurization Reactions
Raney Nickel is exceptionally effective at cleaving carbon-sulfur bonds, replacing the sulfur atom with hydrogen atoms.[1][5] This reaction is mechanistically a hydrogenolysis, where the hydrogen is supplied by the catalyst itself.[20]
Principle: The reaction involves treating a sulfur-containing compound (thiol, sulfide, thioacetal) with a stoichiometric excess of active Raney Nickel, often under reflux in a protic solvent like ethanol. The nickel forms a stable nickel sulfide, driving the reaction to completion.
Protocol: Desulfurization of 2-(Methylthio)pyridine
-
Catalyst Preparation: In a round-bottom flask equipped with a reflux condenser, add a 10-fold excess (by weight) of freshly washed Raney Nickel slurry (in ethanol) to a solution of 2-(methylthio)pyridine in ethanol.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite®, keeping the catalyst wet with ethanol at all times. Wash the filter cake thoroughly with ethanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude pyridine product, which can be purified by distillation or chromatography.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reactivity | 1. Catalyst deactivation (poisoning by sulfur, air exposure).2. Insufficient catalyst loading.3. Insufficient H₂ pressure or poor agitation. | 1. Use freshly activated or new catalyst. Ensure inert atmosphere.2. Increase catalyst loading (e.g., from 10% to 50% w/w).3. Check for leaks in the hydrogenation system. Increase stirring speed. |
| Incomplete Reaction | 1. Reaction time is too short.2. Deactivation of catalyst during the reaction. | 1. Extend reaction time and monitor by TLC/GC.2. Add a fresh portion of catalyst to the reaction mixture. |
| Over-reduction / Side Products | 1. Reaction temperature or pressure is too high.2. For nitrile-to-aldehyde reduction, conditions are too harsh. | 1. Reduce temperature and/or H₂ pressure.2. Ensure precise control of temperature and use the specified reagent stoichiometry (e.g., NaH₂PO₂). |
| Difficulty Filtering Catalyst | 1. Catalyst particles are too fine. | 1. Use a thick pad of Celite® or another filter aid. Allow catalyst to fully settle before decanting supernatant. |
Conclusion
Raney® Nickel remains a highly relevant, powerful, and cost-effective catalyst for the synthesis of pyridine derivatives. Its utility in ring saturation, selective functional group reduction, and desulfurization provides chemists with a robust tool for molecular construction. By understanding the principles behind its activation, handling, and application, and by adhering strictly to safety protocols, researchers can confidently leverage this classic catalyst to achieve their synthetic goals in drug discovery and development.
References
- 1. Raney nickel - Wikipedia [en.wikipedia.org]
- 2. nickelgreen.com [nickelgreen.com]
- 3. grokipedia.com [grokipedia.com]
- 4. acs.org [acs.org]
- 5. organicreactions.org [organicreactions.org]
- 6. chamberlandresearch.com [chamberlandresearch.com]
- 7. reddit.com [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. englelab.com [englelab.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. Safety, Storage, Shelf Life, Handling and Disposal [preciouscatalyst.com]
- 12. CN102744083A - Preparation method and activation method of Raney nickel-aluminum-X catalyst specially for hydrogenation preparation of 1,4-butanediol from 1,4-butynediol - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. doylecpanel.cpaneldev.princeton.edu [doylecpanel.cpaneldev.princeton.edu]
- 15. US2813100A - Hydrogenation process - Google Patents [patents.google.com]
- 16. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. 777. A novel reduction of nitriles to aldehydes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 19. EP1775281A1 - Process for the reductive amination of ketones and aldehydes with aqueous amines - Google Patents [patents.google.com]
- 20. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis of (4,5-Dimethoxypyridin-2-yl)methanol
Introduction
(4,5-Dimethoxypyridin-2-yl)methanol is a key heterocyclic building block with significant applications in the pharmaceutical industry. Its structural motif is present in a variety of bioactive molecules, making its efficient and well-understood synthesis a topic of considerable interest to researchers and professionals in drug development. This document provides a detailed guide to the reaction mechanism for the formation of this compound, focusing on the widely employed reduction of its corresponding ester precursor. Furthermore, a comprehensive, field-proven laboratory protocol is presented, alongside essential data for the characterization of the final product.
The primary synthetic route discussed herein is the reduction of methyl 4,5-dimethoxypyridine-2-carboxylate using lithium aluminum hydride (LiAlH₄). This method is favored for its high efficiency and reliability in converting esters to primary alcohols. A thorough understanding of the underlying reaction mechanism is crucial for optimizing reaction conditions, ensuring safety, and achieving high yields of the desired product.
Reaction Mechanism: Nucleophilic Acyl Substitution and Hydride Reduction
The formation of this compound from its methyl ester precursor via lithium aluminum hydride reduction is a classic example of nucleophilic acyl substitution followed by a second hydride addition. The reaction proceeds through a multi-step mechanism, which can be broken down into the following key stages:
-
Nucleophilic Attack by Hydride: The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻), delivered from the AlH₄⁻ complex, onto the electrophilic carbonyl carbon of the ester. This attack breaks the π-bond of the carbonyl group, forming a tetrahedral intermediate.
-
Collapse of the Tetrahedral Intermediate and Formation of an Aldehyde: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, leading to the expulsion of the methoxide ion (CH₃O⁻) as a leaving group. This step results in the formation of an intermediate aldehyde, 4,5-dimethoxypyridine-2-carbaldehyde.
-
Second Hydride Attack: The aldehyde formed in the previous step is more reactive than the starting ester. Therefore, it rapidly undergoes a second nucleophilic attack by another hydride ion from LiAlH₄. This leads to the formation of a new tetrahedral intermediate, an alkoxide.
-
Protonation/Work-up: The reaction is quenched by the careful addition of water and/or an acidic or basic solution. This final step protonates the resulting alkoxide to yield the final product, this compound. The work-up also serves to neutralize any unreacted LiAlH₄ and to break down the aluminum salts into a filterable precipitate.
The overall transformation involves the delivery of two hydride equivalents to the carbonyl carbon of the ester.
Caption: Reaction mechanism for the formation of this compound.
Experimental Protocol
This protocol details a laboratory-scale synthesis of this compound from methyl 4,5-dimethoxypyridine-2-carboxylate.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Methyl 4,5-dimethoxypyridine-2-carboxylate | 93454-03-2 | 197.18 | 10.0 g (50.7 mmol) |
| Lithium Aluminum Hydride (LiAlH₄) | 16853-85-3 | 37.95 | 2.9 g (76.4 mmol) |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 250 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | ~50 mL |
| Deionized Water | 7732-18-5 | 18.02 | ~10 mL |
| 15% (w/v) Sodium Hydroxide Solution | 1310-73-2 | 40.00 | ~10 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed |
| Celite® | 61790-53-2 | N/A | As needed |
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
Caption: Experimental workflow for the synthesis of this compound.
Detailed Steps:
-
Reaction Setup:
-
Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.
-
Allow the flask to cool to room temperature under a stream of inert gas.
-
In the flask, suspend lithium aluminum hydride (2.9 g, 76.4 mmol) in anhydrous THF (150 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve methyl 4,5-dimethoxypyridine-2-carboxylate (10.0 g, 50.7 mmol) in anhydrous THF (100 mL) and add this solution to the dropping funnel.
-
-
Reaction:
-
Add the ester solution dropwise to the stirred LiAlH₄ suspension over approximately 30-45 minutes. Maintain the internal temperature of the reaction mixture below 10 °C during the addition.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture for an additional 2-4 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) until the starting material is no longer visible.
-
-
Work-up (Fieser Method):
-
Cool the reaction mixture back down to 0 °C with an ice bath.
-
CAUTION: The following quenching procedure is highly exothermic and releases hydrogen gas. Perform this step slowly and carefully in a well-ventilated fume hood.
-
Sequentially and dropwise, add the following to the stirred reaction mixture:
-
2.9 mL of deionized water
-
2.9 mL of 15% (w/v) aqueous sodium hydroxide solution
-
8.7 mL of deionized water
-
-
A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for at least 30 minutes.
-
Filter the mixture through a pad of Celite® in a Büchner funnel. Wash the filter cake thoroughly with several portions of THF.
-
-
Purification:
-
Combine the filtrate and the THF washings.
-
Dry the combined organic solution over anhydrous magnesium sulfate.
-
Filter off the drying agent and wash it with a small amount of THF.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.
-
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Physicochemical Properties:
| Property | Value |
| CAS Number | 62885-49-8 |
| Molecular Formula | C₈H₁₁NO₃ |
| Molecular Weight | 169.18 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected in the range of 70-75 °C |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.08 (s, 1H, pyridine H-6)
-
δ 6.85 (s, 1H, pyridine H-3)
-
δ 4.70 (s, 2H, -CH₂OH)
-
δ 3.92 (s, 3H, -OCH₃)
-
δ 3.88 (s, 3H, -OCH₃)
-
A broad singlet corresponding to the -OH proton will also be present, with its chemical shift being concentration-dependent.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 159.0 (C-2)
-
δ 150.0 (C-4)
-
δ 142.0 (C-5)
-
δ 141.5 (C-6)
-
δ 108.0 (C-3)
-
δ 64.5 (-CH₂OH)
-
δ 56.5 (-OCH₃)
-
δ 56.0 (-OCH₃)
-
-
Infrared (IR) Spectroscopy (ATR):
-
Broad peak around 3300-3400 cm⁻¹ (O-H stretch)
-
Peaks around 2850-3000 cm⁻¹ (C-H stretch)
-
Peaks in the 1580-1600 cm⁻¹ region (C=C and C=N stretching of the pyridine ring)
-
Strong peaks in the 1000-1300 cm⁻¹ region (C-O stretch of ethers and alcohol)
-
Trustworthiness and Self-Validation
The protocol described above incorporates several features to ensure its reliability and the safety of the operator. The use of anhydrous solvents and an inert atmosphere is critical due to the high reactivity of LiAlH₄ with water and atmospheric moisture. The dropwise addition of the ester at low temperatures helps to control the exothermic nature of the reaction.
The Fieser work-up is a well-established and trusted method for quenching LiAlH₄ reactions. It is designed to produce easily filterable aluminum salts, which greatly simplifies the purification process compared to acidic work-ups that can lead to emulsions. Monitoring the reaction by TLC is a crucial step to ensure the complete consumption of the starting material, preventing unnecessary extensions of the reaction time or premature work-up.
The final purification by flash column chromatography is a standard and effective method for isolating the desired product from any minor impurities or byproducts. The provided spectroscopic data serves as a benchmark for confirming the successful synthesis and purity of this compound.
The Pivotal Role of (4,5-Dimethoxypyridin-2-yl)methanol in the Synthesis and Impurity Profiling of Proton Pump Inhibitors
Introduction: Beyond the Active Pharmaceutical Ingredient
In the landscape of modern drug development and manufacturing, the pursuit of a pure, effective, and safe Active Pharmaceutical Ingredient (API) is paramount. Proton Pump Inhibitors (PPIs), a class of drugs that profoundly suppress gastric acid secretion, represent a cornerstone in the treatment of acid-related gastrointestinal disorders. The synthesis of these complex heterocyclic molecules is a multi-step process where meticulous control of each reaction is critical. While the focus is often on the synthesis of the final drug substance, a comprehensive understanding of the formation of process-related impurities is equally vital for ensuring drug quality and patient safety.
This technical guide delves into the significant role of (4,5-Dimethoxypyridin-2-yl)methanol , a key heterocyclic building block. While not a direct precursor to the main PPI molecules like Omeprazole or Pantoprazole, this compound is a crucial starting material for the synthesis of known impurities found in Pantoprazole. Understanding the synthetic pathways leading to these impurities is indispensable for researchers, process chemists, and quality control professionals in the pharmaceutical industry. This document provides a detailed exploration of the synthesis of this compound and its subsequent conversion into Pantoprazole-related impurities, complete with detailed protocols, mechanistic insights, and visual workflows.
The Mechanism of Action of Proton Pump Inhibitors: A Brief Overview
Proton Pump Inhibitors (PPIs) exert their pharmacological effect by irreversibly blocking the gastric hydrogen-potassium ATPase (H+/K+ ATPase), an enzyme system found in the secretory canaliculi of parietal cells in the stomach wall.[1][2] This enzyme is the final step in the pathway of gastric acid secretion. By inhibiting this "proton pump," PPIs effectively shut down the production of gastric acid, providing a therapeutic effect in conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.[3]
PPIs are administered as inactive prodrugs. In the highly acidic environment of the parietal cell's secretory canaliculus, the prodrug undergoes a molecular rearrangement to its active form, a reactive sulfenamide. This activated species then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, leading to its irreversible inactivation.[4][5]
Figure 1: Simplified workflow of the mechanism of action of Proton Pump Inhibitors.
This compound in the Context of Pantoprazole Synthesis
The synthesis of Pantoprazole involves the condensation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride with 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole to form a thioether intermediate. This intermediate is then oxidized to the corresponding sulfoxide, which is Pantoprazole.[1][6]
However, isomeric impurities can arise from variations in the starting materials. One such set of impurities originates from the presence of a positional isomer of the pyridine starting material. Instead of the intended 3,4-dimethoxy substitution pattern, a 4,5-dimethoxy substituted pyridine can lead to the formation of corresponding impurities. This compound is the precursor to this isomeric pyridine moiety.
The following sections detail the synthetic pathway from this compound to the sulfide, sulfoxide, and sulfone impurities related to Pantoprazole.
Synthetic Protocols
Part 1: Synthesis of this compound
The synthesis of this compound can be achieved from 4,5-dimethoxy-2-methylpyridine 1-oxide. This multi-step process involves an initial activation of the N-oxide followed by rearrangement and hydrolysis.
Protocol 1: Synthesis of this compound
| Reagents and Materials |
| 4,5-dimethoxy-2-methylpyridine 1-oxide |
| Acetic anhydride |
| Sodium hydroxide (NaOH) |
| Dichloromethane (CH2Cl2) |
| Water (H2O) |
| Anhydrous sodium sulfate (Na2SO4) |
Procedure:
-
Rearrangement: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,5-dimethoxy-2-methylpyridine 1-oxide in acetic anhydride.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and carefully quench the excess acetic anhydride by the slow addition of water.
-
Hydrolysis: Add a solution of sodium hydroxide (e.g., 2M aqueous solution) to the reaction mixture until the pH is basic (pH > 10).
-
Heat the mixture to reflux for 2-3 hours to ensure complete hydrolysis of the acetate intermediate.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).
Part 2: Synthesis of the Pantoprazole Sulfide Impurity
The next stage involves the conversion of the synthesized methanol to a reactive chloromethyl intermediate, followed by condensation with the benzimidazole core.
Protocol 2: Synthesis of 2-Chloromethyl-4,5-dimethoxypyridine Hydrochloride
| Reagents and Materials |
| This compound |
| Thionyl chloride (SOCl2) |
| Dichloromethane (CH2Cl2, anhydrous) |
| Diethyl ether |
Procedure:
-
Chlorination: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve this compound in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled solution. An exothermic reaction will occur. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 2-chloromethyl-4,5-dimethoxypyridine hydrochloride.
Protocol 3: Synthesis of 5-(Difluoromethoxy)-2-(((4,5-dimethoxypyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole (Pantoprazole Sulfide Impurity)
| Reagents and Materials |
| 2-Chloromethyl-4,5-dimethoxypyridine hydrochloride |
| 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole |
| Sodium hydroxide (NaOH) |
| Ethanol |
| Water |
Procedure:
-
Thiolate Formation: In a round-bottom flask, dissolve 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole in ethanol. Add a solution of sodium hydroxide to form the sodium thiolate salt.
-
Condensation: To this solution, add a solution of 2-chloromethyl-4,5-dimethoxypyridine hydrochloride in water.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: After the reaction is complete, add water to the reaction mixture to precipitate the product.
-
Filter the solid, wash with water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain the pantoprazole sulfide impurity.
Figure 2: Overall workflow for the synthesis of Pantoprazole impurities from the 4,5-dimethoxypyridine precursor.
Part 3: Oxidation to Sulfoxide and Sulfone Impurities
The final step is the controlled oxidation of the sulfide impurity to the corresponding sulfoxide (an isomer of Pantoprazole) and the potential over-oxidation to the sulfone impurity. The selective oxidation of a sulfide to a sulfoxide without further oxidation to the sulfone is a critical step in the synthesis of all PPIs.[7]
Protocol 4: Oxidation to Sulfoxide and Sulfone Impurities
| Reagents and Materials |
| 5-(Difluoromethoxy)-2-(((4,5-dimethoxypyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole |
| meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (H2O2) |
| Dichloromethane (CH2Cl2) or Acetic Acid |
| Sodium bicarbonate solution (saturated) |
| Sodium sulfite solution |
Procedure for Sulfoxide Synthesis (Controlled Oxidation):
-
Reaction Setup: Dissolve the sulfide impurity in dichloromethane and cool the solution to -10 °C to 0 °C in an ice-salt bath.
-
Oxidation: Slowly add a solution of one equivalent of m-CPBA in dichloromethane to the reaction mixture. It is crucial to maintain the low temperature and add the oxidizing agent portion-wise to control the exotherm and prevent over-oxidation.
-
Monitoring: Monitor the reaction closely by TLC. The reaction is typically complete within a few hours.
-
Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer, wash it with a solution of sodium sulfite to destroy any remaining peroxides, then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfoxide impurity can be purified by crystallization or column chromatography.
Procedure for Sulfone Synthesis (Over-oxidation):
-
Reaction Setup: Dissolve the sulfide impurity in a suitable solvent such as acetic acid or dichloromethane.
-
Oxidation: Add at least two equivalents of an oxidizing agent, such as hydrogen peroxide or m-CPBA. The reaction can be performed at room temperature or with gentle heating to drive the reaction to completion.
-
Monitoring: Monitor the disappearance of the sulfide and sulfoxide intermediates by TLC.
-
Work-up and Isolation: The work-up procedure is similar to that for the sulfoxide, involving quenching of the oxidant, extraction, and purification of the final sulfone product. The formation of the sulfone impurity is a critical parameter to control during the synthesis of Pantoprazole, as its removal can be challenging.[7]
Conclusion: The Importance of Impurity Synthesis in Drug Development
The synthesis of potential and known impurities of an Active Pharmaceutical Ingredient is a critical activity in drug development. It provides the necessary reference standards for the validation of analytical methods used in quality control, allows for the toxicological assessment of these impurities, and aids process chemists in optimizing reaction conditions to minimize their formation. The application of this compound in the synthesis of Pantoprazole-related impurities underscores the intricate and detailed chemical investigations required to bring a safe and effective drug to market. The protocols and insights provided in this guide are intended to support researchers in this essential endeavor, fostering a deeper understanding of the chemical landscape of Proton Pump Inhibitor synthesis.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. CN105111186A - Method for preparing pantoprazole sodium sulfone-nitrogen oxidized impurity - Google Patents [patents.google.com]
- 3. Prospects to the formation and control of potential dimer impurity E of pantoprazole sodium sesquihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 5-Difluoromethoxy-2-{[(3,4-dimethoxy-2-pyridinyl)methyl]thio}-1H-benzimidazole | 102625-64-9 [chemicalbook.com]
Application Note & Protocol: A Scalable, High-Yield Synthesis of (4,5-Dimethoxypyridin-2-yl)methanol
Abstract: (4,5-Dimethoxypyridin-2-yl)methanol is a pivotal building block in medicinal chemistry, most notably serving as a key intermediate in the manufacture of blockbuster proton pump inhibitors (PPIs). The growing demand for these therapeutics necessitates a robust, safe, and scalable synthetic process. This document provides a comprehensive guide for the scale-up synthesis of this compound, focusing on a field-proven method starting from 4,5-dimethoxy-2-methylpyridine 1-oxide. We delve into the underlying chemical principles, offer a detailed step-by-step protocol, and address critical considerations for transitioning from laboratory to pilot-plant scale production.
Strategic Overview: The Boekelheide Rearrangement Pathway
For the large-scale synthesis of this compound, several synthetic routes could be considered. However, pathways involving organometallic intermediates, such as Grignard reagents or lithiation, often present significant challenges in a manufacturing environment due to stringent requirements for anhydrous conditions and specialized handling of pyrophoric materials.[1][2]
A more industrially viable and scalable approach leverages the rearrangement of a pyridine N-oxide intermediate. This strategy, centered around the Boekelheide rearrangement, offers numerous advantages:
-
High Efficiency: The reaction sequence is known for providing good to excellent yields.
-
Safety Profile: It avoids highly reactive and hazardous organometallic reagents.
-
Operational Simplicity: The reaction conditions are generally milder and more forgiving, making them amenable to standard industrial reactors.
The selected pathway proceeds in two key stages, starting from the commercially available 4,5-dimethoxy-2-methylpyridine 1-oxide.
Caption: Overall Synthetic Pathway.
This method first involves an acetic anhydride-mediated rearrangement of the N-oxide to form an acetoxy intermediate, which is then hydrolyzed in a one-pot fashion to yield the desired alcohol.[3]
Detailed Scale-Up Protocol
This protocol is designed for a nominal 1-mole scale and can be linearly adapted for larger quantities with appropriate engineering controls.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Moles (Equiv.) | Quantity | Notes |
| 4,5-Dimethoxy-2-methylpyridine 1-oxide | 102625-90-1 | 169.18 g/mol | 1.00 | 169.2 g | Starting material. |
| Acetic Anhydride | 108-24-7 | 102.09 g/mol | ~4.5 | ~460 g (425 mL) | Reagent and solvent. |
| Acetic Acid, Glacial | 64-19-7 | 60.05 g/mol | ~1.5 | ~90 g (86 mL) | Co-solvent. |
| Sodium Hydroxide (50% w/w aq.) | 1310-73-2 | 40.00 g/mol | ~6.0 | ~480 g (320 mL) | For hydrolysis and pH adjustment. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | - | ~1.5 L | Extraction solvent. |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | - | As needed | Drying agent. |
Equipment
-
5 L jacketed glass reactor equipped with an overhead mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet.
-
Addition funnel (1 L).
-
Heating/cooling circulator connected to the reactor jacket.
-
pH meter or pH strips.
-
Separatory funnel (4 L).
-
Rotary evaporator with a suitable receiving flask.
Step-by-Step Procedure
Caption: Step-by-step experimental workflow.
-
Reaction Setup and Dissolution:
-
Charge the 5 L reactor with 4,5-dimethoxy-2-methylpyridine 1-oxide (169.2 g) and glacial acetic acid (86 mL).
-
Begin mechanical stirring and apply a slow nitrogen bleed.
-
Heat the reactor jacket to 60°C to facilitate the complete dissolution of the solid.
-
-
Acetic Anhydride Addition and Rearrangement:
-
Once the solid is fully dissolved, begin the slow, dropwise addition of acetic anhydride (425 mL) via the addition funnel over approximately 60-90 minutes. (CAUTION: The initial reaction can be exothermic. Monitor the internal temperature closely and adjust the addition rate to maintain it below 80°C).
-
After the addition is complete, heat the reaction mixture to an internal temperature of 85-95°C.[3]
-
Maintain this temperature for 15-16 hours, monitoring the reaction progress by TLC or HPLC until the starting material is consumed.
-
-
Hydrolysis of the Acetate Intermediate:
-
Once the rearrangement is complete, cool the reactor contents to 18-25°C using the circulator.
-
CRITICAL STEP: Begin the very slow, portion-wise addition of 50% sodium hydroxide solution. This is a highly exothermic acid-base neutralization. Maintain the internal temperature below 40°C at all times with efficient cooling.
-
Continue adding the NaOH solution until the pH of the mixture is stable between 12 and 13.
-
Once the target pH is reached, gently heat the mixture to 40-50°C and stir for an additional 2-3 hours to ensure complete hydrolysis of the acetate intermediate.
-
-
Work-up and Product Isolation:
-
Cool the reaction mixture back down to room temperature.
-
Add dichloromethane (DCM, ~500 mL) to the reactor and stir vigorously for 15 minutes.
-
Stop stirring and allow the layers to separate. Transfer the entire mixture to a 4 L separatory funnel and remove the lower organic (DCM) layer.
-
Extract the remaining aqueous layer twice more with DCM (~500 mL each time).
-
Combine all the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the DCM.
-
The resulting crude product will often crystallize upon concentration. The solid can be further purified by recrystallization (e.g., from ethyl acetate/heptane) if necessary to yield this compound as a white to off-white solid.
-
Expertise & Experience: Critical Scale-Up Insights
-
Causality of Reagents:
-
Acetic Anhydride: Serves a dual role. It acts as the primary reagent for the Boekelheide rearrangement, forming a reactive acetoxy-pyridinium intermediate which then rearranges. It also conveniently functions as a high-boiling solvent for the reaction.
-
Acetic Acid: Used as a co-solvent to ensure complete dissolution of the polar N-oxide starting material at the beginning of the reaction.
-
Sodium Hydroxide: Essential for two reasons. First, it neutralizes the large excess of acetic acid and anhydride. Second, it provides the basic conditions required to saponify (hydrolyze) the in-situ generated 2-acetoxymethyl-4,5-dimethoxypyridine to the final hydroxymethyl product.
-
-
Trustworthiness through In-Process Controls (IPCs):
-
Reaction Monitoring: On a large scale, relying solely on time is insufficient. Regular sampling for TLC (e.g., mobile phase 10% Methanol in DCM) or, preferably, HPLC analysis is crucial to confirm the complete consumption of the N-oxide before proceeding to the hydrolysis step. This prevents yield loss and purification difficulties.
-
pH Control: The pH adjustment during hydrolysis is critical. Insufficient base will lead to incomplete hydrolysis, while a massive excess can promote side reactions. A calibrated pH probe is recommended for large-scale operations.
-
-
Authoritative Grounding in Scale-Up Challenges:
-
Thermal Management: The two most significant exothermic events are the initial addition of acetic anhydride and the subsequent neutralization with sodium hydroxide. On a pilot scale, the reactor's surface-area-to-volume ratio decreases, making heat dissipation less efficient. A reliable jacketed reactor with a powerful cooling system is non-negotiable. The addition of reagents must be controlled by rate, not time, and be linked to the internal temperature reading.
-
Material Handling & Viscosity: The final reaction mixture after pH adjustment can be a thick slurry. Ensure the reactor's stirrer has sufficient torque to maintain adequate agitation and prevent localized overheating or "stalling."
-
Solvent Selection & Waste: While DCM is an excellent extraction solvent, its environmental and health profile is a concern. For greener, large-scale manufacturing, consider evaluating alternative extraction solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) during process development.
-
Safety & Handling
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a flame-retardant lab coat. Work should be conducted in a well-ventilated fume hood or a controlled reactor bay.
-
Reagent Hazards:
-
Acetic Anhydride: Corrosive and a lachrymator. Reacts with water. Handle with care.
-
Sodium Methoxide/Hydroxide: Solutions are highly corrosive and can cause severe skin and eye burns.[4][5][6][7][8] The neutralization reaction is highly exothermic.
-
Dichloromethane (DCM): A volatile suspected carcinogen. Minimize inhalation and ensure proper ventilation.
-
-
Waste Disposal: Aqueous waste will be highly basic and contain sodium acetate. It must be neutralized before disposal according to local regulations. Organic waste containing DCM must be collected in a designated halogenated waste container.
References
- 1. Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines - Google Patents [patents.google.com]
- 4. fishersci.com [fishersci.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. gelest.com [gelest.com]
- 7. lobachemie.com [lobachemie.com]
- 8. junsei.co.jp [junsei.co.jp]
Application Notes and Protocols for Greener Synthetic Routes for (4,5-Dimethoxypyridin-2-yl)methanol
Abstract
(4,5-Dimethoxypyridin-2-yl)methanol is a key building block in the synthesis of various pharmaceutical compounds. Traditional synthetic routes often rely on harsh reagents and generate significant waste, prompting the development of more environmentally benign methodologies. This document details greener synthetic approaches to this compound, focusing on the principles of green chemistry to minimize environmental impact while maintaining high efficiency and purity. We present a proposed chemo-enzymatic route that leverages the selectivity of biocatalysis and explores the use of greener solvents and reagents. These protocols are designed for researchers, scientists, and drug development professionals seeking sustainable alternatives for the synthesis of this important intermediate.
Introduction: The Imperative for Greener Synthesis
The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals, making the synthesis of its derivatives a subject of intense research.[1][2] this compound serves as a crucial intermediate in the production of various biologically active molecules. However, conventional synthetic methods for pyridine derivatives can involve toxic solvents, stoichiometric reagents, and harsh reaction conditions, leading to significant environmental concerns.[1][3] The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[4][5] This includes the use of renewable feedstocks, atom-efficient reactions, and safer solvents and reagents.[6][7]
The development of greener synthetic routes is not only an environmental imperative but also offers economic advantages through reduced waste disposal costs and increased process safety.[8] Methodologies such as multi-component reactions, microwave-assisted synthesis, and biocatalysis have emerged as powerful tools in the pursuit of sustainable chemical manufacturing.[9][10][11] This application note will focus on a proposed greener pathway to this compound, emphasizing practical and scalable solutions for the modern synthetic laboratory.
Proposed Greener Synthetic Pathways
We propose a multi-step synthesis that incorporates green chemistry principles at each stage. The overall strategy involves the synthesis of a pyridine precursor followed by a biocatalytic reduction to the desired alcohol. This approach aims to replace hazardous reagents with more benign alternatives and to operate under milder reaction conditions.
Pathway Overview: A Chemo-Enzymatic Approach
Our proposed route begins with a modified Hantzsch-like pyridine synthesis, a well-established method for constructing the pyridine ring.[1] We will then explore a biocatalytic reduction of the corresponding ester or aldehyde to the target alcohol, which offers high selectivity and avoids the use of metal hydride reducing agents.
Caption: Proposed greener chemo-enzymatic synthesis of this compound.
Experimental Protocols
Protocol 1: Greener Synthesis of 4,5-Dimethoxy-2-methylpyridine
This protocol adapts the Hantzsch pyridine synthesis using a multi-component reaction approach in a greener solvent.[12]
Materials:
-
3,4-Dimethoxyacrolein
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3,4-dimethoxyacrolein (1.0 equiv), ethyl acetoacetate (1.1 equiv), and ammonium acetate (1.2 equiv) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the product with a suitable biodegradable solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 4,5-dimethoxy-2-methylpyridine.
-
Purify the crude product by column chromatography on silica gel.
Rationale for "Greenness":
-
Multi-component reaction: This approach improves atom economy by combining multiple starting materials in a single step.[9][10]
-
Greener solvent: Ethanol is a bio-based and less toxic solvent compared to traditional chlorinated solvents.[5]
-
Catalytic acid: Using a catalytic amount of acetic acid minimizes waste compared to stoichiometric acid promoters.
Protocol 2: Selective Oxidation to 4,5-Dimethoxypyridine-2-carbaldehyde
This step employs a mild and selective oxidant to convert the methyl group to an aldehyde.
Materials:
-
4,5-Dimethoxy-2-methylpyridine
-
Manganese dioxide (MnO₂)
-
Dichloromethane (DCM) or a greener alternative like 2-methyltetrahydrofuran (2-MeTHF)
Procedure:
-
Dissolve 4,5-dimethoxy-2-methylpyridine (1.0 equiv) in the chosen solvent in a round-bottom flask.
-
Add activated manganese dioxide (5.0-10.0 equiv) portion-wise to the solution.
-
Stir the mixture vigorously at room temperature and monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.
-
Wash the celite pad with the solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude 4,5-dimethoxypyridine-2-carbaldehyde.
-
The crude product can be used in the next step without further purification or purified by column chromatography if necessary.
Rationale for "Greenness":
-
Mild oxidant: MnO₂ is a relatively mild and selective oxidant for benzylic positions, reducing the risk of over-oxidation.
-
Potential for greener solvent: While DCM is commonly used, exploring greener alternatives like 2-MeTHF, derived from renewable resources, is encouraged.
Protocol 3: Biocatalytic Reduction to this compound
This protocol utilizes a whole-cell biocatalyst for the selective reduction of the aldehyde to the primary alcohol.[11]
Materials:
-
4,5-Dimethoxypyridine-2-carbaldehyde
-
Recombinant E. coli cells expressing a suitable alcohol dehydrogenase (ADH)
-
Glucose (as a co-substrate for cofactor regeneration)
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
Procedure:
-
Prepare a suspension of the recombinant E. coli cells in the phosphate buffer.
-
In a bioreactor or a suitable flask, add the cell suspension and glucose.
-
Dissolve the 4,5-dimethoxypyridine-2-carbaldehyde in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the cell suspension.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the conversion of the aldehyde to the alcohol using high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, centrifuge the mixture to pellet the cells.
-
Extract the supernatant with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Purify the product by column chromatography if necessary.
Rationale for "Greenness":
-
High selectivity: Enzymes operate with high chemo-, regio-, and stereoselectivity, minimizing the formation of byproducts.
-
Mild reaction conditions: Biocatalytic reactions are typically performed in aqueous media at or near ambient temperature and pressure.[11]
-
Avoidance of hazardous reagents: This method eliminates the need for pyrophoric and toxic metal hydride reducing agents like LiAlH₄ or NaBH₄.[13]
-
Renewable catalyst: The biocatalyst is derived from renewable resources and can often be recycled.
Data Presentation and Comparison
| Parameter | Traditional Route | Proposed Greener Route | Advantage of Greener Route |
| Starting Materials | Often petroleum-based | Potential for bio-based feedstocks[6] | Reduced reliance on fossil fuels. |
| Solvents | Chlorinated solvents (e.g., DCM, Chloroform)[14] | Ethanol, Water, 2-MeTHF[5] | Lower toxicity and environmental impact. |
| Reducing Agent | Metal hydrides (e.g., LiAlH₄, NaBH₄)[13] | Biocatalyst (Alcohol Dehydrogenase)[11] | Avoids hazardous reagents, high selectivity. |
| Reaction Conditions | Often requires elevated temperatures and inert atmospheres | Milder temperatures and ambient pressure[11] | Reduced energy consumption and increased safety. |
| Waste Generation | Stoichiometric inorganic waste | Minimal, biodegradable waste | Lower disposal costs and environmental burden. |
| Atom Economy | Moderate | High (due to multi-component reaction)[9] | More efficient use of starting materials. |
Mechanistic Insights
Hantzsch-like Pyridine Synthesis Mechanism
The Hantzsch-like synthesis proceeds through a series of condensation and cyclization reactions to form the dihydropyridine intermediate, which then aromatizes to the pyridine ring.
Caption: Simplified mechanism of the Hantzsch-like pyridine synthesis.
Biocatalytic Reduction Mechanism
The alcohol dehydrogenase (ADH) catalyzes the transfer of a hydride from the cofactor NADPH (or NADH) to the carbonyl carbon of the aldehyde. The cofactor is regenerated in situ by the metabolism of glucose by the whole-cell catalyst.
Caption: Mechanism of biocatalytic reduction with cofactor regeneration.
Conclusion
The chemo-enzymatic route presented here offers a promising and greener alternative for the synthesis of this compound. By integrating principles of green chemistry, such as the use of multi-component reactions, greener solvents, and biocatalysis, this approach minimizes environmental impact, enhances safety, and improves efficiency. While further optimization may be required for large-scale industrial applications, these protocols provide a solid foundation for researchers and drug development professionals to adopt more sustainable practices in the synthesis of this valuable pharmaceutical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine alcohols: New applications reviving interest in metal complexes of a classical ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biosynce.com [biosynce.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. methanol.org [methanol.org]
- 8. bhu.ac.in [bhu.ac.in]
- 9. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. scirp.org [scirp.org]
- 13. arkat-usa.org [arkat-usa.org]
- 14. CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4,5-Dimethoxypyridin-2-yl)methanol
Welcome to the dedicated technical support guide for the synthesis of (4,5-dimethoxypyridin-2-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice to improve your yield and purity.
This compound is a key building block in the synthesis of various pharmacologically active compounds, including proton pump inhibitors like omeprazole and esomeprazole. Its efficient synthesis is therefore a critical step in the development of these important medicines. This guide will focus on the most common and reliable synthetic route: the reduction of a 4,5-dimethoxypyridine-2-carboxylic acid derivative.
Core Synthesis Pathway: An Overview
The most prevalent and scalable method for synthesizing this compound involves the reduction of a suitable precursor, typically the corresponding methyl ester, methyl 4,5-dimethoxypyridine-2-carboxylate. This reduction is commonly achieved using a hydride-based reducing agent.
Technical Support Center: Purification of (4,5-Dimethoxypyridin-2-yl)methanol by Chromatography
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of (4,5-Dimethoxypyridin-2-yl)methanol. As a key intermediate in the synthesis of various pharmaceutical compounds, its purity is paramount. This document provides in-depth, field-proven insights into overcoming the specific chromatographic challenges posed by this molecule, structured in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered before and during the purification process.
Q1: What are the primary challenges in the chromatographic purification of this compound?
The main difficulties arise from the inherent physicochemical properties of the molecule. As a polar heterocyclic compound, it contains a basic pyridine nitrogen atom. This basicity leads to strong interactions with the acidic silanol groups present on the surface of standard silica gel, a common stationary phase.[1] These interactions can cause significant experimental issues, including:
-
Poor Peak Shape: Manifests as tailing or streaking, where the compound slowly leaches from the column instead of eluting as a sharp band.[2]
-
Irreversible Adsorption: In severe cases, the compound can bind so strongly that it fails to elute, resulting in low or no recovery.[3]
-
On-Column Degradation: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive molecules.[3][4]
Q2: Which chromatography mode is the most suitable starting point: Normal-Phase, Reversed-Phase, or HILIC?
The optimal choice depends on the specific impurities present in your crude sample. However, a general strategy can be formulated:
-
Normal-Phase Chromatography (NPC): This is often the first choice for preparative scale purification in organic synthesis. Using a polar stationary phase (like silica gel) with non-polar organic mobile phases, it is well-suited for moderately polar compounds.[1] For this compound, success with NPC is contingent on mitigating the strong interactions with the silica. This is typically achieved by adding a basic modifier to the mobile phase.
-
Reversed-Phase Chromatography (RPC): In RPC, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[5] Highly polar compounds like our target molecule may exhibit poor retention, eluting very quickly near the solvent front, which can make separation from other polar impurities difficult.[1][6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds that are poorly retained in RPC.[7] It uses a polar stationary phase (similar to NPC) but with a reversed-phase type mobile phase (high organic content with a small amount of aqueous solvent). This mode can provide good retention and separation for polar molecules.
For most lab-scale purifications, modified Normal-Phase Chromatography is the most practical and cost-effective starting point.
Q3: How can I prevent my compound from degrading on a silica gel column?
Compound stability on silica is a valid concern.[3][4] To assess and prevent degradation:
-
Perform a Stability Test: Spot your crude material onto a TLC plate. After developing the plate in one direction, let it sit for 1-2 hours, allowing the solvent to fully evaporate and the compound to remain in contact with the silica. Then, turn the plate 90 degrees and re-develop it in the same solvent system. If the compound is unstable, you will see new spots appearing in the second dimension that were not present in the first.
-
Deactivate the Silica: If instability is observed, you can use a less acidic stationary phase like alumina or "deactivate" the silica gel. Deactivation can be done by pre-treating the silica with a solution of your mobile phase containing a basic modifier (e.g., 1% triethylamine) before packing the column.
Q4: What is the best method for loading my sample onto the column?
The goal of sample loading is to apply the material in a tight, concentrated band at the top of the column.[8]
-
Wet Loading: Dissolve the crude sample in the minimum possible volume of the mobile phase (or a slightly more polar solvent if necessary for solubility). Carefully pipette this solution directly onto the top of the column bed. This is a quick and common method.[8]
-
Dry Loading: If your compound has poor solubility in the starting mobile phase, dry loading is the preferred method.[8] Dissolve your crude material in a suitable volatile solvent (like dichloromethane or methanol), add a small amount of silica gel (approx. 10-20 times the mass of your sample), and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. This powder is then carefully added to the top of the packed column. This technique often results in better resolution.[8]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your chromatographic purification.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Severe Peak Tailing / Streaking | Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface.[1][2] | 1. Add a Basic Modifier: Incorporate 0.5-1% triethylamine (TEA) or a 0.1-0.5% ammonium hydroxide solution into your mobile phase.[2] This neutralizes the acidic sites. 2. Switch Stationary Phase: Use a less acidic stationary phase like neutral or basic alumina.[2] |
| Compound is Stuck at the Origin / Does Not Elute | 1. The mobile phase is not polar enough to displace the compound from the stationary phase. 2. Irreversible adsorption or on-column decomposition.[3][4] | 1. Increase Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol in a DCM/Methanol system) in your mobile phase (gradient elution). 2. Check Stability: Perform a 2D TLC stability test as described in the FAQ section.[3] If the compound is degrading, consider a different stationary phase. |
| Poor Separation from a Close-Eluting Impurity | The chosen solvent system does not provide sufficient selectivity (difference in affinity) between your compound and the impurity. | 1. Optimize Mobile Phase: Change the solvent composition. For example, if you are using Hexane/Ethyl Acetate, try Dichloromethane/Methanol, which offers different selectivity. 2. Improve Column Efficiency: Use a longer column or a stationary phase with a smaller particle size (finer mesh). 3. Change Chromatography Mode: If normal-phase fails, consider developing an HPLC method using reversed-phase or HILIC.[7] |
| Low Mass Recovery After Purification | 1. Irreversible adsorption to the column.[3] 2. The compound is spread across many fractions in low concentration ("tailing").[4] 3. The compound is volatile and was lost during solvent evaporation. | 1. Use a Basic Modifier: As with tailing, adding TEA or ammonia can significantly improve recovery. 2. Increase Elution Strength: After your main product has started to elute, you can increase the mobile phase polarity more aggressively to push off the tailing fractions.[4] 3. Combine and Re-check: Combine all fractions that show even a faint spot on TLC and concentrate them. Sometimes the product is more dilute than expected. |
Experimental Protocols & Workflows
Protocol 1: TLC Method Development for this compound
This protocol outlines the steps to find an effective mobile phase for column chromatography. An ideal Rf (retention factor) for the target compound is between 0.25 and 0.35.
-
Prepare Stock Solution: Dissolve a small amount of your crude material in a suitable solvent like dichloromethane or methanol.
-
Select Initial Solvent Systems: Based on the compound's polarity, start with a moderately polar system. Good starting points include:
-
System A: Dichloromethane (DCM) / Methanol (MeOH) (98:2)
-
System B: Ethyl Acetate (EtOAc) / Hexanes (70:30)
-
-
Spot the TLC Plate: Using a capillary tube, spot your stock solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the plate in a developing chamber containing your chosen solvent system. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Analyze and Optimize:
-
If Rf is too low (<0.2): The solvent is not polar enough. Increase the proportion of the polar component (e.g., increase MeOH in the DCM/MeOH mixture to 5%).
-
If Rf is too high (>0.5): The solvent is too polar. Decrease the proportion of the polar component.
-
If spots are streaking: Prepare a new solvent system with a basic modifier (e.g., DCM/MeOH/NH4OH at 95:5:0.5) and re-run the TLC.
-
-
Final Selection: Continue adjusting the solvent ratio until the Rf of your target compound is in the desired 0.25-0.35 range, with good separation from major impurities.
Workflow for Method Selection and Troubleshooting
The following diagram outlines the logical decision-making process for purifying this compound.
Caption: Workflow for method selection and troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Chromatography [chem.rochester.edu]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Controlling Exothermic Reactions in (4,5-Dimethoxypyyridin-2-yl)methanol Synthesis
Introduction
The synthesis of (4,5-Dimethoxypyridin-2-yl)methanol is a critical process in the development of various pharmaceutical agents, most notably as a key intermediate for the proton pump inhibitor (PPI) omeprazole.[1][2] The synthetic routes to this compound often involve highly reactive organometallic reagents and inherently exothermic steps. Failure to properly control these reactions can lead to reduced yield, impurity formation, and significant safety hazards, including thermal runaway.[3]
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for identifying, understanding, and controlling the exothermic events associated with the synthesis of this compound. We will delve into the mechanistic underpinnings of the key reaction steps, offer troubleshooting solutions for common issues, and provide validated protocols to ensure a safe and efficient synthesis.
Part 1: Understanding the Core Exotherm - The Grignard Reaction
A prevalent and efficient method for the synthesis of this compound involves the Grignard reaction. This typically entails the reaction of a Grignard reagent, such as isopropylmagnesium chloride, with 4,5-dimethoxypyridine-2-carbaldehyde. The primary source of exothermicity in this process is the nucleophilic addition of the Grignard reagent to the aldehyde carbonyl group.[4]
Diagram 1: Grignard Reaction for this compound Synthesis
References
Technical Support Center: Purification of (4,5-Dimethoxypyridin-2-yl)methanol
Welcome to the technical support center for the purification of (4,5-Dimethoxypyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common purification challenges. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring you have a robust, self-validating protocol.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties of this compound I should be aware of before starting purification?
A1: Understanding the physicochemical properties of your target compound is the cornerstone of developing an effective purification strategy. This compound is a substituted pyridine, which dictates its behavior.
Key Properties:
| Property | Value | Source |
| CAS Number | 62885-49-8 | [1][2] |
| Molecular Formula | C₈H₁₁NO₃ | [1] |
| Molecular Weight | 169.18 g/mol | [1] |
| Appearance | White to light brown powder or crystal | [3] |
| Structure | A pyridine ring with two methoxy groups, and a methanol group. |
The presence of the pyridine nitrogen makes the molecule basic, while the hydroxyl and methoxy groups can participate in hydrogen bonding, influencing its solubility in various solvents.
Q2: What are the likely impurities I might encounter in my crude sample of this compound?
A2: Impurities are typically process-related and depend on the synthetic route employed. A common route involves the oxidation of the corresponding picoline N-oxide followed by rearrangement.[4][5]
Common Potential Impurities:
| Impurity Type | Example | Rationale for Presence | Removal Strategy |
| Unreacted Starting Material | 4,5-dimethoxy-2-methylpyridine | Incomplete reaction. | Column Chromatography |
| Over-oxidation Product | 4,5-dimethoxypyridine-2-carboxylic acid | Harsh oxidation conditions. | Acid-Base Extraction |
| Side-reaction Products | Dimerized or polymerized species | Non-specific reactivity. | Recrystallization, Chromatography |
| Reagents/Solvents | Acetic anhydride, inorganic salts | Carryover from workup. | Aqueous washes, Recrystallization |
Identifying the likely impurities is crucial as it informs the selection of the most effective purification technique. For instance, an acidic impurity is easily removed by a basic wash during liquid-liquid extraction.
Troubleshooting and Purification Protocols
Q3: My crude product is a dark, oily substance. How do I proceed with purification?
A3: An oily or discolored product often indicates the presence of significant impurities, possibly polymeric byproducts or oxidized species. A multi-step purification approach is often necessary.
Recommended Workflow for Oily Crude Product:
Caption: Workflow for purifying an oily crude product.
The initial acid-base washes are critical. Washing with a saturated sodium bicarbonate (NaHCO₃) solution will remove acidic impurities like the corresponding carboxylic acid.
Q4: How do I choose the best purification technique for my specific needs?
A4: The choice depends on the scale of your experiment, the nature of the impurities, and the desired final purity.
Caption: Decision tree for selecting a purification method.
-
Recrystallization: Best for removing small amounts of impurities from a solid product that is already relatively pure (>90-95%).
-
Column Chromatography: The most versatile technique for separating multiple components from a mixture, effective for both solid and oily products.[6][7]
-
Acid-Base Extraction: Highly effective for removing acidic or basic impurities but will not separate the target compound from neutral impurities.
Detailed Experimental Protocols
Protocol 1: Recrystallization
This protocol is ideal when your crude this compound is a solid with minor impurities. The key is finding a solvent system where the compound is soluble when hot and insoluble when cold.
Step-by-Step Methodology:
-
Solvent Screening: In separate test tubes, test the solubility of ~20 mg of crude product in 0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent (e.g., ethyl acetate) dropwise while heating and stirring until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger crystals.
-
Cooling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under a vacuum.
Protocol 2: Silica Gel Column Chromatography
This is the method of choice for complex mixtures or when a very high degree of purity is required.
Step-by-Step Methodology:
-
TLC Analysis: First, analyze your crude mixture by Thin Layer Chromatography (TLC) to determine an appropriate solvent system (mobile phase). A good system will give your product an Rf value of ~0.2-0.4. A common mobile phase for similar compounds is a mixture of petroleum ether and ethyl acetate.[6]
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase (slurry packing is recommended).
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel. Carefully add the sample to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. You can use an isocratic (constant solvent mixture) or gradient (increasing polarity) elution.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Purity Assessment and Validation
Q5: How can I confirm the purity of my final product?
A5: A combination of analytical techniques should be used to confirm both the identity and purity of your compound.
-
Thin Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and detect impurities. The ¹H NMR spectrum should show clean, well-resolved peaks corresponding to the protons in the molecule, and integration should match the expected proton count.[8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity. A pure sample will show a single major peak in the chromatogram. HPLC-MS methods are particularly powerful for identifying and quantifying trace impurities.[10][11]
-
Melting Point: A sharp melting point range (typically < 2 °C) is a good indicator of a pure crystalline solid.
By following these guidelines and understanding the principles behind them, researchers can confidently and efficiently purify this compound for their downstream applications.
References
- 1. 62885-49-8 | (4,5-Dimethoxy-pyridin-2-YL)-methanol - Capot Chemical [capotchem.com]
- 2. (4,5-Dimethoxy-pyridin-2-yl)-methanol | 62885-49-8 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. (4,5-Dimethoxy-pyridin-2-yl)-methanol synthesis - chemicalbook [chemicalbook.com]
- 5. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. rsc.org [rsc.org]
- 9. (6-methoxypyridin-3-yl)methanol(58584-63-7) 1H NMR [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability-Indicating HPLC Method for (4,5-Dimethoxypyridin-2-yl)methanol
Welcome to the technical support center for the stability-indicating High-Performance Liquid Chromatography (HPLC) method for (4,5-Dimethoxypyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to ensure the successful implementation and execution of this analytical method.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the development and application of a stability-indicating HPLC method for this compound.
Q1: What is a stability-indicating HPLC method and why is it crucial for pharmaceutical development?
A1: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[1] In pharmaceutical development, these methods are essential for assessing the stability of drug substances and products under various environmental conditions, such as light, heat, and humidity.[1][2] This helps in determining the intrinsic stability of the molecule, establishing degradation pathways, and ensuring the safety and efficacy of the final drug product.[1][2]
Q2: What are the primary degradation pathways for a molecule like this compound?
A2: Based on its chemical structure, this compound is susceptible to several degradation pathways. The pyridine ring can undergo N-oxidation.[3][4] The molecule may also be susceptible to hydrolysis of the methoxy groups under acidic or basic conditions.[5] Additionally, the methanol group can be oxidized to an aldehyde or a carboxylic acid. Photolytic degradation is another potential pathway due to the aromatic pyridine ring.[5][6]
Q3: How do I select an appropriate HPLC column for this analysis?
A3: For a polar, aromatic compound like this compound, a reversed-phase column is a suitable starting point.[7] A C18 column is the most common choice for reversed-phase chromatography.[8] However, if the analyte shows poor retention on a standard C18 column, consider using a column with a more polar stationary phase, such as a polar-embedded or a phenyl-hexyl column, which can provide alternative selectivity for aromatic and polar compounds.[8][9] For highly polar degradants, Hydrophilic Interaction Liquid Chromatography (HILIC) could be a viable alternative.[7]
Q4: What is the role of a Photodiode Array (PDA) detector in this method?
A4: A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended for developing a stability-indicating method.[10][11][12][13] It acquires absorbance data over a wide UV-visible range, which allows for the determination of the optimal detection wavelength for the parent compound and its degradants.[10][11] Crucially, a PDA detector enables peak purity analysis, which is essential to ensure that the main analyte peak is not co-eluting with any degradation products or impurities.[10][14]
Q5: What are forced degradation studies and how are they performed?
A5: Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to intentionally generate degradation products.[1][6] This is a regulatory requirement and helps to establish the degradation pathways and validate the stability-indicating nature of the analytical method.[1][2] Typical stress conditions include:
-
Acid and Base Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at room or elevated temperatures.[6][15]
-
Oxidation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).[16]
-
Thermal Degradation: Heating the solid drug substance at an elevated temperature.[6]
-
Photodegradation: Exposing the drug substance to light, typically a combination of UV and visible light, as per ICH Q1B guidelines.[15]
II. Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.
Common HPLC Problems and Solutions
| Problem | Potential Causes | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions between the analyte and the column stationary phase.- Column contamination or aging.- Inappropriate mobile phase pH.[17] | - Use a high-purity, end-capped column.- Flush the column with a strong solvent.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Consider adding a small amount of a competing base to the mobile phase if the analyte is basic.[18] |
| Peak Fronting | - Sample overload (injecting too high a concentration).[17][19][20]- Sample solvent is stronger than the mobile phase.[21]- Column collapse or void formation. | - Dilute the sample and re-inject.[20]- Dissolve the sample in the mobile phase or a weaker solvent.[17]- Replace the column if it is damaged.[19] |
| Split Peaks | - Clogged column inlet frit.- Column void.- Sample solvent incompatibility.[19] | - Reverse flush the column at a low flow rate.- Replace the column.- Ensure the sample solvent is miscible with the mobile phase. |
| Retention Time Shifts | - Changes in mobile phase composition.[19]- Fluctuations in column temperature.- Column aging. | - Prepare fresh mobile phase and ensure accurate composition.- Use a column oven to maintain a stable temperature.[19]- Monitor column performance with a system suitability standard. |
| Baseline Noise or Drift | - Air bubbles in the system.[22]- Contaminated mobile phase or detector flow cell.- Detector lamp nearing the end of its life. | - Degas the mobile phase and purge the pump.[22]- Use high-purity solvents and flush the system.[17]- Replace the detector lamp. |
Visualization of the HPLC Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting HPLC issues.
III. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the steps for conducting forced degradation studies on this compound.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water 50:50 v/v).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 1 mL of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 24 hours. Neutralize the solution with 1 mL of 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a small amount of the solid drug substance in an oven at 80°C for 48 hours. After cooling, dissolve an appropriate amount in the mobile phase to achieve a known concentration.
-
Photodegradation: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. Aim for 5-20% degradation of the parent compound for optimal results.[23]
Protocol 2: HPLC Method Validation
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[24][25]
Validation Parameters:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants. This is achieved by analyzing stressed samples and ensuring the parent peak is well-resolved from any degradation peaks and that peak purity is maintained.
-
Linearity: Analyze a series of solutions with known concentrations of the analyte over a defined range. Plot the peak area response versus concentration and determine the correlation coefficient (r²), which should be close to 1.
-
Accuracy: Determine the closeness of the measured value to the true value. This is typically assessed by spiking a placebo with known amounts of the analyte at different concentration levels and calculating the percent recovery.
-
Precision:
-
Repeatability (Intra-day precision): The precision of the method under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-day precision): The precision of the method within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH ±0.2 units, column temperature ±5°C).[26]
Visualization of the Method Development and Validation Pathway
Caption: Pathway for HPLC method development and validation.
IV. References
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
Pandey, P. K. (2025, November 19). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Pharma Beginners. Retrieved from --INVALID-LINK--
-
ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from --INVALID-LINK--
-
SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. Retrieved from --INVALID-LINK--
-
SGS. (n.d.). Forced Degradation Testing. Retrieved from --INVALID-LINK--
-
Singh, S., & Junwal, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(5), 291-303.
-
Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from --INVALID-LINK--
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from --INVALID-LINK--
-
uHPLCs. (2025, August 14). Top 10 Common HPLC Problems and How to Fix Them. Retrieved from --INVALID-LINK--
-
Chromatography Forum. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Retrieved from --INVALID-LINK--
-
Universal Lab. (2024, July 31). The 10 Most Common HPLC Problems and Solutions!. Retrieved from --INVALID-LINK--
-
GenTech Scientific. (2023, February 17). A Brief Overview of PDA Detectors in HPLC. Retrieved from --INVALID-LINK--
-
Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from --INVALID-LINK--
-
Restek. (2014, March 27). [11]Troubleshooting HPLC- Fronting Peaks. Retrieved from --INVALID-LINK--
-
Labcompare. (2014, August 19). Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection. Retrieved from --INVALID-LINK--
-
Schmidt, A. S. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Retrieved from --INVALID-LINK--
-
Axia Training. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Retrieved from --INVALID-LINK--
-
Chromatography Online. (2023, October 12). Solving HPLC Mobile Phase Issues. Retrieved from --INVALID-LINK--
-
Chromatography Online. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from --INVALID-LINK--
-
Mastelf. (2025, January 7). Troubleshooting Common HPLC Problems: Solutions for Better Results. Retrieved from --INVALID-LINK--
-
Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Retrieved from --INVALID-LINK--
-
Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Retrieved from --INVALID-LINK--
-
Phenomenex. (2017, June 22). Selecting the Right Column for Your Reversed Phase Method. Retrieved from --INVALID-LINK--
-
Hawach. (2025, August 20). Polar Column in HPLC Example. Retrieved from --INVALID-LINK--
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2023, July 12). (4,5-Dimethoxy-pyridin-2-yl)-methanol | 62885-49-8. Retrieved from --INVALID-LINK--
-
Journal of Pharmacy and Bioallied Sciences. (2012). Current trends in forced degradation study for pharmaceutical product development. Retrieved from --INVALID-LINK--
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from --INVALID-LINK--
-
Scribd. (2012, June 15). New Trends in Forced Degradation Studies. Retrieved from --INVALID-LINK--
-
ICH. (n.d.). Quality Guidelines. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from --INVALID-LINK--
-
Scientific Research Publishing. (n.d.). ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Pyridine. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Hydroxylation of pyridine/quinoline N‐oxides with water and PyBroP. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Prevention of 4-Pyridinemethanol Degradation in Solution. Retrieved from --INVALID-LINK--
-
Acta Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from --INVALID-LINK--
-
Scientific Reports. (2020, March 3). Recyclable anhydride catalyst for H2O2 oxidation: N-oxidation of pyridine derivatives. Retrieved from --INVALID-LINK--
-
Capot Chemical. (n.d.). 62885-49-8 | (4,5-Dimethoxy-pyridin-2-YL)-methanol. Retrieved from --INVALID-LINK--
-
YouTube. (2022, December 25). Preparation of Pyridines, Part 7: By Amination and Hydroxylation. Retrieved from --INVALID-LINK--
-
Chromatography Online. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Oxidative Dearomatization of Pyridines. Retrieved from --INVALID-LINK--
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 6). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from --INVALID-LINK--
-
Pharmacia. (2019, November 12). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Retrieved from --INVALID-LINK--
-
PubChem. (2023, May 17). {4-[(2,4-Dimethoxyphenyl)amino]pyrimidin-2-yl}methanol. Retrieved from --INVALID-LINK--
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from --INVALID-LINK--
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Testing | SGS USA [sgs.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. Recyclable anhydride catalyst for H 2 O 2 oxidation: N -oxidation of pyridine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00265H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. acdlabs.com [acdlabs.com]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. auroraprosci.com [auroraprosci.com]
- 9. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 12. gentechscientific.com [gentechscientific.com]
- 13. labcompare.com [labcompare.com]
- 14. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 15. rjptonline.org [rjptonline.org]
- 16. longdom.org [longdom.org]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. waters.com [waters.com]
- 19. uhplcs.com [uhplcs.com]
- 20. youtube.com [youtube.com]
- 21. Blogs | Restek [discover.restek.com]
- 22. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 23. pharmtech.com [pharmtech.com]
- 24. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 25. researchgate.net [researchgate.net]
- 26. scribd.com [scribd.com]
Technical Support Center: Forced Degradation Studies of (4,5-Dimethoxypyridin-2-yl)methanol
Welcome to the technical support center for (4,5-Dimethoxypyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals engaged in stability testing and formulation development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to navigate the complexities of forced degradation studies for this specific active pharmaceutical ingredient (API). Our approach is grounded in regulatory expectations and practical, field-proven experience to ensure the integrity and success of your experimental outcomes.
Section 1: Understanding the Molecule & Predicted Degradation Pathways
This compound is a substituted pyridylmethanol derivative. Its stability is dictated by the interplay of its three key functional groups: the primary alcohol (-CH2OH), the two methoxy ethers (-OCH3), and the basic nitrogen atom within the pyridine ring. A thorough understanding of these groups is critical for designing a meaningful stress testing program.
The primary alcohol is the most labile site, highly susceptible to oxidation. The pyridine ring itself can be a chromophore, making it sensitive to photolytic stress. While the methoxy groups are generally stable, they are not entirely inert under extreme conditions. Forced degradation studies are mandated by regulatory bodies like the ICH to uncover these potential liabilities.[1][2][3] The goal is not to destroy the molecule completely, but to achieve a target degradation of 5-20%, which is sufficient to identify relevant degradants and validate the stability-indicating power of your analytical method.[1][4]
Predicted Degradation Pathways
Based on the structure, we can anticipate several primary degradation routes. The most probable pathway involves the oxidation of the primary alcohol, first to an aldehyde and subsequently to a carboxylic acid. Other pathways, such as those induced by light, may also be relevant.
Caption: Predicted degradation pathways for this compound.
Section 2: Experimental Design and Protocols
A successful forced degradation study requires a systematic approach. The workflow begins with careful planning and sample preparation, followed by controlled stress application, and concludes with robust analysis. This process is essential for generating reliable data for method validation and stability assessment.[5][6]
General Experimental Workflow
The following diagram outlines the critical steps for conducting a comprehensive forced degradation study.
Caption: General workflow for a forced degradation study.
Recommended Stress Conditions & Protocols
The choice of stress conditions should be rigorous enough to produce degradation but not so severe that it leads to unrealistic pathways or complete destruction of the molecule.[6][7] The conditions below serve as a robust starting point.
| Stress Type | Recommended Starting Condition | Typical Duration | Quenching/Neutralization Step |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 - 72 hours | Neutralize with an equimolar amount of 0.1 M NaOH. |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 24 - 72 hours | Neutralize with an equimolar amount of 0.1 M HCl. |
| Oxidation | 3% H₂O₂ at Room Temperature | 8 - 24 hours | No quenching required; dilution is usually sufficient. |
| Thermal (Dry Heat) | 80°C in a calibrated oven | 48 - 96 hours | Allow sample to cool to room temperature before analysis. |
| Photolytic | ICH Option 1: ≥ 1.2 million lux-hours (visible) & ≥ 200 watt-hours/m² (UVA) | Variable | Store sample protected from light after exposure. |
Detailed Protocols:
1. Protocol for Acid/Base Hydrolysis:
-
Prepare a 1.0 mg/mL stock solution of the API in a suitable organic solvent like acetonitrile.
-
In a 10 mL volumetric flask, add 1 mL of the API stock solution.
-
Add 1 mL of either 1.0 M HCl or 1.0 M NaOH. Dilute with 50:50 water:acetonitrile to bring the final acid/base concentration to ~0.1 M.
-
Place the flask in a thermostatically controlled water bath set to 60°C.
-
Prepare a control sample containing only the API in the solvent mixture.
-
After the desired time, withdraw an aliquot, cool to room temperature, and neutralize with an equimolar amount of base or acid.[8]
-
Dilute the neutralized sample to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
2. Protocol for Oxidative Degradation:
-
In a 10 mL volumetric flask, add 1 mL of the 1.0 mg/mL API stock solution.
-
Add 1 mL of 30% H₂O₂ and dilute with water to bring the final peroxide concentration to ~3%.
-
Keep the flask at room temperature, protected from light.
-
Monitor the reaction periodically. Once the target degradation is achieved, dilute the sample to the final concentration for HPLC analysis.
3. Protocol for Photostability Testing:
-
Prepare a solution of the API (e.g., 100 µg/mL) and place it in a photochemically transparent container (e.g., quartz cuvette).
-
Prepare a "dark control" by wrapping an identical sample in aluminum foil.
-
Place both samples in a calibrated photostability chamber.
-
Expose the samples to light conditions as specified by ICH Q1B guidelines.[2][4]
-
After exposure, analyze both the exposed sample and the dark control by HPLC. Using acetonitrile as a co-solvent is often preferred over methanol to avoid the formation of methoxy radical artifacts.[5]
Section 3: Analytical Method Development (Stability-Indicating HPLC)
The cornerstone of any forced degradation study is the analytical method used to resolve the parent API from all process impurities and degradation products. An RP-HPLC method with a Photodiode Array (PDA) detector is the industry standard.
Objective: To develop a single chromatographic method that demonstrates specificity for the parent API, ensuring that all degradation product peaks are baseline-resolved from the parent peak and from each other.
Recommended Starting HPLC-PDA Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 or 5 µm particle size
-
Mobile Phase A: 10 mM Ammonium Acetate or Potassium Phosphate buffer, pH adjusted to 4.5
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 90%) over 20-30 minutes, hold, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: PDA detector, monitor at a wavelength of maximum absorbance for the API (e.g., determined from a UV scan) and also monitor at a lower wavelength (e.g., 220 nm) to ensure detection of degradants that may lack the primary chromophore.
-
Injection Volume: 10 µL
Troubleshooting Common HPLC Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with column silanols.- pH of mobile phase is too close to the pKa of the API.- Column overload. | - Adjust mobile phase pH further away from the pKa.- Use a buffer with a different counter-ion.- Reduce sample concentration. |
| Co-elution of Peaks | - Insufficient chromatographic resolution. | - Modify the gradient slope (make it shallower).- Try a different organic modifier (e.g., methanol instead of acetonitrile).- Change the pH of the mobile phase to alter the ionization state of degradants. |
| Drifting Baseline | - Column not equilibrated.- Mobile phase composition changing.- Contamination in the system. | - Ensure adequate column equilibration time between runs.- Freshly prepare mobile phase daily and ensure it is well-mixed.- Flush the system with a strong solvent like isopropanol. |
| New Peaks in Control Sample | - Degradation in solution (unrelated to stress).- Contamination from solvent or glassware.- Interaction with mobile phase. | - Assess the solution stability of the API under normal analytical conditions.- Use high-purity solvents and meticulously clean all glassware.- Ensure mobile phase components are inert. |
Section 4: Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am not observing any degradation under the initial hydrolytic conditions (0.1 M HCl/NaOH at 60°C). What should I do?
A1: This indicates that this compound is relatively stable to hydrolysis. Per ICH guidelines, if no degradation is observed after a reasonable duration, you should employ more forceful conditions.[3]
-
Action Plan: Increase the acid/base concentration (e.g., to 1.0 M) or increase the temperature (e.g., to 80°C or reflux). It is crucial to document all conditions and justify the changes. The goal is to find conditions that yield 5-20% degradation.[1] If extreme conditions are still ineffective, you can conclude the molecule is stable to hydrolysis under the tested range, which is a valid and important finding.
Q2: My oxidative stress sample (3% H₂O₂) shows over 50% degradation within an hour, with many small peaks. How can I achieve controlled degradation?
A2: This suggests high sensitivity to oxidation. The goal is to slow down the reaction to better understand the primary degradation pathway.
-
Action Plan:
-
Reduce Peroxide Concentration: Lower the H₂O₂ concentration significantly (e.g., to 0.3% or even 0.1%).
-
Lower the Temperature: Conduct the experiment at a reduced temperature (e.g., in an ice bath at ~4°C).
-
Reduce Reaction Time: Sample at much earlier time points (e.g., 5, 15, and 30 minutes) to capture the formation of primary degradants before they convert to secondary products.
-
Q3: My mass balance calculation is poor (the sum of the parent API peak area and all degradant peak areas is only 85%). What are the likely causes?
A3: Poor mass balance is a common issue and points to several possibilities:
-
Chromatographic Issues: A primary cause is that one or more degradation products do not have a UV chromophore similar to the parent compound, making them "invisible" or poorly detected at the monitored wavelength.
-
Solution: Review the PDA data. Check the chromatogram at a lower, less specific wavelength (e.g., 210-220 nm) where most organic molecules absorb. This may reveal previously unseen peaks.
-
-
Precipitation: A degradant may be insoluble in the sample diluent and has precipitated out of the solution.
-
Solution: Visually inspect the sample vial. If precipitation is suspected, try a different diluent for the final sample preparation.
-
-
Volatility: A degradant could be volatile and lost during sample preparation.
-
Solution: This is less common but can be investigated using headspace GC-MS if suspected.
-
-
Co-elution: A degradant may be co-eluting with the parent peak, which would require further method optimization.
-
Solution: Scrutinize the peak purity of the parent peak using your PDA software. If it is not pure, the HPLC method must be re-developed to improve resolution.
-
Q4: How do I definitively confirm the "peak purity" of my parent API peak in a stressed sample?
A4: Peak purity analysis is a critical function of a PDA detector and is essential for validating that your method is stability-indicating.
-
Procedure: Most chromatography data systems (CDS) have a built-in peak purity function. It works by acquiring UV-Vis spectra across the entire peak (at the upslope, apex, and downslope). The software then compares these spectra. If the spectra are homogenous, the peak is considered pure. If they differ, it indicates the presence of a co-eluting impurity. For a definitive confirmation, especially for regulatory submissions, analysis by LC-MS is recommended to ensure there are no co-eluting species with the same UV spectrum but different mass.
Q5: What is the best way to identify the chemical structures of the unknown degradation products?
A5: Structural elucidation is a key outcome of forced degradation studies.[6] The primary tool for this is Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workflow:
-
Analyze your stressed samples using an LC-MS system (e.g., Q-TOF or Orbitrap for high-resolution mass).
-
Determine the accurate mass of the degradation product peaks.
-
Use the accurate mass to predict possible elemental compositions.
-
Perform MS/MS (fragmentation) analysis on the degradant peaks. The fragmentation pattern provides structural clues, much like a fingerprint.
-
By comparing the fragmentation pattern to the parent API and considering chemically plausible reactions (e.g., oxidation adds 16 Da, demethylation subtracts 14 Da), you can propose a structure. For absolute confirmation, the proposed degradant may need to be synthesized and its retention time and mass spectrum matched against the one observed in the study.
-
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. ijcrt.org [ijcrt.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. biomedres.us [biomedres.us]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. biopharminternational.com [biopharminternational.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Guide to the NMR Chemical Shifts of (4,5-Dimethoxypyridin-2-yl)methanol
This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for (4,5-dimethoxypyridin-2-yl)methanol. In the absence of readily available, published experimental spectra for this specific compound, this guide leverages high-fidelity NMR prediction alongside a robust comparative analysis with structurally analogous compounds. This approach offers valuable insights for researchers, scientists, and drug development professionals in identifying and characterizing this and related substituted pyridines.
Introduction to this compound and the Role of NMR
This compound (CAS 62885-49-8) is a substituted pyridylmethanol, a class of compounds that serve as important building blocks in medicinal chemistry and materials science. The precise substitution pattern on the pyridine ring, featuring two methoxy groups and a hydroxymethyl group, creates a unique electronic environment that is reflected in its NMR spectrum. NMR spectroscopy is an indispensable tool for the structural elucidation of such organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.
The chemical shift (δ) in NMR is highly sensitive to the electron density around a nucleus. Electron-donating groups, such as the methoxy groups on the pyridine ring, typically cause an upfield shift (to lower ppm values) of the signals for nearby nuclei. Conversely, electron-withdrawing effects and aromatic ring currents influence the chemical shifts in a predictable manner. By analyzing these shifts, we can confirm the substitution pattern and overall structure of the molecule.
Predicted NMR Spectral Data for this compound
To provide a baseline for the characterization of this compound, ¹H and ¹³C NMR spectra were predicted using advanced computational algorithms. These predictions are based on large databases of experimental spectra and provide a reliable estimation of the chemical shifts. The structure with atom numbering for NMR assignment is shown below.
Caption: Molecular structure of this compound with atom numbering.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | 155.8 |
| C3 | 6.85 (s) | 108.2 |
| C4 | - | 149.5 |
| C5 | - | 142.1 |
| C6 | 8.10 (s) | 145.3 |
| C7 (-CH₂OH) | 4.70 (s) | 64.5 |
| O8 (-OH) | (variable) | - |
| C10 (-OCH₃) | 3.92 (s) | 56.2 |
| C12 (-OCH₃) | 3.88 (s) | 56.0 |
Disclaimer: These are predicted values and may differ from experimental results.
Comparative Analysis with Structurally Related Compounds
To contextualize the predicted chemical shifts, it is instructive to compare them with the experimentally determined NMR data of similar molecules. This comparison allows us to understand the electronic effects of the substituents on the pyridine ring.
Table 2: ¹H NMR Chemical Shift Comparison (in CDCl₃)
| Compound | H3 (ppm) | H6 (ppm) | -CH₂OH (ppm) | -OCH₃ (ppm) |
| This compound (Predicted) | 6.85 | 8.10 | 4.70 | 3.92, 3.88 |
| 2-Pyridinemethanol[1] | 7.15-7.40 (m) | 8.45 (d) | 4.75 | - |
| (4-Methoxypyridin-2-yl)methanol[2] | 6.7-6.8 (m) | 8.3-8.4 (m) | 4.65 | 3.85 |
| (3,4-Dimethoxypyridin-2-yl)methanol[3] | 6.9-7.0 (m) | 8.1-8.2 (m) | 4.7-4.8 | 3.9-4.0 |
Table 3: ¹³C NMR Chemical Shift Comparison (in CDCl₃)
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | -CH₂OH (ppm) | -OCH₃ (ppm) |
| This compound (Predicted) | 155.8 | 108.2 | 149.5 | 142.1 | 145.3 | 64.5 | 56.2, 56.0 |
| 2-Pyridinemethanol[1] | 161.9 | 121.9 | 136.7 | 122.2 | 148.9 | 64.3 | - |
| (4-Methoxypyridin-2-yl)methanol[2] | 162.5 | 108.8 | 166.4 | 106.9 | 149.5 | 64.0 | 55.3 |
Analysis of Comparative Data:
-
Aromatic Protons (H3 and H6): The predicted chemical shifts for the aromatic protons of this compound (H3 at 6.85 ppm and H6 at 8.10 ppm) are consistent with the expected electronic effects. The electron-donating methoxy groups at positions 4 and 5 increase the electron density on the ring, causing an upfield shift for H3 compared to the unsubstituted 2-pyridinemethanol. H6, being adjacent to the nitrogen, remains in the typical downfield region for α-protons in pyridines.
-
Methylene Protons (-CH₂OH): The predicted chemical shift for the methylene protons (4.70 ppm) is in close agreement with the experimental values for the other pyridylmethanols (4.65-4.8 ppm), indicating that the electronic environment of the hydroxymethyl group is not drastically altered by the remote methoxy substituents.
-
Aromatic Carbons: The predicted ¹³C chemical shifts show the significant influence of the methoxy groups. The carbons directly attached to the methoxy groups (C4 and C5) are predicted to be significantly shielded compared to the corresponding carbons in 2-pyridinemethanol. The other ring carbons also show shifts consistent with the expected electronic effects of the substituents.
Experimental Protocol for NMR Sample Preparation and Data Acquisition
The following protocol outlines a standardized procedure for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.
Caption: Workflow for NMR data acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for labile protons like the hydroxyl group.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
Transfer the solution to a standard 5 mm NMR tube.
-
For quantitative analysis, a known amount of an internal standard can be added. For routine characterization, referencing to the residual solvent peak is common.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate peak shapes and integrals.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.
-
Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.
-
Conclusion
This guide provides a detailed comparison and prediction of the ¹H and ¹³C NMR chemical shifts of this compound. By leveraging computational predictions and comparing them with experimental data from structurally similar compounds, we have established a reliable framework for the spectroscopic characterization of this molecule. The provided experimental protocol offers a standardized approach for researchers to obtain their own high-quality NMR data. This comprehensive analysis serves as a valuable resource for scientists working with substituted pyridines in various fields of chemical research and development.
References
Introduction: The Significance of (4,5-Dimethoxypyridin-2-yl)methanol in Drug Development
A Comprehensive Guide to the FT-IR Analysis of (4,5-Dimethoxypyridin-2-yl)methanol: A Comparative Approach for Pharmaceutical Intermediates
This compound is a key heterocyclic building block in synthetic organic chemistry, primarily utilized in the pharmaceutical sector.[1] Its molecular structure is foundational for the synthesis of various active pharmaceutical ingredients (APIs), most notably proton pump inhibitors (PPIs) used to treat acid-related gastrointestinal disorders.[1] The purity and structural integrity of this intermediate are paramount to ensure the safety and efficacy of the final drug product. Consequently, robust analytical methodologies are essential for its characterization.
Fourier-Transform Infrared (FT-IR) spectroscopy is a potent and non-destructive analytical technique that provides valuable insights into the molecular structure of compounds like this compound.[2] This guide offers a detailed protocol for its FT-IR analysis, interprets its expected spectral features, and provides a comparative overview with other common analytical techniques.
FT-IR Spectroscopy: A Powerful Tool for Structural Elucidation
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces molecular vibrations such as stretching and bending of chemical bonds.[2] For pyridine derivatives, FT-IR is instrumental in confirming the synthesis of the target molecule by identifying characteristic functional group vibrations and providing evidence for the presence of specific substituents on the pyridine ring.[2]
Experimental Protocol for FT-IR Analysis
A standard laboratory procedure for obtaining the FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique is as follows:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium.
-
Perform a background scan to account for atmospheric and instrumental interferences.
-
-
Sample Preparation:
-
Place a small, representative amount of the powdered this compound sample directly onto the ATR crystal.
-
Ensure complete coverage of the crystal for optimal signal.
-
-
Data Acquisition:
-
Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
Perform a baseline correction and, if necessary, an ATR correction to the acquired spectrum.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Diagram: Experimental Workflow for FT-IR Analysis
References
A Senior Application Scientist's Guide to the X-ray Crystallography of Pyridine Derivatives: From Polymorphs to Pharmaceuticals
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of pyridine derivatives is not merely an academic exercise; it is a critical step in unlocking their therapeutic potential and designing novel materials. The pyridine ring, a ubiquitous scaffold in pharmaceuticals, owes its prevalence to its unique electronic properties, hydrogen bonding capabilities, and its role as a fundamental building block in a vast array of bioactive molecules.[1][2][3] X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement of these molecules, providing invaluable insights into structure-activity relationships, polymorphism, and solid-state properties.
This guide deviates from a standard protocol format. Instead, it offers a comparative analysis of crystallographic techniques, grounded in the fundamental principles of supramolecular chemistry that govern the crystallization of pyridine derivatives. We will explore the "why" behind experimental choices, empowering you to develop robust crystallization strategies and interpret your results with confidence.
The Heart of the Matter: Supramolecular Interactions in Pyridine Crystals
The crystal packing of pyridine derivatives is a delicate dance of intermolecular forces. Mastering crystallization requires an intuitive understanding of these interactions. The nitrogen atom in the pyridine ring is a key player, acting as a hydrogen bond acceptor, which significantly influences the resulting crystal lattice.[4]
-
Hydrogen Bonding: This is the most influential interaction in many pyridine derivative crystals. The pyridine nitrogen is a potent hydrogen bond acceptor, readily forming strong interactions with donor groups like -OH, -NH, and even -CH.[5] The geometry and strength of these bonds are primary determinants of the supramolecular architecture.
-
π-π Stacking: The aromatic nature of the pyridine ring facilitates π-π stacking interactions. These interactions, while weaker than hydrogen bonds, are crucial for stabilizing the crystal structure, often leading to layered or columnar packing arrangements.[6] The presence of substituents on the ring can modulate the strength and geometry of these stacking interactions.[4][7]
-
Halogen Bonding: When halogen substituents are present on the pyridine ring, they can act as electrophilic regions (σ-holes) and participate in halogen bonding with nucleophiles, including the pyridine nitrogen of an adjacent molecule.[8]
The interplay of these forces is complex and often competitive. A subtle change in a substituent can tip the balance, favoring one interaction over another and leading to the formation of different polymorphs—crystals with the same chemical composition but different solid-state structures.
Comparative Analysis of Crystallization Strategies
There is no single "best" method for crystallizing pyridine derivatives. The optimal technique depends on the compound's solubility, stability, and the desired crystal form. Here, we compare the most common approaches, highlighting their strengths and weaknesses in the context of pyridine chemistry.
| Crystallization Technique | Principle | Advantages for Pyridine Derivatives | Disadvantages & Considerations | Best Suited For |
| Slow Evaporation | The concentration of the solute is gradually increased as the solvent evaporates, leading to supersaturation and crystal nucleation. | Simple to implement; requires minimal material. | Risk of oiling out or forming amorphous solids if evaporation is too rapid. Pyridine's hygroscopic nature can be a challenge.[9] | Thermodynamically stable forms of moderately soluble compounds. |
| Vapor Diffusion | An antisolvent vapor diffuses into a solution of the compound, gradually reducing its solubility and inducing crystallization.[10] | Excellent control over the rate of crystallization; ideal for small quantities of material.[10] | Requires careful selection of solvent/antisolvent pairs. Can be time-consuming. | Screening for new polymorphs and crystallizing sensitive or poorly soluble compounds. |
| Co-crystallization | Two or more neutral molecules are brought together in a stoichiometric ratio to form a new crystalline solid via non-covalent interactions.[11] | Can significantly improve physicochemical properties like solubility and stability. A powerful tool for crystal engineering.[12][13] | Requires a suitable co-former with complementary functional groups. The outcome can be a co-crystal or a salt.[14] | Enhancing the properties of active pharmaceutical ingredients (APIs) and studying intermolecular interactions. |
| Sublimation | The solid is heated under vacuum, transitioning directly into the gas phase, and then deposited as crystals on a cold surface.[15] | A solvent-free, "green" method that can yield high-purity crystals.[15][16] | Only applicable to thermally stable and volatile compounds. | Purification and crystallization of compounds that are difficult to crystallize from solution. |
Experimental Workflow: A Step-by-Step Guide to Single-Crystal X-ray Diffraction
Once a suitable crystal is obtained, the next step is to determine its structure using single-crystal X-ray diffraction (SCXRD). The following protocol outlines the key steps in this process.
Protocol: Single-Crystal X-ray Diffraction of a Pyridine Derivative
-
Crystal Selection and Mounting:
-
Under a polarized light microscope, select a single crystal with well-defined faces and no visible cracks or defects.
-
Carefully mount the crystal on a goniometer head using a suitable cryoprotectant oil to prevent degradation from air and moisture.[17]
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and improve data quality.[17]
-
Perform an initial screening to determine the unit cell parameters and crystal system.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain the intensities of the reflections.
-
Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.
-
Determine the space group of the crystal.
-
-
Structure Solution and Refinement:
-
Solve the phase problem to obtain an initial electron density map. This can be done using direct methods or Patterson methods.
-
Build an initial model of the molecule by fitting atoms into the electron density map.
-
Refine the atomic positions, and thermal parameters against the experimental data to improve the agreement between the calculated and observed structure factors.
-
Case Study: The ΔpKa Rule in Pyridine-Carboxylic Acid Systems
A fascinating and highly relevant area in the crystallography of pyridine derivatives is their interaction with carboxylic acids. This combination can result in either a neutral co-crystal or a molecular salt , depending on whether a proton is transferred from the acid to the pyridine nitrogen.[12][13] This distinction is critical in drug development, as it dramatically affects properties like solubility and bioavailability.
A reliable guideline for predicting the outcome is the ΔpKa rule , which states that the difference between the pKa of the protonated base (pyridinium ion) and the pKa of the acid can predict proton transfer.[18]
-
ΔpKa > 3: Proton transfer is highly likely, resulting in the formation of a molecular salt (COO⁻···H-N⁺pyr).[18]
-
ΔpKa < 0: Proton transfer is unlikely, leading to a neutral co-crystal (COO-H···Npyr).[18]
-
0 < ΔpKa < 3: This is an intermediate zone where either a salt or a co-crystal may form.
Comparative Experimental Data:
The following table, compiled from literature data, illustrates the application of the ΔpKa rule in practice.
| Pyridine Derivative | Carboxylic Acid | ΔpKa | Experimental Outcome | Reference |
| Pyridine | Fumaric Acid | 2.22 | Co-crystal | [18] |
| 4-Aminopyridine | Fumaric Acid | 6.29 | Salt | [18] |
| Isonicotinamide | Pyrazinoic Acid | ~ -0.9 | Co-crystal | [12] |
| Pyridine | Gentisic Acid | < 2 | Co-crystal | [14] |
| 4,4'-Bipyridine | Gentisic Acid | > 2.5 | Salt | [14] |
This data underscores the predictive power of the ΔpKa rule, providing a rational basis for the design of co-crystals and salts with desired properties. For instance, in the case of a pyridine-based API with poor solubility, co-crystallization with a suitable carboxylic acid can be a viable strategy to enhance its dissolution rate.
Conclusion
The X-ray crystallography of pyridine derivatives is a field rich with opportunities for discovery. By understanding the fundamental supramolecular interactions and employing a comparative approach to crystallization techniques, researchers can overcome common challenges and unlock the full potential of these versatile molecules. The ability to rationally design solid forms, whether as pure polymorphs or multi-component co-crystals and salts, is a cornerstone of modern drug development and materials science. This guide provides the foundational knowledge and experimental insights to navigate this exciting area of research with confidence and scientific rigor.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of supramolecular structures in crystals on parallel stacking interactions between pyridine molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Secure Verification [cer.ihtm.bg.ac.rs]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. unifr.ch [unifr.ch]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated p K a 's predict proton transfer? A case study of nine complexes ... - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00102A [pubs.rsc.org]
A Comparative Guide to the Synthesis of (4,5-Dimethoxypyridin-2-yl)methanol for Pharmaceutical Research
This guide provides a comprehensive comparative analysis of the primary synthetic routes to (4,5-Dimethoxypyridin-2-yl)methanol, a key building block in the synthesis of various pharmaceutical compounds. The objective of this document is to equip researchers, chemists, and professionals in drug development with the necessary technical insights to select the most suitable synthesis strategy based on factors such as yield, purity, scalability, and safety.
Introduction to this compound
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structural motif is found in a range of biologically active molecules, making its efficient synthesis a critical aspect of drug discovery and development pipelines. The presence of the methoxy groups and the reactive hydroxymethyl moiety allows for diverse functionalization, enabling the exploration of a broad chemical space in the quest for novel therapeutics. This guide will dissect and compare the most prevalent methods for its preparation.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be broadly approached through a few distinct strategies. The most common and practical routes involve the reduction of a corresponding aldehyde or the functional group transformation of a pyridine N-oxide derivative. A less common but viable route proceeds via a cyanopyridine intermediate.
Route 1: Reduction of 4,5-Dimethoxypyridine-2-carbaldehyde
This is arguably the most direct and widely employed method for the synthesis of this compound. The strategy relies on the selective reduction of the aldehyde functional group of 4,5-Dimethoxypyridine-2-carbaldehyde.
Reaction Scheme:
A Researcher's Guide to Omeprazole Precursor Synthesis: A Cost-Benefit Analysis
Omeprazole, a cornerstone of therapy for acid-related gastrointestinal disorders, operates by irreversibly inhibiting the H+/K+-ATPase proton pump in gastric parietal cells.[1] Its synthesis is a well-established multi-step process, but the efficiency, cost, and environmental impact are heavily dependent on the routes chosen for its two key precursors: 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride and 5-methoxy-2-mercaptobenzimidazole .[2]
This guide provides an in-depth comparative analysis of the prevalent synthetic routes for these precursors. We move beyond simple protocols to dissect the causality behind experimental choices, offering a cost-benefit framework for researchers and drug development professionals. Our focus is on providing actionable data to inform decisions based on yield, cost, scalability, and safety.
Part 1: Synthesis of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride
This pyridine derivative provides the core structure that targets the proton pump. Its synthesis has been optimized over the years, moving from complex multi-step processes to more streamlined and environmentally conscious methods.
Route A: The Classic Multi-Step Pathway from 2,3,5-Trimethylpyridine
This foundational route involves several distinct chemical transformations, offering multiple points for optimization but also accumulating process steps. The general pathway involves N-oxidation, nitration of the pyridine ring, nucleophilic substitution with methoxide, functionalization of a methyl group, and finally, chlorination.[3][4]
Experimental Protocol: Synthesis via 2-hydroxymethyl Intermediate
This common variant focuses on the final chlorination step, starting from a commercially available or synthesized hydroxymethyl precursor.
-
Dissolution: Dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (e.g., 25.1 g, 0.15 mol) in a suitable solvent like dichloromethane (400 mL) in a three-necked flask equipped with a stirrer and an ice bath.[3][5]
-
Chlorination: Prepare a solution of a chlorinating agent. Thionyl chloride (SOCl₂) is a common choice. Slowly add a solution of thionyl chloride (e.g., 18.8 g, 0.158 mol) in dichloromethane (100 mL) dropwise to the cooled pyridine solution, maintaining the temperature below 10°C.[5] The use of thionyl chloride is effective due to the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.
-
Reaction: Allow the reaction to proceed at room temperature for approximately 1.5 hours after the addition is complete.[3]
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent.[5]
-
Purification: Add a non-polar solvent such as acetone or hexane to the concentrate and stir until a paste or solid precipitate forms.[3][5]
-
Collection: Collect the solid product by filtration, wash with a small amount of the non-polar solvent, and dry to yield 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.[3] Reported yields for this final step are often quantitative.[5]
Workflow Visualization: Classic Chlorination Route
Caption: Workflow for the chlorination of the hydroxymethyl precursor.
Route B: The "Greener" One-Pot Synthesis
To improve efficiency and reduce waste, a "one-pot" process has been developed that avoids the isolation of intermediates.[6] This approach significantly improves productivity and reduces the use of multiple solvents.
Experimental Protocol: One-Pot Synthesis
This streamlined process begins earlier in the synthetic chain and proceeds through multiple transformations in a single reaction vessel.
-
Methoxylation: Start with 3,5-Dimethyl-4-nitropyridine-1-oxide. Perform methoxylation using sodium hydroxide and methanol to obtain 3,5-Dimethyl-4-methoxypyridine-1-oxide without isolation.[6]
-
Hydroxymethylation: In the same vessel, proceed with methylation followed by hydroxylation using reagents like dimethyl sulfate and ammonium persulfate to yield 2-hydroxymethyl-3,5-dimethyl-4-methoxy pyridine, again without isolation.[6]
-
Chlorination: Cool the mixture containing the hydroxymethyl intermediate to -5°C and add thionyl chloride dropwise.[6]
-
Reaction & Isolation: Allow the temperature to rise to 30-35°C and stir. The final product, 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride, is then isolated directly from this mixture. This method is described as simple, high-yield, low-cost, and suitable for industrial scale-up.[6]
Workflow Visualization: One-Pot Synthesis
Caption: Streamlined workflow of the one-pot synthesis method.
Part 2: Synthesis of 5-Methoxy-2-mercaptobenzimidazole
This benzimidazole derivative is the second key precursor, which acts as the nucleophile in the subsequent coupling reaction. The primary challenge in its synthesis often revolves around the use of hazardous reagents like carbon disulfide.
Route C: The Standard Route via Carbon Disulfide
This is a widely used and effective method that involves the cyclization of 4-methoxy-o-phenylenediamine with carbon disulfide in a basic medium.
Experimental Protocol: Cyclization with CS₂
-
Base Preparation: Dissolve potassium hydroxide (KOH) (e.g., 3.8 g, 0.067 mol) in a mixture of ethanol (20 mL) and water (7 mL).[7] The alcoholic-aqueous medium is crucial for dissolving both the inorganic base and the organic starting materials.
-
Thioxanthate Formation: To the stirred KOH solution, add carbon disulfide (CS₂) (e.g., 2.5 mL, 0.04 mol). Stir for 30 minutes at ambient temperature. This forms a potassium alkyl xanthate intermediate.
-
Addition of Diamine: Cool the mixture to 0°C and slowly add 4-methoxy-o-phenylenediamine (e.g., 5.23 g, 0.03 mol).[7]
-
Cyclization: Heat the reaction mixture to reflux and maintain for 4 hours.
-
Workup and Isolation: After reflux, cool the mixture, evaporate the solvent in vacuo, and dilute with dichloromethane (CH₂Cl₂).
-
Precipitation: Add water to the mixture to induce precipitation. Suspend the precipitate in fresh CH₂Cl₂ and acidify to a pH of approximately 4 with an acid like acetic acid.
-
Collection: Filter the resulting suspension to collect the purple crystalline product, 5-methoxy-2-mercaptobenzimidazole. A yield of 63% is reported for this specific protocol.[7]
Workflow Visualization: Standard CS₂ Route
Caption: Workflow for the synthesis of the benzimidazole precursor.
Route D: Alternative Multi-Step Routes from p-Anisidine
To circumvent the direct use of diamine precursors, longer synthetic routes starting from more readily available materials like p-anisidine have been explored. One such route involves nitration, reduction, and subsequent cyclization. While involving more steps, this can sometimes offer advantages in terms of precursor availability and cost. A comparative study showed that a 3-step route from p-anisidine could achieve an overall yield of 64-65%, which is competitive with the more direct cyclization method. The key advantage is avoiding potentially unstable diamine precursors.
Part 3: Cost-Benefit Analysis and Comparison
The optimal synthesis route is not universal; it depends on the specific priorities of the laboratory or production facility, including budget, scale, safety protocols, and throughput requirements.
Quantitative Data Comparison
The following table summarizes key metrics for the discussed synthesis routes. Costs are estimated based on publicly available supplier pricing for raw materials and are intended for relative comparison only.[8][9][10][11]
| Precursor | Route | Key Starting Materials | Reported Yield | Est. Relative Cost | Key Considerations |
| Pyridine HCl | Route A: Classic | 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine, Thionyl Chloride | >95% (for final step)[5] | Low-Medium | Simple final step; relies on availability of precursor; uses corrosive SOCl₂. |
| Pyridine HCl | Route B: One-Pot | 3,5-Dimethyl-4-nitropyridine-1-oxide, NaOH, MeOH, SOCl₂ | High (overall)[6] | Low | Highly efficient for large scale; reduces solvent waste; complex process control.[6] |
| Benzimidazole | Route C: Standard | 4-methoxy-o-phenylenediamine, Carbon Disulfide, KOH | 63-94%[7][12] | Medium | High yield, well-established. Uses highly toxic and flammable CS₂.[12] |
| Benzimidazole | Route D: from p-Anisidine | p-Anisidine, Nitrating agents, Reducing agents, CS₂ | 64-65% (overall) | Low-Medium | Avoids potentially unstable diamine; multiple steps increase labor/time. |
Logic of Synthesis Route Selection
Choosing the right pathway involves a trade-off between several factors. For large-scale industrial production, the "Greener" One-Pot Synthesis (Route B) for the pyridine precursor is highly attractive due to its efficiency and reduced waste.[6] For smaller-scale research, the Classic Chlorination (Route A) may be more practical if the hydroxymethyl intermediate is readily available. For the benzimidazole precursor, the standard CS₂ route (Route C) offers high yields but requires stringent safety measures. The multi-step route from p-anisidine (Route D) presents a viable alternative if the handling of CS₂ is a primary concern or if the cost of the diamine precursor is prohibitive.
Decision-Making Workflow
Caption: Logical flow for selecting a precursor synthesis strategy.
Conclusion
The synthesis of omeprazole precursors is a mature field with several viable and well-documented pathways. The traditional routes, while effective, often involve trade-offs in terms of hazardous materials and process efficiency. For academic and small-scale research, the classic chlorination of the hydroxymethyl pyridine and the standard carbon disulfide cyclization for the benzimidazole offer reliable methods with readily available protocols. However, for industrial and environmentally conscious applications, newer methods such as the one-pot pyridine synthesis provide a clear advantage in cost, efficiency, and sustainability.[6] The final choice must be a carefully considered decision, balancing the economic realities of raw material costs against the operational complexities of safety, waste management, and process scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. US4620008A - Processes for the preparation of omeprazole and intermediates therefore - Google Patents [patents.google.com]
- 5. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. prepchem.com [prepchem.com]
- 8. m.indiamart.com [m.indiamart.com]
- 9. m.indiamart.com [m.indiamart.com]
- 10. 5-Methoxy-2-mercaptobenzimidazole, 99+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. molbase.com [molbase.com]
- 12. RU2217424C2 - Method for preparing 5-methoxy-2-mercaptobenz- imidazole - Google Patents [patents.google.com]
A Comparative Guide to LC-MS/MS Methodologies for the Control of Genotoxic Impurities in Omeprazole Synthesis
Introduction: The Imperative for Ultra-Trace Analysis in Omeprazole Production
Omeprazole, a cornerstone proton-pump inhibitor, has a complex multi-step synthesis that, like many pharmaceutical manufacturing processes, carries the risk of introducing minute quantities of unintended, reactive impurities.[1][2] Among these, genotoxic impurities (GTIs) are of paramount concern. These are compounds capable of damaging DNA, potentially leading to mutations and carcinogenesis.[3] Consequently, regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation's M7 (R2) guideline, mandate stringent control of GTIs to levels that are often orders of magnitude lower than typical impurities.[4][5] The Threshold of Toxicological Concern (TTC) approach often dictates acceptable daily intakes as low as 1.5 µ g/day , demanding analytical methods with exceptional sensitivity and specificity.[6]
This guide provides a comparative analysis of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the detection and quantification of critical GTIs in omeprazole Active Pharmaceutical Ingredient (API). We will explore the causality behind chromatographic and spectrometric choices, present a robust, field-tested protocol, and compare the performance of LC-MS/MS against alternative techniques, providing researchers and drug development professionals with a comprehensive framework for ensuring product safety and regulatory compliance.
Identifying the Adversaries: Potential Genotoxic Impurities in Omeprazole Synthesis
A thorough risk assessment of the omeprazole synthetic route is the foundational step in any control strategy. The synthesis often involves reactive intermediates and reagents that can form known classes of GTIs.
-
Alkylating Agents (Sulfonate Esters): The use of sulfonyl-containing reagents or the presence of residual alcohols (like methanol or ethanol) and sulfonic acids can lead to the formation of highly potent alkyl sulfonate esters, such as methyl methanesulfonate (MMS), ethyl methanesulfonate (EMS), and methyl p-toluenesulfonate (MPTS). These are a common and critical class of GTIs in pharmaceutical synthesis.[7][8]
-
Reactive Pyridine Intermediates: A key starting material for one part of the omeprazole molecule is a substituted pyridine. One such raw material, 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine (CMDP), has a structural alert for genotoxicity and must be controlled to trace levels in the final API.
The diagram below illustrates a potential pathway for the formation of an alkyl sulfonate GTI during a synthesis step involving a sulfonic acid catalyst and a residual alcohol.
Caption: Origin of an alkyl sulfonate GTI from synthesis reagents.
The Gold Standard: LC-MS/MS for GTI Quantification
For the analysis of non-volatile, polar, and thermally labile GTIs, LC-MS/MS is the undisputed technique of choice.[6] Its power lies in the combination of high-efficiency chromatographic separation with the unparalleled sensitivity and selectivity of tandem mass spectrometry, making it ideal for detecting parts-per-million (ppm) to parts-per-billion (ppb) levels of impurities within a high-concentration API matrix.[9]
Comparative Analysis of Chromatographic Strategies
The primary challenge in chromatography is achieving sufficient retention for often small, polar GTIs while ensuring they are well-separated from the much larger omeprazole peak. The choice of stationary phase is therefore critical.
| Parameter | Reversed-Phase (C18) Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Separation based on hydrophobicity. Analytes partition from a polar mobile phase to a non-polar stationary phase. | Separation based on polarity. Analytes partition into a water-enriched layer on a polar stationary phase from a non-polar mobile phase. |
| Best Suited For | Moderately polar to non-polar GTIs (e.g., CMDP, MPTS). It is a robust and widely used starting point. | Highly polar and/or ionic GTIs (e.g., MMS, EMS) that exhibit poor or no retention on C18 columns.[10] |
| Typical Mobile Phase | A: Water with 0.1% Formic Acid or 10mM Ammonium AcetateB: Acetonitrile or Methanol | A: Acetonitrile with modifier (e.g., 0.1% Formic Acid)B: Water with modifier |
| Causality & Insight | The C18 column is the workhorse of pharmaceutical analysis. For GTIs with sufficient hydrophobic character, it provides excellent separation and peak shape. However, for very polar analytes like MMS, retention times can be close to the void volume, making quantification unreliable due to matrix interference. | HILIC is the solution for poor retention of polar compounds. By using a high-organic mobile phase, it retains and separates analytes that would otherwise elute in the solvent front on a C18 column. This is particularly effective for small sulfonate esters.[10] |
Mass Spectrometry: Optimizing for Sensitivity and Selectivity
Tandem mass spectrometry, particularly using a triple quadrupole (QqQ) instrument in Multiple Reaction Monitoring (MRM) mode, provides the necessary selectivity to distinguish trace-level GTIs from the API matrix.
-
Ionization: Electrospray Ionization (ESI) in positive mode is typically the most effective for these classes of compounds, as it readily forms protonated molecular ions [M+H]+.
-
MRM Transitions: The selectivity of the method is derived from monitoring a specific fragmentation pathway for each GTI. The precursor ion (e.g., [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is selected in the third quadrupole. This "filter" effectively eliminates background noise.
| Analyte Class | Precursor Ion (Q1) | Typical Product Ion (Q3) | Rationale for Fragmentation |
| Omeprazole | m/z 346.1 | m/z 198.0 | Represents the stable substituted pyridine fragment.[11] |
| (N)-Methyl Omeprazole | m/z 360.1 | m/z 198.1 | Loss of the benzimidazole moiety, analogous to omeprazole itself.[11] |
| MMS | m/z 111.0 | m/z 79.0 | Corresponds to the loss of methanol (CH3OH) from the protonated molecule. |
| CMDP | m/z 186.1 | m/z 150.1 | Represents the loss of Hydrogen Chloride (HCl). |
A Field-Proven Protocol: LC-MS/MS Method for Alkyl Sulfonates in Omeprazole
This section provides a detailed, step-by-step methodology for the quantification of MMS and EMS in omeprazole API. This protocol is based on established principles for GTI analysis and is designed to be a robust starting point for method development and validation.
Reagents and Materials
-
Solvents: LC-MS grade Acetonitrile, Methanol, and Water.
-
Reagents: Formic Acid (LC-MS grade).
-
Standards: Certified reference standards of Omeprazole, Methyl Methanesulfonate (MMS), and Ethyl Methanesulfonate (EMS).
-
Column: HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).
Standard and Sample Preparation
-
Standard Stock Solutions (100 µg/mL): Accurately weigh and dissolve 10 mg of MMS and EMS reference standards in 100 mL of Acetonitrile.
-
Spiking Solutions: Prepare a series of intermediate dilutions from the stock solutions in Acetonitrile to create calibration curve standards.
-
Sample Preparation (Target Concentration: 10 mg/mL API):
-
Accurately weigh 100 mg of Omeprazole API into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes to pellet any undissolved API.
-
Transfer the supernatant to an LC vial for analysis.
-
-
Calibration Standards (in Matrix): Prepare calibration standards by spiking known amounts of the intermediate dilutions into blank API solutions to achieve a concentration range bracketing the target limit (e.g., 0.1 ppm to 5 ppm relative to the API).
Instrumental Conditions
| Parameter | Setting | Rationale |
| LC System | UPLC / UHPLC System | Provides high resolution and speed, crucial for throughput. |
| Column | HILIC, 2.1 x 100 mm, 1.7 µm | Ensures retention of polar MMS and EMS.[10] |
| Column Temp. | 40 °C | Improves peak shape and ensures reproducible retention times. |
| Mobile Phase A | 95:5 Acetonitrile:Water + 0.1% Formic Acid | High organic content for HILIC retention. |
| Mobile Phase B | 50:50 Acetonitrile:Water + 0.1% Formic Acid | Aqueous component to facilitate elution. |
| Gradient | 0-1.0 min (0% B), 1.0-5.0 min (0-50% B), 5.0-6.0 min (50% B), 6.1-8.0 min (0% B) | A shallow gradient provides robust separation of the analytes. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for high-sensitivity MRM analysis. |
| Ionization | ESI Positive | Provides efficient protonation of the target analytes. |
| MRM Transitions | MMS: 111.0 > 79.0; EMS: 125.0 > 97.0 | Specific and sensitive transitions for quantification. |
| Collision Energy | Optimize experimentally for each analyte | Fine-tuning this parameter maximizes signal intensity. |
Method Validation (ICH Q2(R1) Principles)
A trustworthy protocol is a validated one. The method must be validated to demonstrate its suitability, proving:
-
Specificity: No interference from the omeprazole matrix at the retention times of the GTIs.
-
Limit of Detection (LOD) & Quantification (LOQ): The LOQ must be at or below the control limit (e.g., 1 ppm). Typically, LOD is ~0.3 ppm and LOQ is ~1.0 ppm.
-
Linearity: A linear response (R² > 0.99) across the desired concentration range.
-
Accuracy & Precision: Recovery should be within 80-120% and relative standard deviation (RSD) should be <15%.
The Analytical Workflow: From Sample to Result
The overall process follows a systematic and logical flow, ensuring reproducibility and data integrity.
Caption: High-level workflow for GTI analysis by LC-MS/MS.
Alternative Analytical Techniques: A Performance Comparison
While LC-MS/MS is often the optimal choice, other techniques have specific applications and limitations.
| Technique | Advantages | Disadvantages & Limitations |
| GC-MS | Excellent for volatile and semi-volatile GTIs (e.g., some smaller alkyl halides).[12][13] Headspace GC-MS is extremely sensitive for very volatile compounds. | Not suitable for non-volatile or thermally labile compounds like most sulfonate esters or larger intermediates (e.g., CMDP). Derivatization may be required, adding complexity.[14] |
| HPLC-UV | More accessible and less complex than MS. Can be suitable if the GTI has a strong chromophore and the required detection limit is not excessively low (>10-20 ppm).[14] | Lacks the sensitivity and selectivity required for controlling most GTIs to low ppm or sub-ppm levels as mandated by the TTC.[9] A UPLC-UV method for CMDP exists but requires detection at a low wavelength (205 nm), which is prone to interference. |
| LC-HRMS | High-Resolution Mass Spectrometry (e.g., Q-TOF, Orbitrap) can provide even greater specificity and is invaluable for identifying unknown impurities. | Can be less sensitive in targeted quantification mode compared to a triple quadrupole. The instrumentation is also more expensive and complex. |
Conclusion
The control of genotoxic impurities in omeprazole is a critical aspect of ensuring patient safety. An LC-MS/MS-based analytical approach provides the necessary sensitivity, selectivity, and robustness to meet the stringent regulatory requirements. The choice between a reversed-phase or HILIC chromatographic method should be driven by the physicochemical properties of the target GTIs, with HILIC being the superior choice for highly polar alkylating agents. By implementing a well-developed and validated LC-MS/MS method, such as the one detailed in this guide, pharmaceutical manufacturers can confidently monitor and control these potentially harmful impurities, ensuring the quality and safety of their final product.
References
- 1. scispace.com [scispace.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. Navigating ICH M7: Assessing Genotoxic Impurities in Drug Products – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 4. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Control and analysis of alkyl esters of alkyl and aryl sulfonic acids in novel active pharmaceutical ingredients (APIs). | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
- 14. rroij.com [rroij.com]
A Senior Application Scientist's Guide to Catalysis in Pyridine Ring Formation: A Comparative Analysis
The pyridine ring is a cornerstone of modern chemistry. As a privileged scaffold, it is embedded in numerous blockbuster pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to act as a ligand and a base make it an indispensable building block for drug development professionals and researchers. The efficient construction of this heterocycle is, therefore, a central theme in organic synthesis.
This guide provides an in-depth comparison of the primary catalytic strategies for de novo pyridine ring synthesis. We will move beyond a simple recitation of methods to analyze the mechanistic underpinnings, comparative performance, and practical considerations of each catalyst class, providing the field-proven insights necessary for informed catalyst selection.
Classification of Synthetic Strategies
The construction of the pyridine ring can be broadly categorized into two main approaches:
-
Cycloaddition Reactions: These methods involve the convergent assembly of the ring from smaller unsaturated fragments. The most prominent among these are [2+2+2] and [4+2] cycloadditions.
-
Condensation and Multicomponent Reactions: These classic strategies build the pyridine core through a series of condensation, addition, and cyclization/dehydration steps from carbonyl compounds and ammonia sources.
This guide will compare the leading catalysts within each category, focusing on transition metal systems, classic acid/base catalysis, and emerging biocatalytic routes.
Part 1: Transition Metal-Catalyzed [2+2+2] Cycloadditions
The transition metal-catalyzed [2+2+2] cycloaddition of two alkyne units and a nitrile is one of the most elegant and atom-economical methods for constructing polysubstituted pyridines.[1][2] The choice of metal catalyst is critical and dictates the reaction conditions and substrate scope.
Cobalt Catalysts: The Workhorse of Pyridine Cycloaddition
Cobalt complexes are the most extensively studied catalysts for this transformation.[1] The catalytic cycle, generally involving a Co(I) active species, proceeds through the oxidative coupling of two alkynes to form a cobaltacyclopentadiene intermediate. Coordination of the nitrile followed by insertion and reductive elimination liberates the aromatic pyridine ring and regenerates the catalyst.[3]
Caption: Generalized catalytic cycle for Co-catalyzed [2+2+2] pyridine synthesis.
Expertise & Experience: While classic protocols using catalysts like CpCo(CO)₂ required elevated temperatures or photolytic conditions, modern systems have achieved greater efficiency under milder conditions.[4] For instance, robust systems based on Co(II) iodide, a phosphine ligand (e.g., dppp), and a zinc reductant can promote the fully intermolecular cycloaddition of unactivated nitriles and internal alkynes.[5] Furthermore, the development of chiral ligands has enabled enantioselective desymmetrization reactions, generating pyridines with all-carbon quaternary centers in high enantiomeric excess.[6]
Limitations: A significant drawback of early cobalt systems was the requirement for tethered diynes to control regioselectivity and prevent the formation of benzene byproducts from alkyne trimerization.[5] While more recent systems show improved intermolecular efficiency, regioselectivity with unsymmetrical alkynes can still be a challenge.
Nickel Catalysts: The Mild Alternative
Nickel-based catalysts have emerged as a powerful alternative, often operating under significantly milder conditions than their cobalt or rhodium counterparts.[7] Systems employing a Ni(0) precursor and an N-heterocyclic carbene (NHC) ligand can mediate the cyclization of diynes with both aryl and alkyl nitriles at ambient temperature.[8]
Causality Behind Performance: The high nucleophilicity of the Ni(0)/NHC combination is believed to promote the crucial oxidative coupling of the alkyne and nitrile, a step that can be challenging for other metals.[7] This allows for lower reaction temperatures, broadening the functional group tolerance. Nickel catalysis has also proven effective for regioselective addition/cyclization of o-(cyano)phenyl propargyl ethers with arylboronic acids.[9]
Trustworthiness: A key advantage of these systems is their high regioselectivity. When an asymmetrical diyne is used, the cycloaddition often affords a single pyridine regioisomer, simplifying product purification.[7][8]
Performance Comparison: Transition Metal Catalysts
| Catalyst System | Typical Conditions | Substrate Scope | Key Advantages | Key Limitations |
| **Cobalt (CpCoL₂) ** | 100-150 °C, often requires photolysis or high catalyst loading.[4] | Broad; effective for diynes and activated nitriles. | Well-established, versatile, enantioselective variants exist.[6] | Harsh conditions, often requires tethered substrates to control selectivity.[5] |
| Cobalt (CoI₂/dppp/Zn) | 60-80 °C | Excellent for intermolecular reactions of internal alkynes and unactivated nitriles.[5] | Milder conditions, robust, good for polyarylpyridines. | Requires a stoichiometric reductant (Zn). |
| Nickel (Ni(COD)₂/NHC) | Room Temperature | Diynes and a wide range of nitriles (alkyl and aryl).[8] | Exceptionally mild conditions, high regioselectivity with unsymmetrical diynes.[7] | Less explored for fully intermolecular reactions compared to cobalt. |
| Ruthenium (Cp*RuCl(cod)) | 60-90 °C | Diynes and activated nitriles.[3] | Good yields and selectivity. | Scope can be limited to activated nitriles.[7] |
Part 2: Classic Condensation & Multicomponent Reactions
These foundational methods remain highly relevant, particularly in large-scale synthesis, due to the use of inexpensive and readily available starting materials. Recent advances have focused on improving their efficiency and environmental footprint through catalysis.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multicomponent reaction involving an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[10] While the initial product is a 1,4-dihydropyridine (DHP), a subsequent oxidation step yields the aromatic pyridine.
Modern Catalytic Advances: The traditional method often requires long reaction times and harsh conditions. Modern protocols employ a vast range of catalysts to improve efficiency, including:
-
Reusable Solid Catalysts: Zeolites (Zr-ZSM-5), magnetic nanoparticles (Fe₃O₄@cysteine), and sulfonic acid-functionalized silica gel offer easy separation and catalyst recycling.[11][12]
-
Green Solvents: Performing the reaction in water or glycerol significantly improves the environmental profile.[13][14]
-
Acid Catalysis: Simple acids like p-toluenesulfonic acid (p-TSA) or even salicylic acid can effectively catalyze the reaction under solvent-free conditions.[12]
Bohlmann-Rahtz Pyridine Synthesis
This versatile two-step synthesis involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration.[15][16]
Catalytic Improvements: The primary drawback of the original Bohlmann-Rahtz synthesis is the high temperature required for the final cyclization step.[15] This limitation has been overcome through catalysis:
-
Brønsted and Lewis Acids: Catalysts such as acetic acid, ytterbium triflate (Yb(OTf)₃), or zinc bromide can significantly lower the temperature required for the cyclodehydration, often allowing the reaction to be performed as a one-pot procedure.[15][16][17]
-
In Situ Enamine Formation: To avoid handling potentially unstable enamines, a three-component variant using ammonium acetate as the amino source generates the enamine in situ.[15]
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a modular approach that constructs pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of an ammonia source like ammonium acetate.[18][19] The reaction proceeds via a Michael addition, followed by cyclization and elimination of the pyridine leaving group.[18] This method is particularly useful for preparing highly functionalized and multi-aryl pyridines.[19][20]
Part 3: Sustainable Approaches - The Rise of Biocatalysis
Enzymatic and whole-cell biocatalysis offers a compelling green alternative to traditional organic synthesis, providing high selectivity under mild, aqueous conditions.[21]
Whole-Cell Biocatalysis: Recombinant microbial cells have been engineered to perform novel one-pot syntheses. For example, 2,6-bis(hydroxymethyl)pyridine can be produced from 2,6-lutidine using whole cells, achieving titers over 12 g/L. This biocatalytic route is simpler and more sustainable than multi-step chemical methods that require stoichiometric oxidants and reductants.[21][22]
Chemo-enzymatic Cascades: Enzymes can be integrated into multi-step syntheses. A notable example is the asymmetric dearomatization of pyridines using an amine oxidase and an ene-imine reductase (EneIRED) to produce valuable, enantioenriched piperidines with excellent yields (>99%) and enantiomeric excess (>99% ee).
Synthesis from Biomass: Emerging research focuses on converting renewable feedstocks like lignin into pyridine derivatives. Metabolic engineering of bacteria such as Rhodococcus jostii allows for the biocatalytic conversion of lignin-derived aromatics into pyridine-dicarboxylic acids, opening a sustainable route to these valuable building blocks.[23]
Experimental Protocol: Cobalt-Catalyzed Synthesis of a Polyarylpyridine
This protocol is representative of modern, robust methods for intermolecular [2+2+2] cycloadditions.[5]
Caption: Experimental workflow for a robust Co-catalyzed pyridine synthesis.
Materials:
-
Cobalt(II) iodide (CoI₂) (5 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (6 mol%)
-
Zinc powder (<10 micron, activated) (30 mol%)
-
Diarylacetylene (1.0 equiv)
-
Nitrile (e.g., Benzonitrile) (3.0 equiv)
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add CoI₂, dppp, zinc powder, and the diarylacetylene.
-
Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Add the nitrile and anhydrous DCE via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite to remove zinc and other insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired polyarylpyridine.
Trustworthiness: This self-validating system includes an inert atmosphere to protect the catalyst, a stoichiometric reductant to maintain the active Co(I) state, and standard purification techniques to isolate the product. The progress can be reliably tracked, ensuring reproducibility.
Conclusion and Outlook
The synthesis of the pyridine ring has evolved from classic, high-temperature condensation reactions to highly sophisticated, mild, and selective catalytic processes.
-
For complex, highly substituted pyridines with maximum atom economy, cobalt and nickel-catalyzed [2+2+2] cycloadditions are the state-of-the-art. Nickel offers milder conditions[8], while cobalt provides a robust platform for challenging intermolecular couplings.[5]
-
For large-scale synthesis of simpler pyridines from inexpensive building blocks, modern, catalytically-enhanced versions of the Hantzsch and Bohlmann-Rahtz syntheses remain highly competitive and industrially relevant.[12][15]
-
For sustainable synthesis and access to chiral building blocks, biocatalysis is the undisputed future.[21] While currently limited in scope, the rapid advances in enzyme engineering and metabolic pathway construction promise a future where complex pyridines are produced from renewable feedstocks.[23]
The choice of catalyst is not a one-size-fits-all decision. It requires a careful analysis of the target molecule's complexity, the required scale, cost considerations, and sustainability goals. By understanding the fundamental causality behind each catalyst's performance, researchers can select the optimal tool to efficiently forge this critical heterocyclic scaffold.
References
- 1. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions. | Semantic Scholar [semanticscholar.org]
- 3. The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Robust Cobalt Catalyst for Nitrile/Alkyne [2+2+2] Cycloaddition: Synthesis of Polyarylpyridines and Their Mechanochemical Cyclodehydrogenation to Nitrogen-Containing Polyaromatics* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A nickel-catalyzed route to pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nickel-catalyzed cyclization of alkyne-nitriles with organoboronic acids involving anti-carbometalation of alkynes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eurekaselect.com [eurekaselect.com]
- 15. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 16. jk-sci.com [jk-sci.com]
- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 18. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 19. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00333C [pubs.rsc.org]
- 22. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Pyridines from Biomass - Wordpress [reagents.acsgcipr.org]
A Comparative Guide to the Synthesis of (4,5-Dimethoxypyridin-2-yl)methanol: An Analysis of Reaction Kinetics and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4,5-Dimethoxypyridin-2-yl)methanol is a key building block in the synthesis of various pharmaceutical compounds, most notably as a precursor to proton pump inhibitors (PPIs) which are widely used in the treatment of acid-related gastrointestinal disorders. The efficiency of its synthesis is of paramount importance for the cost-effective production of these vital medicines. This guide provides an in-depth comparison of two primary synthetic routes to this compound, with a focus on the reaction kinetics, experimental protocols, and overall efficiency of each pathway. By presenting objective comparisons and supporting experimental data, this document aims to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.
The two routes that will be compared are:
-
Route A: A two-step pathway involving the oxidation of a 2-methylpyridine precursor to the corresponding aldehyde, followed by its reduction to the desired alcohol.
-
Route B: A direct reduction of the corresponding pyridine-2-carboxylic acid to the alcohol.
While specific kinetic data such as rate constants and activation energies are not extensively published for these exact reactions, a comparative analysis of reaction times, yields, and conditions will provide valuable insights into the kinetic favorability of each approach.
Route A: Oxidation of 2-Methyl-4,5-dimethoxypyridine and Subsequent Reduction
This synthetic strategy leverages the readily available 2-methyl-4,5-dimethoxypyridine as a starting material. The first step involves the selective oxidation of the methyl group to an aldehyde, a crucial transformation that sets the stage for the final reduction.
Step 1: Oxidation of 2-Methyl-4,5-dimethoxypyridine to 4,5-Dimethoxypyridine-2-carboxaldehyde
The oxidation of a methyl group on a pyridine ring to a carboxaldehyde can be achieved using various oxidizing agents. A common and effective method involves the use of selenium dioxide (SeO₂).[1] The reaction proceeds via an ene reaction followed by a[2][3]-sigmatropic rearrangement.
Causality Behind Experimental Choices: Selenium dioxide is a specific oxidant for allylic and benzylic C-H bonds, which is analogous to the methyl group at the 2-position of the pyridine ring. The choice of a high-boiling solvent like toluene or dioxane allows for the reaction to be conducted at elevated temperatures, which is often necessary to achieve a reasonable reaction rate.
Step 2: Reduction of 4,5-Dimethoxypyridine-2-carboxaldehyde to this compound
The reduction of the aldehyde to the primary alcohol is a standard transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is well-suited for this purpose.[4] It is preferred over stronger reducing agents like lithium aluminum hydride (LiAlH₄) due to its greater functional group tolerance and ease of handling.[5]
Causality Behind Experimental Choices: Sodium borohydride is a nucleophilic reducing agent that selectively attacks the electrophilic carbonyl carbon of the aldehyde. The use of a protic solvent like methanol or ethanol facilitates the reaction and the workup. The reaction is typically fast at room temperature or even at 0 °C.
Experimental Protocol for Route A
Step 1: Synthesis of 4,5-Dimethoxypyridine-2-carboxaldehyde
-
Materials: 2-Methyl-4,5-dimethoxypyridine, Selenium dioxide (SeO₂), Toluene, Sodium bicarbonate solution, Magnesium sulfate.
-
Procedure:
-
To a solution of 2-methyl-4,5-dimethoxypyridine in toluene, add a stoichiometric amount of selenium dioxide.
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture and filter to remove the selenium byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,5-dimethoxypyridine-2-carboxaldehyde.
-
Purify the product by column chromatography.
-
Step 2: Synthesis of this compound
-
Materials: 4,5-Dimethoxypyridine-2-carboxaldehyde, Sodium borohydride (NaBH₄), Methanol, Water, Dichloromethane.
-
Procedure:
-
Dissolve 4,5-dimethoxypyridine-2-carboxaldehyde in methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in portions, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.[4]
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate to yield this compound.
-
Visualizing the Workflow for Route A
Caption: Workflow for the synthesis of this compound via Route A.
Route B: Direct Reduction of 4,5-Dimethoxypyridine-2-carboxylic Acid
This alternative route begins with the corresponding carboxylic acid, 4,5-dimethoxypyridine-2-carboxylic acid, and reduces it directly to the desired alcohol. This approach consolidates the reduction of the carbonyl group into a single step.
Reduction of 4,5-Dimethoxypyridine-2-carboxylic Acid to this compound
The direct reduction of a carboxylic acid to a primary alcohol requires a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[6][7][8] Sodium borohydride is generally not reactive enough to reduce carboxylic acids.[8]
Causality Behind Experimental Choices: LiAlH₄ is a potent source of hydride ions (H⁻) and is capable of reducing the less electrophilic carbonyl carbon of a carboxylic acid. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, to prevent the violent reaction of LiAlH₄ with protic solvents. The initial step of the reaction is an acid-base reaction between the acidic proton of the carboxylic acid and the hydride, which liberates hydrogen gas. Subsequent hydride attacks on the resulting lithium carboxylate salt lead to the formation of the primary alcohol after an aqueous workup.
Experimental Protocol for Route B
-
Materials: 4,5-Dimethoxypyridine-2-carboxylic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Sodium sulfate solution, Diethyl ether.
-
Procedure:
-
To a suspension of lithium aluminum hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4,5-dimethoxypyridine-2-carboxylic acid in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting solid aluminum salts and wash thoroughly with THF or diethyl ether.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
-
Visualizing the Reaction Pathway for Route B
Caption: Reaction pathway for the synthesis of this compound via Route B.
Comparative Analysis of Synthetic Routes
| Parameter | Route A: Oxidation-Reduction | Route B: Direct Reduction of Carboxylic Acid |
| Starting Material | 2-Methyl-4,5-dimethoxypyridine | 4,5-Dimethoxypyridine-2-carboxylic acid |
| Number of Steps | 2 | 1 |
| Key Reagents | SeO₂, NaBH₄ | LiAlH₄ |
| Reaction Conditions | Step 1: High temperature (reflux).Step 2: Mild (0 °C to RT). | High temperature (reflux). |
| Reagent Handling | SeO₂ is toxic and requires careful handling. NaBH₄ is relatively safe. | LiAlH₄ is highly reactive, pyrophoric, and requires anhydrous conditions and careful handling. |
| Typical Yields | Step 1: Moderate to good.Step 2: High. | Generally high. |
| Reaction Time | Can be longer due to two separate steps and purifications. | Potentially shorter overall reaction time. |
| Purification | Requires purification of the intermediate aldehyde. | A single purification of the final product. |
Discussion and Conclusion
From a kinetic standpoint, both routes involve steps that require heating to proceed at a practical rate. The oxidation step in Route A with SeO₂ typically requires refluxing for several hours. The subsequent reduction of the aldehyde with NaBH₄ is generally a fast reaction. In contrast, Route B 's reduction of the carboxylic acid with LiAlH₄ also necessitates a reflux period to ensure complete conversion.
The choice between these two synthetic routes will likely depend on a combination of factors including the availability and cost of the starting materials, the scale of the synthesis, and the laboratory's capabilities for handling hazardous reagents.
Route A offers the advantage of using milder and safer reagents for the reduction step. However, it is a two-step process that requires the isolation and purification of an intermediate aldehyde, which can impact the overall yield and time efficiency. The toxicity of selenium dioxide is a significant drawback that must be carefully managed.
Route B presents a more direct, one-step conversion from the carboxylic acid. This can lead to a higher overall yield and a shorter total synthesis time. However, the use of lithium aluminum hydride poses significant safety challenges due to its high reactivity with water and air. It requires stringent anhydrous conditions and careful quenching procedures, which may be less amenable to large-scale industrial production.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 6. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Mastering the Safe Handling of (4,5-Dimethoxypyridin-2-yl)methanol: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the ability to handle chemical reagents with precision and safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of (4,5-Dimethoxypyridin-2-yl)methanol, a key building block in pharmaceutical synthesis. By moving beyond a simple checklist and delving into the "why" behind these procedures, we aim to build a deeper understanding and foster a culture of safety in your laboratory.
Hazard Profile and Core Safety Principles
Based on data for its structural isomer, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, all handling procedures must be designed to prevent contact with skin and eyes, and to avoid the inhalation of any dust or aerosols.[2]
The fundamental principle guiding the handling of this compound is exposure minimization . This is achieved through a combination of engineering controls, administrative controls, and the diligent use of appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task at hand. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side-shields conforming to EN166 or NIOSH standards.[2] | Nitrile gloves. Inspect prior to use and use proper removal technique.[2] | Laboratory coat, fully buttoned. | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[3] |
| Dissolution and Solution Transfers | Chemical splash goggles. A face shield is recommended if there is a significant splash potential.[4] | Nitrile gloves. Change gloves immediately if contaminated. | Chemical-resistant laboratory coat. | Work within a certified chemical fume hood. |
| Running Reactions | Chemical splash goggles and a face shield. | Nitrile gloves. Consider double-gloving for extended operations. | Chemical-resistant laboratory coat. Ensure sleeves are of sufficient length. | All reactions should be conducted in a well-ventilated chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant suit or coveralls, depending on the spill size. | Air-purifying respirator with appropriate cartridges or a supplied-air respirator for large spills. |
The Rationale Behind the Choices:
-
Eye Protection: The potential for serious eye irritation necessitates the use of protective eyewear that provides both frontal and side protection.[1] Chemical splash goggles offer a tighter seal than safety glasses and are crucial when handling solutions.
-
Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals. However, it is critical to inspect gloves for any signs of degradation before use and to remove them without touching the outer surface to avoid skin contact.[2]
-
Respiratory Protection: Given that the compound may cause respiratory irritation, minimizing inhalation is key.[2] A chemical fume hood is the primary engineering control for this. In situations where a fume hood is not feasible or during a large spill, appropriate respiratory protection is essential.
Step-by-Step Handling and Disposal Protocol
This protocol is designed to be a self-validating system, with each step logically flowing to the next to ensure a safe and efficient workflow.
Preparation and Weighing
-
Designate a Handling Area: Before starting, designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Assemble all Necessary Equipment: Gather all required PPE, spatulas, weighing paper, and sealable containers.
-
Don Appropriate PPE: As a minimum, wear a lab coat, safety glasses with side-shields, and nitrile gloves.
-
Weigh the Compound: Carefully weigh the desired amount of the solid compound. Avoid creating dust. If any dust is generated, use a respirator.[2]
-
Clean Up: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual powder. Dispose of the cloth as chemical waste.
Dissolution and Reaction Setup
-
Perform in a Fume Hood: All dissolutions and reactions must be carried out in a certified chemical fume hood to prevent the inhalation of vapors or aerosols.[5]
-
Add Reagents Slowly: When dissolving the compound or adding it to a reaction mixture, do so slowly and in a controlled manner to avoid splashing.
-
Maintain a Closed System: Whenever possible, maintain a closed system to minimize the release of any volatile compounds.
-
Constant Monitoring: Never leave a reaction unattended.
Spill Management
-
Evacuate and Alert: In the event of a spill, evacuate the immediate area and alert your colleagues and laboratory supervisor.
-
Assess the Spill: Determine the extent of the spill and the associated hazards.
-
Don Appropriate PPE: Wear the appropriate PPE for spill cleanup as outlined in the table above.
-
Contain the Spill: Use an inert absorbent material to contain the spill.[1]
-
Clean and Decontaminate: Carefully sweep or scoop up the absorbed material and place it in a suitable, labeled container for disposal.[2] Clean the spill area with an appropriate solvent and decontaminant.
Disposal Plan
-
Waste Segregation: Do not mix waste containing this compound with other waste streams.[6]
-
Labeling: All waste containers must be clearly labeled as "HAZARDOUS WASTE" and include the full chemical name.[6]
-
Container Integrity: Use a suitable, sealable container for waste. Ensure the container is in good condition and not leaking.[6]
-
Professional Disposal: All waste containing this compound must be disposed of through a licensed professional waste disposal service.[3] The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical or its waste be disposed of down the drain.[2]
Workflow and Logic Diagrams
To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps.
Caption: General workflow for handling this compound.
Caption: Decision-making process for spill response.
By adhering to these detailed protocols and understanding the rationale behind them, you can confidently and safely incorporate this compound into your research and development workflows, ensuring the integrity of your work and the safety of your laboratory personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
